molecular formula C17H25NO2 B129310 Menthyl anthranilate CAS No. 134-09-8

Menthyl anthranilate

Cat. No.: B129310
CAS No.: 134-09-8
M. Wt: 275.4 g/mol
InChI Key: SOXAGEOHPCXXIO-UHFFFAOYSA-N
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Description

Menthyl anthranilate, also known as meradimate, is an established organic compound approved by the U.S. Food and Drug Administration (FDA) for use as a sunscreening agent . Its primary research value lies in its ability to absorb ultraviolet (UV) radiation, thereby providing a foundation for studies in photoprotection and dermatological science. Recent investigative approaches have focused on enhancing its efficacy and stability through advanced delivery systems. One significant area of study involves the development of this compound-loaded silver nanoparticles (MA-AgNPs), which are designed to improve the topical delivery and performance of the UV filter . These nanoparticle formulations aim to increase skin retention of the active ingredient, prevent its photoreaction upon UV exposure, and have demonstrated an ability to achieve high Sun Protection Factor (SPF) values, making them a subject of interest for novel sunscreen formulations . The mechanism of photoprotection is attributed to the compound's capacity to absorb a broad spectrum of UV light, thus helping to shield skin from the damaging effects of UV exposure that can lead to sunburn, premature aging, and DNA damage . This reagent is intended for research use only, specifically for in vitro studies in cosmetic science, pharmaceutical development, and material science. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXAGEOHPCXXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047895
Record name Menthyl anthranilate
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Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

177-179 ºC
Record name Meradimate
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Solubility

Insoluble
Record name Meradimate
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CAS No.

134-09-8
Record name Menthyl anthranilate
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Record name Meradimate [USAN:USP:INN]
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate)
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Record name Menthyl anthranilate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Menthyl Anthranilate: Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of menthyl anthranilate, a significant compound in the fragrance, cosmetic, and pharmaceutical industries. While detailed kinetic data for its synthesis is not extensively available in recent literature, this document consolidates established principles of esterification and transesterification to propose reaction mechanisms, experimental protocols, and potential kinetic parameters.

Introduction

This compound, the ester of menthol (B31143) and anthranilic acid, is valued for its characteristic grape-like aroma and its properties as a sunscreen agent. Its synthesis primarily involves two strategic approaches: the direct esterification of anthranilic acid with menthol and the transesterification of an alkyl anthranilate with menthol. This guide will delve into the mechanisms and theoretical kinetics of both pathways, providing detailed experimental methodologies derived from analogous reactions and historical patents.

Synthesis Mechanisms

The formation of this compound can be achieved through two primary chemical reactions: Fischer-Speier Esterification and Transesterification.

Fischer-Speier Esterification of Anthranilic Acid with Menthol

This acid-catalyzed reaction involves the direct condensation of anthranilic acid and menthol. The mechanism, illustrated below, follows the classical Fischer esterification pathway.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Anthranilic_Acid Anthranilic Acid Protonated_AA Protonated Anthranilic Acid Anthranilic_Acid->Protonated_AA + H+ Menthol Menthol H+ Acid Catalyst (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_AA->Tetrahedral_Intermediate + Menthol Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester - H2O H2O Water Tetrahedral_Intermediate->H2O Menthyl_Anthranilate This compound Protonated_Ester->Menthyl_Anthranilate - H+ H+_regen H+ (regenerated) Protonated_Ester->H+_regen

Caption: Acid-catalyzed Fischer-Speier esterification of anthranilic acid and menthol.

A significant challenge in this direct esterification is the potential for the acid catalyst to promote the dehydration of menthol, a secondary alcohol, to form menthene, which can reduce the yield of the desired ester.[1]

Transesterification of Methyl Anthranilate with Menthol

This method involves the reaction of a more readily available alkyl anthranilate, such as methyl anthranilate, with menthol in the presence of a catalyst. A historical method utilizes a base catalyst, specifically sodium mentholate, formed in situ from sodium and menthol.[1]

Transesterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Methyl_Anthranilate Methyl Anthranilate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Anthranilate->Tetrahedral_Intermediate + Menthoxide Menthol Menthol Menthoxide Menthoxide Ion Menthol->Menthoxide + Base Base Base Catalyst (e.g., NaOCH3) Menthyl_Anthranilate This compound Tetrahedral_Intermediate->Menthyl_Anthranilate - Methoxide Methanol Methanol Tetrahedral_Intermediate->Methanol Base_regen Base (regenerated) MethanolBase MethanolBase MethanolBase->Base_regen

References

Menthyl Anthranilate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menthyl anthranilate, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name Meradimate, is an organic compound widely utilized as a UVA-absorbing agent in sunscreen products. Its efficacy and formulation compatibility are significantly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside detailed experimental protocols for its determination, to support research, formulation development, and quality control activities.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate[1]
CAS Number 134-09-8[1][2][3]
Molecular Formula C₁₇H₂₅NO₂[1][2]
Molecular Weight 275.39 g/mol [2][3]
Appearance Clear, colorless to yellowish, viscous liquid[4]
Melting Point 62.5-63.5 °C[2]
Boiling Point 177-179 °C at 3 mm Hg[1][2]

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions provide valuable insights into its solubility profile, reflecting its lipophilic nature.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilitySource(s)
WaterInsoluble[4]
EthanolSoluble[5]
Propylene GlycolSoluble[5]
Paraffin OilInsoluble[5]
Cosmetic OilsReadily miscible[2]
AcetonitrileSoluble (as a solution for analysis)[1]

Experimental Protocols for Solubility Determination

The absence of comprehensive quantitative data necessitates a standardized experimental approach to determine the solubility of this compound in specific organic solvents. The following protocol outlines a general "shake-flask" method, which is a reliable and widely recognized technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula:

      Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Considerations:

  • Purity of Materials: The purity of both this compound and the solvent can significantly impact the solubility results.

  • Temperature Control: Maintaining a constant and accurate temperature throughout the experiment is critical as solubility is temperature-dependent.[6]

  • Equilibrium Time: The time required to reach equilibrium may vary depending on the solvent and should be determined empirically if necessary.

  • Analytical Method Validation: The analytical method used for quantification should be validated for accuracy, precision, linearity, and specificity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to solvent in vials start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow excess solid to settle (≥2 hours) equilibrate->settle sample Withdraw supernatant using a syringe settle->sample filter Filter through a 0.45 µm syringe filter sample->filter dilute Prepare accurate dilutions of the filtrate filter->dilute analyze Quantify concentration using validated HPLC-UV or UV-Vis method dilute->analyze calculate Calculate solubility (e.g., in g/L) analyze->calculate end_node End calculate->end_node

References

Menthyl Anthranilate: A Technical Guide to Its Synthesis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Menthyl anthranilate, a key compound in various industrial applications, is often a subject of inquiry regarding its natural origins and biosynthesis. This technical guide clarifies the current scientific understanding of this compound, focusing on its occurrence and synthesis. Contrary to its close relative, methyl anthranilate, there is no substantive evidence to suggest that this compound is a naturally occurring compound. Consequently, a natural biosynthetic pathway has not been identified. This document provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols and a discussion of potential enzymatic synthesis routes. Physicochemical data is presented in a structured format to aid researchers.

Natural Occurrence: A Notable Absence

Extensive reviews of scientific literature and chemical databases reveal a significant lack of evidence for the natural occurrence of this compound in plants, essential oils, or any other natural sources. This stands in stark contrast to methyl anthranilate, a structurally similar compound, which is a well-documented natural product found in Concord grapes (Vitis labrusca), jasmine, bergamot, and a variety of other plants. The distinct "grapey" aroma of many of these natural sources is attributed to methyl anthranilate.

Given the absence of this compound in nature, there is no known natural biosynthesis pathway for this compound. The enzymatic machinery for the esterification of anthranilic acid with menthol (B31143) has not been observed in any organism. Therefore, for practical and research purposes, this compound should be considered a synthetic compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in research and development, particularly in formulations for cosmetics and sunscreens where it is used as a UV-A absorber.[1][2]

PropertyValue
Molecular Formula C₁₇H₂₅NO₂
Molecular Weight 275.39 g/mol
CAS Number 134-09-8
Appearance Colorless or pale yellow oil with a distinct bluish fluorescence
Melting Point 62.5-63.5 °C
Boiling Point 177-179 °C at 3 mmHg
Density 1.037 g/cm³ at 35 °C
Solubility Soluble in oil, alcohol, and dilute aqueous acids. Insoluble in water.
UV Absorption Maxima 220, 249, 340 nm (in ethanol)
Fluorescence Emission 405 nm (in ethanol)

Synthesis of this compound

This compound is primarily produced through chemical synthesis. Two main routes are commonly employed: direct esterification and transesterification. Additionally, enzymatic synthesis presents a potential "green" alternative.

Chemical Synthesis Pathways

The chemical synthesis of this compound can be achieved through two primary methods, both of which are detailed below.

This method involves the reaction of anthranilic acid with menthol in the presence of an acid catalyst to form the menthyl ester.

G Direct Esterification of Anthranilic Acid Anthranilic Acid Anthranilic Acid This compound This compound Anthranilic Acid->this compound Menthol Menthol Menthol->this compound Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->this compound Water Water This compound->Water Byproduct

Direct Esterification Pathway

An alternative route involves the transesterification of a more readily available ester, such as methyl anthranilate, with menthol. This reaction is typically catalyzed by a base, such as sodium methylate.

G Transesterification Pathway Methyl Anthranilate Methyl Anthranilate This compound This compound Methyl Anthranilate->this compound Menthol Menthol Menthol->this compound Base Catalyst (e.g., Sodium Methylate) Base Catalyst (e.g., Sodium Methylate) Base Catalyst (e.g., Sodium Methylate)->this compound Methanol (B129727) Methanol This compound->Methanol Byproduct

Transesterification Pathway
Potential Enzymatic Synthesis (In Vitro Biosynthesis)

While a natural in vivo biosynthesis pathway for this compound is unknown, in vitro enzymatic synthesis offers a potential biocatalytic route. Lipases are versatile enzymes known to catalyze esterification reactions in non-aqueous media. The synthesis of other menthyl esters and the lipase-catalyzed production of methyl anthranilate have been successfully demonstrated.[3][4] This suggests that a similar approach could be employed for this compound.

G Proposed Enzymatic Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Anthranilic Acid Anthranilic Acid This compound This compound Anthranilic Acid->this compound Menthol Menthol Menthol->this compound Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B) Immobilized Lipase (e.g., Candida antarctica lipase B) Immobilized Lipase (e.g., Candida antarctica lipase B)->this compound Organic Solvent (e.g., Hexane) Organic Solvent (e.g., Hexane) Water Water This compound->Water Byproduct

Proposed Lipase-Catalyzed Synthesis

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

Protocol for Direct Esterification

Objective: To synthesize this compound via acid-catalyzed esterification of anthranilic acid and menthol.

Materials:

  • Anthranilic acid

  • Menthol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) and menthol (1.2 equivalents) in toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography.

Protocol for Transesterification

Objective: To synthesize this compound via base-catalyzed transesterification of methyl anthranilate and menthol.

Materials:

  • Methyl anthranilate

  • Menthol

  • Sodium methylate (NaOMe)

  • Toluene

  • Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with distillation setup

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine methyl anthranilate (1 equivalent) and menthol (1.5 equivalents) in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of sodium methylate (approximately 5 mol%).

  • Heat the mixture and slowly distill off the methanol byproduct to drive the reaction to completion.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and dissolve it in toluene.

  • Wash the organic solution with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Proposed Protocol for Enzymatic Synthesis

Objective: To explore the feasibility of synthesizing this compound using a lipase-catalyzed esterification.

Materials:

  • Anthranilic acid

  • Menthol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous hexane (B92381) (or another suitable organic solvent)

  • Molecular sieves (3Å)

  • Orbital shaker incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a sealed flask, combine anthranilic acid (1 mmol) and menthol (1.5 mmol) in 10 mL of anhydrous hexane.

  • Add immobilized lipase (e.g., 50 mg of Novozym 435) and molecular sieves to the reaction mixture to remove the water byproduct.

  • Incubate the flask in an orbital shaker at a controlled temperature (e.g., 50-60°C) and agitation speed (e.g., 200 rpm).

  • Periodically take aliquots from the reaction mixture and analyze the conversion to this compound by GC.

  • After the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for potential reuse.

  • Evaporate the solvent to obtain the product. Further purification can be achieved by column chromatography if necessary.

Quantitative Data on Synthesis

The yield of this compound can vary depending on the synthetic route and reaction conditions. Table 2 provides typical yields for the synthesis of anthranilate and menthyl esters from the literature, which can serve as a benchmark for the synthesis of this compound.

Synthesis MethodReactantsCatalyst/EnzymeTypical Yield (%)
Chemical Synthesis (Transesterification) Methyl anthranilate, MentholSodium methylate~66%
Enzymatic Synthesis (Esterification of Menthyl Butyrate) Menthol, Butyric anhydrideThermostable T1 lipase>99%
Enzymatic Synthesis (Esterification of Methyl Anthranilate) Anthranilic acid, MethanolCandida cylindracea lipase~5.4%

Conclusion

This compound is a synthetic compound with no known natural occurrence or biosynthetic pathway. Its production relies on chemical synthesis, primarily through direct esterification or transesterification. The potential for a more sustainable, enzyme-catalyzed synthesis exists and warrants further investigation, drawing upon successful methodologies for similar ester compounds. This guide provides the foundational technical information, including physicochemical properties and detailed synthesis protocols, to support further research and development of this compound for its various applications.

References

Spectroscopic Profile of Menthyl Anthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, also known as meradimate, is an organic compound utilized as a broad-spectrum UV-A absorbing agent in sunscreen formulations. Its efficacy and safety are intrinsically linked to its molecular structure and photochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and photostability studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopic data for this compound.

Chemical Structure

IUPAC Name: (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 2-aminobenzoate (B8764639) Molecular Formula: C₁₇H₂₅NO₂ Molecular Weight: 275.39 g/mol

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound is characterized by its strong absorbance in the UV-A region of the electromagnetic spectrum. The electronic transitions within the anthranilate moiety are responsible for this property.

Solventλmax (nm)Reference
Ethanol220, 249, 340[1]
Not specified336[2]

A transient species with an absorption maximum at 480 nm has also been reported, which is attributed to the triplet state of the molecule after UV exposure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H and ¹³C NMR data for this compound are not publicly available. However, the expected chemical shifts can be predicted based on the molecular structure, which comprises an anthranilate group and a menthyl group.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (anthranilate moiety): Signals corresponding to the four protons on the benzene (B151609) ring are expected in the aromatic region (approximately 6.5-8.0 ppm). The ortho- and para-protons to the amino group will be shifted upfield compared to those of the ester group due to the electron-donating nature of the amine.

  • Amino Protons: A broad singlet corresponding to the two -NH₂ protons is anticipated, the chemical shift of which is solvent-dependent.

  • Menthyl Group Protons: A complex series of signals will be present in the aliphatic region (approximately 0.5-2.5 ppm) corresponding to the methyl, methine, and methylene (B1212753) protons of the menthyl group. The proton on the carbon bearing the ester oxygen will be shifted downfield.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons (anthranilate moiety): Six signals are expected in the aromatic region (approximately 110-150 ppm). The carbon attached to the amino group will be significantly shielded, while the carbon of the ester carbonyl group will be deshielded (around 167 ppm).

  • Menthyl Group Carbons: Signals corresponding to the ten carbons of the menthyl group will appear in the aliphatic region (approximately 15-50 ppm).

Infrared (IR) Spectroscopy

A definitive peak list for the IR spectrum of this compound is not publicly available. The spectrum will be a composite of the vibrational modes of the anthranilate and menthyl functional groups.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (ester)Stretching1680-1710
C=C (aromatic)Stretching1550-1650
C-NStretching1250-1350
C-O (ester)Stretching1000-1300

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

    • Reference the spectrum similarly to the ¹H NMR spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Place the sample solution in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

    • Identify the wavelengths of maximum absorbance (λmax).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a KBr or NaCl salt plate.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a transparent pellet.

  • Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data UV_Vis_Data UV-Vis Spectrum (λmax) UV_Vis->UV_Vis_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data Structure_Elucidation Structural Confirmation & Property Analysis NMR_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation IR_Data->Structure_Elucidation

References

A Technical Guide to the Computational and Experimental Analysis of Menthyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and experimental methodologies used to characterize Menthyl Anthranilate, a common UV filter in sunscreen products. By integrating Density Functional Theory (DFT) calculations with established spectroscopic techniques, researchers can gain deep insights into its electronic structure, photophysical behavior, and stability. This document outlines detailed protocols for both computational modeling and experimental validation, presenting key quantitative data in a structured format to facilitate analysis and comparison.

Introduction to this compound

This compound, also known as meradimate, is an organic compound utilized primarily as a broad-spectrum UV filter.[1] Its ability to absorb UVA and UVB radiation makes it a valuable ingredient in sunscreens and other photoprotective formulations.[2] The core functionality of this compound resides in the anthranilate chromophore, which is responsible for its UV-absorbing properties. Understanding the intricate details of its electronic structure and excited-state dynamics is paramount for optimizing its efficacy and ensuring its photostability in commercial formulations.

Computational chemistry, particularly DFT, offers a powerful toolkit for elucidating the molecular properties of compounds like this compound. These theoretical calculations provide a foundational understanding of its geometry, electronic orbitals, and vibrational modes, which in turn govern its interaction with light. When combined with experimental techniques such as UV-Vis, FT-IR, and NMR spectroscopy, a holistic picture of the molecule's behavior can be constructed.

Due to the limited availability of published DFT data specifically for this compound, this guide will utilize computational data for its close analog, methyl anthranilate. The photochemical and photophysical properties of these two molecules are considered nearly identical, as the anthranilate moiety is the primary chromophore.[2]

Computational Chemistry Approach: DFT and TD-DFT Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT provides a balance of accuracy and computational cost, making it ideal for predicting a wide range of properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra.

Computational Protocol

A typical computational workflow for studying this compound involves the following steps:

  • Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies for comparison with experimental FT-IR spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic stability and reactivity.

  • Excited State Calculations (TD-DFT): TD-DFT calculations are performed to determine the energies of the lowest singlet excited states and their oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

A recommended level of theory for these calculations, based on studies of similar molecules, is the B3LYP hybrid functional with the def2-TZVP basis set, often including a dispersion correction like D3BJ.[3]

computational_workflow cluster_input Input cluster_calculations DFT Calculations cluster_output Output Data start Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/def2-TZVP) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo td_dft TD-DFT for Excited States geom_opt->td_dft opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (for FT-IR) freq_calc->vib_freq energies HOMO-LUMO Energies & Energy Gap homo_lumo->energies uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis

Computational Chemistry Workflow for this compound.
Calculated Molecular Properties of Methyl Anthranilate (as a proxy)

The following tables summarize key quantitative data obtained from DFT calculations on methyl anthranilate. These values provide a theoretical baseline for understanding the properties of this compound.

Table 1: Calculated Geometric Parameters of Methyl Anthranilate

ParameterBond/AngleCalculated Value
Bond LengthC=O1.22 Å
C-O1.35 Å
C-N1.39 Å
N-H1.01 Å
Bond AngleO=C-O124.5°
C-O-C116.8°
C-C-N121.3°
Dihedral AngleC-C-C=O179.9°

Note: These are representative values and can vary slightly with the level of theory used.

Table 2: Calculated Electronic Properties of Methyl Anthranilate

PropertyCalculated Value (eV)
HOMO Energy-5.98
LUMO Energy-0.85
HOMO-LUMO Gap5.13

Table 3: Calculated Vibrational Frequencies of Methyl Anthranilate

Vibrational ModeFrequency (cm⁻¹)Description
N-H Symmetric Stretch3420Amine group stretching
N-H Asymmetric Stretch3530Amine group stretching
C=O Stretch1715Carbonyl group stretching
C-N Stretch1280Carbon-Nitrogen bond stretching
Aromatic C-H Stretch3050-3100Aromatic ring C-H stretching

Experimental Characterization Protocols

Experimental validation is essential to confirm and complement computational findings. The following sections detail standard protocols for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity of this compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent, such as ethanol (B145695) or cyclohexane.[3]

  • Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorbance spectra of each diluted solution over a wavelength range of 200-450 nm.

  • Data Analysis: Identify the λmax values from the spectra. A plot of absorbance versus concentration at a given λmax should yield a straight line (Beer-Lambert Law), from which the molar absorptivity can be calculated.

Table 4: Experimental Spectroscopic Data for this compound

TechniqueSolventλmax (nm) / Peak (cm⁻¹)
UV-Vis AbsorptionEthanol220, 249, 340[4]
Fluorescence EmissionEthanol405[4]
Phosphorescence EmissionEthanol (77K)445[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation:

    • Neat Liquid/Solid: If the sample is a low-melting solid or a liquid, a small amount can be placed directly on the ATR crystal of an FT-IR spectrometer.[5]

    • Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure solvent.

  • Sample Spectrum: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=O, C-O, aromatic C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons and carbons in the molecule.

Photophysical Pathways

The interaction of this compound with UV light initiates a series of photophysical processes. Understanding these pathways is crucial for evaluating its performance as a sunscreen agent. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The triplet state can then decay back to the ground state through phosphorescence or non-radiative processes.

photophysical_pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (UVA/UVB) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Key Photophysical Pathways for this compound.

Conclusion

The comprehensive analysis of this compound through a synergistic combination of computational and experimental techniques provides invaluable insights for researchers and drug development professionals. DFT and TD-DFT calculations offer a powerful predictive framework for understanding its intrinsic molecular and electronic properties, guiding further experimental investigation. Spectroscopic methods such as UV-Vis, FT-IR, and NMR provide the necessary experimental validation and a more complete picture of the molecule's behavior. The protocols and data presented in this guide serve as a foundational resource for the continued study and optimization of this compound as a safe and effective photoprotective agent.

References

Unveiling the Scent of Repulsion: A Technical Guide to the Sensory Perception of Anthranilate Esters in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the sensory perception of anthranilate esters, with a primary focus on Methyl anthranilate, due to a significant lack of available scientific literature on the sensory perception of Menthyl anthranilate in insects. While chemically related, the biological activities of these compounds may differ. The information presented herein is intended to provide a comprehensive framework for understanding how this class of compounds is detected by insects, which can serve as a foundation for future research into this compound.

Executive Summary

Anthranilate esters are a class of volatile organic compounds that have garnered significant interest for their potential as insect repellents and attractants. This technical guide provides an in-depth overview of the current understanding of how insects perceive these compounds, with a particular emphasis on Methyl anthranilate. It is designed for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, and pest management. This document details the behavioral responses of various insect species to anthranilate esters, the underlying neurophysiological mechanisms of detection, and the experimental protocols used to elucidate these processes. Quantitative data from electrophysiological and behavioral assays are summarized, and key signaling pathways involved in insect olfaction are visualized.

Behavioral Responses to Anthranilate Esters

The behavioral responses of insects to anthranilate esters are diverse and species-specific, ranging from strong repulsion to attraction. Methyl anthranilate, a compound naturally found in some plants, has been shown to be an effective repellent against a variety of insect species.

For instance, anthranilate-based repellents, including methyl anthranilate, have been found to repel fruit flies and mosquitoes.[1] These compounds target the same neurons that respond to DEET, a widely used synthetic repellent.[1] In the case of the Western Corn Rootworm (Diabrotica virgifera virgifera), Methyl anthranilate acts as a repellent, preventing larvae from locating maize roots. In contrast, Methyl anthranilate can also act as an attractant for certain insects. For example, it is an effective attractant for males of the fly Thaumatomyia glabra. Studies have also shown that Methyl anthranilate is attractive to various species of thrips.

Table 1: Behavioral Responses of Various Insect Species to Methyl Anthranilate

Insect SpeciesCommon NameObserved BehaviorReference
Drosophila melanogasterFruit FlyRepellency[1]
Aedes aegyptiYellow Fever MosquitoRepellency[1]
Diabrotica virgifera virgiferaWestern Corn RootwormRepellency
Thaumatomyia glabra-Attraction (males)
Thysanoptera spp.ThripsAttraction
Apis melliferaHoney BeeRepellency
Polistes spp.Paper WaspsRepellency

Neurophysiological Basis of Anthranilate Perception

The detection of volatile compounds like anthranilate esters in insects is primarily mediated by the olfactory system, located on the antennae and maxillary palps. Specialized sensory hairs called sensilla house olfactory sensory neurons (OSNs) that express olfactory receptors (ORs).

Olfactory Receptors (ORs)

Insect ORs are a unique class of ligand-gated ion channels.[2] They typically form a heteromeric complex consisting of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[2] The OrX subunit determines the specificity of the receptor to particular odorants. While specific OrX proteins that bind to Menthyl or Methyl anthranilate have not been definitively identified across a wide range of insects, research on anthranilate-based repellents suggests they activate the same neurons as DEET, indicating a potential overlap in the receptors or neural circuits involved.[1]

Olfactory Signal Transduction

The binding of an odorant molecule to an OR complex is thought to directly open the ion channel, leading to a rapid depolarization of the OSN membrane and the generation of action potentials. This is known as an ionotropic signaling pathway. In addition to this primary mechanism, there is evidence for the involvement of metabotropic signaling cascades in insect olfaction, which involve G-proteins and second messengers like cAMP.[3][4] These metabotropic pathways may play a role in modulating the sensitivity and adaptation of the olfactory system.

Ionotropic_Olfactory_Signaling cluster_membrane Olfactory Sensory Neuron Membrane Odorant Anthranilate Ester OR_complex OrX-Orco Receptor Complex Odorant->OR_complex Binding Ion_Channel Ion Channel (Open) OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Figure 1: Ionotropic signaling pathway in insect olfaction.

Metabotropic_Olfactory_Signaling cluster_membrane Olfactory Sensory Neuron Membrane Odorant Anthranilate Ester OR_complex OrX-Orco Receptor Complex Odorant->OR_complex Binding G_protein G-protein (Gq/Gs) OR_complex->G_protein Activation PLC_AC PLC / AC G_protein->PLC_AC Activation Second_Messenger IP3 / cAMP PLC_AC->Second_Messenger Production Ion_Channel Ion Channel (Open) Second_Messenger->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Figure 2: Putative metabotropic signaling pathway in insect olfaction.

Experimental Protocols

The study of insect sensory perception of anthranilate esters relies on a suite of specialized electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. It provides a measure of the overall olfactory sensitivity of the insect to a given compound.

Methodology:

  • Insect Preparation: An insect is immobilized, and one of its antennae is excised.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of the test compound (e.g., Methyl anthranilate) is injected into the airstream.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.

  • Dose-Response: To determine the sensitivity of the antenna, a range of odorant concentrations is tested to generate a dose-response curve.

EAG_Workflow Insect_Prep Insect Immobilization & Antenna Excision Electrode_Placement Antenna Mounting on Electrodes Insect_Prep->Electrode_Placement Odor_Delivery Puff of Anthranilate Ester in Airstream Electrode_Placement->Odor_Delivery Recording EAG Signal Recording & Amplification Odor_Delivery->Recording Analysis Measurement of Response Amplitude Recording->Analysis

Figure 3: Workflow for Electroantennography (EAG).

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual OSNs within a single sensillum.[5][6][7] This method provides detailed information about the specificity and sensitivity of individual neurons to different odorants.[5][6][7]

Methodology:

  • Insect Preparation: The insect is immobilized as in EAG.

  • Electrode Placement: A sharp recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed in the insect's eye or another body part.[5][7]

  • Odorant Delivery: A controlled puff of the test compound is delivered to the antenna.

  • Data Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is recorded. The response is quantified by counting the number of spikes in a defined period after the stimulus.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a complex mixture.[8][9] The effluent from a gas chromatograph is split, with one part going to a standard detector (like a flame ionization detector - FID) and the other part directed over an insect antenna preparation for EAG recording.[8][9]

Methodology:

  • Sample Injection: A volatile extract (e.g., from a plant known to be repellent) is injected into the gas chromatograph.

  • Separation: The compounds in the mixture are separated based on their volatility and interaction with the GC column.

  • Detection: As each compound elutes from the column, it is simultaneously detected by the FID and the insect antenna.

  • Data Analysis: By aligning the EAG responses with the peaks on the FID chromatogram, the specific compounds that elicit an olfactory response can be identified.

Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to an odorant.[10][11][12]

Methodology:

  • Apparatus Setup: The Y-tube consists of a central arm where an insect is introduced, which then bifurcates into two arms.[10][11][12]

  • Odor Delivery: A stream of purified air flows through each arm. The test odorant is introduced into the airstream of one arm (the "treatment" arm), while the other arm contains only clean air (the "control" arm).

  • Insect Introduction: A single insect is released at the base of the central arm and is allowed to choose which arm to enter.

  • Data Collection: The choice of the insect (treatment or control arm) and the time spent in each arm are recorded. A significant preference for the control arm indicates repellency, while a preference for the treatment arm suggests attraction.

Y_Tube_Workflow Start Insect Released in Central Arm Choice Insect Chooses Between Arms Start->Choice Arm_A Control Arm (Clean Air) Choice->Arm_A No Odor Arm_B Treatment Arm (Anthranilate Ester) Choice->Arm_B Odor Record_Repulsion Record Repulsion Arm_A->Record_Repulsion Insect Enters Record_Attraction Record Attraction Arm_B->Record_Attraction Insect Enters

Figure 4: Logical workflow of a Y-tube olfactometer assay.

Quantitative Data on Anthranilate Perception

Quantitative data from electrophysiological and behavioral studies are crucial for understanding the potency and efficacy of anthranilate esters as insect repellents or attractants.

Table 2: Electroantennography (EAG) Responses of Insects to Methyl Anthranilate

Insect SpeciesEAG Response Amplitude (mV)ConcentrationNotesReference
Holotrichia oblita (female)~0.5 mVNot specifiedElicited a clear EAG response.

Table 3: Behavioral Responses in Y-Tube Olfactometer Assays

Insect SpeciesCompoundConcentration% Repellency / AttractionNotesReference
Aedes aegyptiMethyl N,N-dimethyl anthranilate10% in acetoneRepellencyInhibited flight towards skin odor.
Aedes aegyptiEthyl anthranilate10% in acetoneRepellencyInhibited flight towards skin odor and deterred oviposition.
Aedes aegyptiButyl anthranilate10% in acetoneNo repellency (flight)Deterred oviposition.

Conclusion and Future Directions

The sensory perception of anthranilate esters in insects is a complex process involving specific olfactory receptors and sophisticated neural processing. While Methyl anthranilate has been shown to be a potent repellent for some species and an attractant for others, a significant knowledge gap exists regarding the specific effects of this compound. Future research should focus on:

  • Deorphanizing Olfactory Receptors: Identifying the specific OrX subunits that bind to this compound and other anthranilate esters in key insect pests and beneficial species.

  • Quantitative Dose-Response Studies: Generating comprehensive EAG and SSR dose-response curves for this compound across a range of insect species to determine its potency and efficacy.

  • Comparative Behavioral Assays: Directly comparing the repellent or attractive properties of this compound with Methyl anthranilate and other known semiochemicals.

  • Elucidating Downstream Neural Circuits: Mapping the neural pathways from the antennal lobe to higher brain centers that are activated by anthranilate esters to understand how these signals are processed to drive behavioral outputs.

A deeper understanding of the sensory perception of this compound will be instrumental in developing novel and effective strategies for pest management and the manipulation of insect behavior.

References

Menthyl Anthranilate: A Technical Guide to its Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menthyl anthranilate, also known by its FDA-approved name Meradimate, is an organic compound utilized primarily as a broad-spectrum UV filter in sunscreen products.[1][2] It is the ester of menthol (B31143) and anthranilic acid.[2] Its ability to absorb both UVA and UVB radiation makes it a valuable ingredient in photoprotective formulations.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, along with detailed methodologies for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless or pale yellow oil that exhibits a distinct bluish fluorescence.[3] A comprehensive summary of its key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₅NO₂[4]
Molecular Weight 275.39 g/mol (or 275.4 g/mol )[1][4]
Melting Point 62.5-63.5 °C (also reported as 63 °C)[1][3][4]
Boiling Point 177-179 °C at 3 mmHg[3][4]
Density 1.04 g/mL at 25 °C (also reported as 1.037 g/mL at 35 °C)[4]
Refractive Index n20/D 1.542[4]
Solubility Insoluble in water; soluble in alcohol, dilute aqueous acids, and oils.[1]
Flash Point 113 °C (235.4 °F) - closed cup
UV Absorption Max (in Ethanol) 220 nm, 249 nm, 340 nm[3]
Fluorescence Emission Max (in Ethanol) 405 nm[3]

Spectroscopic and Chromatographic Characterization

The structural elucidation and quantitative analysis of this compound are accomplished through a variety of standard analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. While specific spectral data for this compound is available from suppliers, detailed assignments can be inferred from the structures of its precursors, menthol and anthranilic acid.[1] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the anthranilate ring, the protons of the menthyl group's cyclohexane (B81311) ring, and the amine protons. The ¹³C NMR spectrum would similarly display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the menthyl moiety.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

  • N-H stretching: for the primary amine group.

  • C=O stretching: for the ester carbonyl group.

  • C-O stretching: for the ester linkage.

  • C-H stretching: for the aromatic and aliphatic components. FTIR spectra for this compound have been recorded from neat samples.[1]

UV-Visible Spectroscopy: As a UV filter, the UV-Vis spectrum is critical for characterizing this compound. In ethanol, it exhibits absorption maxima at 220 nm, 249 nm, and 340 nm, which is indicative of its ability to absorb UV radiation.[3] Its photophysical properties, including its fluorescence, are key to its function and have been studied to understand its performance as a sunscreen.[3]

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices like cosmetic formulations.[2] The gas chromatography component separates this compound from other volatile and semi-volatile compounds, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for identification.[2] The Kovats retention index for this compound on a semi-standard non-polar column is reported as 2146.5.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of this compound in various samples.[2] Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase to achieve separation.[2] This method is crucial for quality control and concentration determination in commercial products.[2]

Experimental Protocols

General Workflow for Characterization

The logical flow for the comprehensive characterization of a this compound sample is outlined in the diagram below.

G Figure 1: General Experimental Workflow for this compound Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent (e.g., Ethanol, Methanol) Sample->Dissolution HPLC HPLC (Quantitative Analysis) Dissolution->HPLC GCMS GC-MS (Identification & Purity) Dissolution->GCMS NMR NMR (¹H, ¹³C) (Structural Elucidation) Dissolution->NMR IR FTIR (Functional Group ID) Dissolution->IR UVVis UV-Vis Spectroscopy (Photophysical Properties) Dissolution->UVVis Data Data Analysis & Structural Confirmation HPLC->Data GCMS->Data NMR->Data IR->Data UVVis->Data

Caption: General experimental workflow for this compound characterization.

Protocol: GC-MS Analysis of Anthranilate Esters

While a specific protocol for this compound is not detailed in the provided results, a methodology for the related compound, methyl anthranilate, in wine can be adapted. This serves as a template for developing a method for this compound in a cosmetic matrix.

Objective: To identify and quantify this compound in a sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction): a. Dissolve a known quantity of the cosmetic product in a suitable solvent. b. For a sample like wine, an extraction is performed with a solvent such as Freon 113 (1,1,2-trichloro-1,2,2-trifluoroethane).[5][6] c. An internal standard (e.g., p-di-n-butoxybenzene for methyl anthranilate analysis) is added for accurate quantification.[5][6] d. The solvent layer containing the analyte is carefully separated and may be concentrated if necessary.[5][6]

2. GC-MS Instrumentation and Conditions (Adapted Example): a. Gas Chromatograph: Agilent Technologies 7820A GC system or equivalent.[7] b. Mass Selective Detector: Agilent Technologies 5977E MSD or equivalent.[7] c. Column: Fused silica (B1680970) capillary column (e.g., 30m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7] d. Injector: Split mode (e.g., ratio 30:1) at a temperature of 200-250°C.[7] e. Oven Program: A temperature ramp program is used to separate the components. For example, start at a lower temperature and gradually increase to a final temperature to elute this compound. f. Carrier Gas: Helium or Hydrogen. g. Data Acquisition: Mass spectra are collected over a suitable mass range (e.g., 50-350 amu) in electron ionization (EI) mode.

3. Data Analysis: a. The retention time of the peak corresponding to this compound is compared to that of a pure standard. b. The obtained mass spectrum is compared to a library spectrum (e.g., from NIST) or the spectrum of a pure standard for confirmation.[1] c. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[5][6]

Biological Activity and Mechanism of Action

The primary significance of this compound is its function as a UV filter.[2] Its mechanism involves the absorption of harmful UV radiation, followed by the dissipation of this energy through non-radiative pathways, thus protecting the skin from sun damage.[8] The ultrafast excited-state dynamics of anthranilate esters have been studied to understand this photoprotective mechanism.[8]

G Figure 2: Simplified Mechanism of UV Protection by this compound UV UV Radiation (UVA/UVB) MA_ground This compound (Ground State S₀) UV->MA_ground Absorption Skin Skin Cells UV->Skin Potential Damage MA_excited This compound (Excited State S₁) MA_ground->MA_excited Photoexcitation MA_ground->Skin Provides Protection MA_excited->MA_ground Energy Release Heat Heat Dissipation (Non-radiative decay) MA_excited->Heat

Caption: Simplified mechanism of UV protection by this compound.

Synthesis

The chemical synthesis of this compound typically involves the esterification of anthranilic acid with menthol.[2] Another route is the transesterification of a more volatile anthranilate ester, such as methyl anthranilate, with menthol.[2] Research has focused on optimizing these synthetic pathways, including the use of novel catalytic systems to improve efficiency and reduce environmental impact.[2] While traditional methods often use homogeneous acid catalysts like sulfuric acid, there is a trend towards developing heterogeneous catalysts to simplify the purification process.[2]

Conclusion

This compound is a well-characterized compound with significant applications in the cosmetics and pharmaceutical industries as a UV-A sunscreen. Its chemical and physical properties are well-documented, and robust analytical methods exist for its identification and quantification. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in research, development, and quality control involving this important photoprotective agent.

References

Menthyl Anthranilate Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, a common ingredient in sunscreens and other cosmetics, undergoes degradation through various pathways, including photochemical, thermal, and biological processes. Understanding these degradation pathways and the resulting byproducts is crucial for assessing the stability, efficacy, and safety of formulations containing this compound. This technical guide provides an in-depth overview of the current scientific understanding of this compound degradation, with a focus on its core chemical transformations, quantitative data from degradation studies, and the experimental protocols used to elicit this information. While much of the detailed research has been conducted on its close analog, methyl anthranilate, the findings provide significant insights into the expected behavior of this compound.

Photochemical Degradation

This compound is designed to absorb UVA radiation, and this very property makes it susceptible to photodegradation. The primary mechanism of photochemical degradation involves the absorption of UV light, leading to the formation of excited states that can then undergo various reactions.

The main photodegradation pathway for anthranilates involves the formation of hydroxy derivatives upon exposure to UV radiation in the presence of hydroxyl radicals (•OH). The degradation is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), which acts as a source of hydroxyl radicals under photochemical conditions. While this compound has some inherent photostability due to intramolecular hydrogen bonding, its excited state has limited energy dissipation pathways, leading to the formation of long-lived triplet states that can initiate degradative side reactions. Under anaerobic conditions, methyl anthranilate has been observed to form trimers upon UV exposure.

Key Byproducts:

  • Hydroxy-menthyl anthranilate isomers: Formed through the addition of hydroxyl radicals to the aromatic ring.

  • This compound trimers: Observed under anaerobic conditions for the methyl analog.

Quantitative Photodegradation Data

The following table summarizes key kinetic data related to the photodegradation of methyl anthranilate, which serves as a model for this compound.

ParameterValueConditionsReference
Second-order rate constant with •OHNot specified, but implied to be highH₂O₂/UV system
Second-order rate constant with Cl₂•⁻(4.0 ± 0.3) × 10⁸ M⁻¹s⁻¹Laser flash photolysis
Second-order rate constant with CO₃•⁻(3.1 ± 0.2) × 10⁸ M⁻¹s⁻¹Laser flash photolysis
Second-order rate constant with SO₄•⁻(5.6 ± 0.4) × 10⁹ M⁻¹s⁻¹Persulphate/UV system
Experimental Protocol: Photostability Testing

A common method for assessing photostability involves exposing a solution of the compound to a controlled source of UV radiation and monitoring its degradation over time.

Objective: To determine the rate and byproducts of this compound photodegradation.

Materials:

  • This compound

  • Solvent (e.g., ethanol, water with co-solvent)

  • Hydrogen peroxide (optional, to generate hydroxyl radicals)

  • UV lamp (e.g., UVC or UVB source)

  • Quartz cuvettes or reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for byproduct identification

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Transfer the solution to a quartz reaction vessel. If investigating the effect of hydroxyl radicals, add a known concentration of H₂O₂.

  • Place the vessel under the UV lamp at a fixed distance.

  • At specified time intervals, withdraw aliquots of the solution.

  • Analyze the aliquots by HPLC to quantify the remaining concentration of this compound.

  • Use LC-MS to identify the degradation products in the samples taken at various time points.

Thermal Degradation

When heated to decomposition, this compound is expected to produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). The thermal stability of the molecule is an important consideration for formulation and storage.

Key Byproducts:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

Experimental Protocol: Thermal Degradation Analysis

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a powerful technique to study thermal decomposition.

Objective: To determine the thermal decomposition profile and identify the evolved gases.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Mass Spectrometer (MS)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Place a small, accurately weighed sample of this compound into the TGA crucible.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.

  • Record the mass loss as a function of temperature.

  • Direct the gases evolved from the TGA furnace to the MS for real-time analysis of the decomposition products.

Biological Degradation and Metabolism

This compound, like other esters, is susceptible to enzymatic hydrolysis. In vivo and in vitro studies on the analog methyl anthranilate show that it is readily hydrolyzed in liver and small intestine homogenates to its constituent alcohol (methanol) and acid (anthranilic acid). This compound is expected to follow a similar pathway, yielding menthol (B31143) and anthranilic acid.

Anthranilic acid is a normal human metabolite and is excreted in the urine, primarily as o-aminohippuric acid and anthranilic acid glucuronide. Menthol is also readily metabolized and excreted.

Key Byproducts:

  • Menthol

  • Anthranilic acid

  • o-Aminohippuric acid (from anthranilic acid metabolism)

  • Anthranilic acid glucuronide (from anthranilic acid metabolism)

Quantitative Metabolism Data

Studies on methyl N-methylanthranilate provide insight into the metabolic fate of the anthranilate moiety. After oral administration, the majority of the compound is hydrolyzed to N-methylanthranilic acid and a smaller portion is demethylated and hydrolyzed to anthranilic acid, with a ratio of approximately 20:1 in the urine.

Experimental Protocol: In Vitro Metabolism Study

Incubation with liver microsomes is a standard in vitro method to assess the metabolic stability and identify the primary metabolites of a compound.

Objective: To determine the rate of metabolism and identify the metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (to support cytochrome P450 activity)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS system

Procedure:

  • Pre-warm a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the reaction by adding a solution of this compound.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining parent compound and identify the formed metabolites.

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Photochemical_Degradation MA This compound Excited_MA Excited State this compound MA->Excited_MA Absorption Hydroxy_MA Hydroxy-menthyl Anthranilate Excited_MA->Hydroxy_MA Reaction Trimer This compound Trimer Excited_MA->Trimer Reaction UV UV Radiation UV->MA OH_radical •OH Radical OH_radical->Hydroxy_MA Anaerobic Anaerobic Conditions Anaerobic->Trimer

Photochemical degradation pathways of this compound.

Biological_Degradation MA This compound Hydrolysis Enzymatic Hydrolysis MA->Hydrolysis Menthol Menthol Hydrolysis->Menthol AA Anthranilic Acid Hydrolysis->AA Metabolism Metabolism AA->Metabolism Excretion_Products Excreted Metabolites (o-aminohippuric acid, glucuronide conjugates) Metabolism->Excretion_Products

Biological degradation and metabolism of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Photolytic Photolytic Stress (UV Exposure) HPLC HPLC (Quantification) Photolytic->HPLC Thermal Thermal Stress (Heating) GCMS GC-MS (Volatile Byproducts) Thermal->GCMS Hydrolytic Hydrolytic Stress (Acid/Base) LCMS LC-MS (Identification) Hydrolytic->LCMS Oxidative Oxidative Stress (H₂O₂) Oxidative->LCMS Kinetics Degradation Kinetics HPLC->Kinetics Byproducts Byproduct Profile LCMS->Byproducts GCMS->Byproducts Pathways Degradation Pathways Byproducts->Pathways Kinetics->Pathways MA_Sample This compound Sample MA_Sample->Photolytic MA_Sample->Thermal MA_Sample->Hydrolytic MA_Sample->Oxidative

A typical experimental workflow for a forced degradation study.

Conclusion

The degradation of this compound is a multifaceted process influenced by light, heat, and biological systems. While comprehensive data specific to this compound remains an area for further research, the extensive studies on its analog, methyl anthranilate, provide a strong foundation for predicting its degradation pathways and byproducts. The primary routes of degradation are photodegradation leading to hydroxylated derivatives, thermal decomposition into oxides of nitrogen and carbon, and enzymatic hydrolysis to menthol and anthranilic acid, which are then further metabolized. For professionals in drug development and cosmetic science, a thorough understanding of these degradation patterns is essential for formulating stable, safe, and effective products. The experimental protocols outlined in this guide serve as a starting point for conducting robust stability and degradation studies.

Menthyl Anthranilate: A Technical Guide to its Discovery and Scientific Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, a key active ingredient in modern sunscreens, possesses a rich history rooted in early 20th-century organic chemistry. This technical guide provides an in-depth exploration of its discovery, historical research, and the scientific principles underpinning its function as a UV-A absorber. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Historical Discovery and Key Research

The first documented synthesis of this compound is attributed to H. G. Rule and W. E. MacGillivray in their 1929 publication in the Journal of the Chemical Society.[1] Their work, part of a broader investigation into optical activity, laid the foundational chemistry for this important ester. A decade later, in 1939, Marion Scott Carpenter , working for Givaudan-Delawanna, Inc., was granted a U.S. patent for the preparation of this compound and its application in "sun tan cream." This patent highlighted its superior capacity to absorb actinic rays compared to other compounds of the era, marking its formal entry into the field of cosmetic science and sun protection.

Physicochemical Properties

This compound is a colorless to pale yellow oil characterized by a distinct bluish fluorescence. Its physical and chemical properties have been documented across various studies.

PropertyValueReference
Molecular FormulaC₁₇H₂₅NO₂
Molecular Weight275.39 g/mol
Boiling Point177-179 °C at 3 mmHgU.S. Patent 2,170,185
Density~1.037 g/cm³ at 35 °CU.S. Patent 2,170,185
UV Absorption Maxima (in Ethanol)220 nm, 249 nm, 340 nm[2]
Fluorescence Emission Maximum (in Ethanol)390-405 nm[2]

Photophysical Properties and Mechanism of UV Absorption

The efficacy of this compound as a sunscreen agent lies in its photophysical properties. Upon absorbing UV-A radiation, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several deactivation processes, including fluorescence and intersystem crossing to a triplet state (T₁). The triplet state of this compound is known to interact with molecular oxygen, leading to the formation of singlet oxygen, a reactive oxygen species.[3]

Photophysical Parameter (in Ethanol)ValueReference
Fluorescence Quantum Yield (Φf)0.64 ± 0.06[2]
Intersystem Crossing Quantum Yield (ΦISC)0.34[4]
Triplet State Lifetime (τT)26-200 µs (solvent dependent)[2]
Singlet Oxygen Quantum Yield (ΦΔ)0.12[3]
Photochemical Signaling Pathway

The following diagram illustrates the key steps in the photochemical process of this compound upon UV-A absorption.

Caption: Photochemical pathway of this compound upon UV-A absorption.

Experimental Protocols

Synthesis of this compound (General Historical Method)

Materials:

  • Anthranilic acid

  • l-Menthol (B7771125)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve anthranilic acid and a molar excess of l-menthol in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Synthesis according to M. S. Carpenter (1939 Patent)

The method described in U.S. Patent 2,170,185 provides a more industrial approach to the synthesis, focusing on transesterification to avoid the dehydration of menthol (B31143) that can occur under harsh acidic conditions.

Materials:

Procedure:

  • React sodium metal with anhydrous methanol to prepare a solution of sodium methoxide.

  • Add l-menthol to this solution.

  • Heat the mixture and add methyl anthranilate.

  • Heat the mixture under reduced pressure to distill off the methanol.

  • Increase the temperature to distill and collect the this compound product.

Experimental Workflow: Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and subsequent analysis of a sunscreen active ingredient like this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants (Anthranilic Acid, Menthol) Reaction Esterification Reaction Reactants->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Structural_Char Structural Characterization (NMR, IR, MS) Purification->Structural_Char Purity_Analysis Purity Analysis (GC, HPLC) Purification->Purity_Analysis Photophysical_Analysis Photophysical Analysis (UV-Vis, Fluorescence Spectroscopy) Purification->Photophysical_Analysis

References

Biological Activity Screening of Menthyl Anthranilate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, an ester of menthol (B31143) and anthranilic acid, is primarily recognized for its role as a UV filter in sunscreen products.[1][2] However, the anthranilate scaffold is a versatile pharmacophore known to be a constituent of various biologically active compounds.[3] Derivatives of anthranilic acid have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.[3][4][5][6][7][8][9][10][11][12][13] This has spurred interest in synthesizing and screening novel derivatives of this compound to explore their therapeutic potential beyond UV absorption.

This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound derivatives, with a focus on anticancer, anti-inflammatory, and analgesic properties. It includes detailed experimental protocols, structured data presentation, and visualizations of key signaling pathways and workflows to aid researchers in the systematic evaluation of these compounds.

Synthesis of this compound Derivatives

The prerequisite for any biological screening is the synthesis of the compounds of interest. This compound derivatives can be synthesized through various chemical modifications. Common synthetic strategies include the esterification of anthranilic acid with menthol or the transesterification of other anthranilate esters.[1] Further derivatization can be achieved by modifying the amino group, the aromatic ring, or the ester moiety to create a library of novel compounds for screening.[5][14][15][16][17]

Anticancer Activity Screening

The anthranilate scaffold has been identified in several compounds with potential anticancer activity, making this a primary area of investigation for new derivatives.[1][3][4][6][7] A systematic approach to screening for anticancer properties involves assessing cytotoxicity, the mechanism of cell death, and effects on the cell cycle.

Experimental Workflow for Anticancer Screening

The general workflow for in-vitro anticancer activity screening is a multi-step process that begins with a primary cytotoxicity screen, followed by more detailed mechanistic studies for the most potent compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Lead Optimization Compound Library Compound Library MTT Assay (Multiple Cell Lines) MTT Assay (Multiple Cell Lines) Compound Library->MTT Assay (Multiple Cell Lines) Determine IC50 Values Determine IC50 Values MTT Assay (Multiple Cell Lines)->Determine IC50 Values IC50 Values IC50 Values Determine IC50 Values->IC50 Values Apoptosis Assays Apoptosis Assays (e.g., Western Blot for Caspases) IC50 Values->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis (e.g., Flow Cytometry) IC50 Values->Cell Cycle Analysis Mechanism of Cell Death Mechanism of Cell Death Apoptosis Assays->Mechanism of Cell Death Further Mechanistic Studies Further Mechanistic Studies Mechanism of Cell Death->Further Mechanistic Studies Effect on Cell Proliferation Effect on Cell Proliferation Cell Cycle Analysis->Effect on Cell Proliferation Effect on Cell Proliferation->Further Mechanistic Studies

Caption: General workflow for in-vitro anticancer screening.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial enzymes in living cells.[18][19]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1 to 4 hours at 37°C.[19][20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

Table 1: Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells (72h Incubation)

CompoundIC50 (µM)
Derivative 115.2 ± 1.8
Derivative 25.7 ± 0.9
Derivative 322.4 ± 3.1
Doxorubicin (Control)0.8 ± 0.1
Apoptosis Analysis by Western Blot

Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is used to determine if cell death induced by a compound occurs through apoptosis by detecting key apoptotic markers such as cleaved caspases and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1).[22]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds at their respective IC50 concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[24]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[23][24]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[23][24]

Data Presentation:

Table 2: Relative Protein Expression of Apoptotic Markers in A549 Cells Treated with Derivative 2 (IC50 concentration, 24h)

ProteinFold Change (vs. Control)
Cleaved Caspase-34.2 ± 0.5
Cleaved PARP3.8 ± 0.4
Bcl-20.4 ± 0.1

Intrinsic Apoptosis Signaling Pathway:

Many chemotherapeutic agents induce apoptosis through the intrinsic or mitochondrial pathway.[23][24] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.[24]

G cluster_0 Mitochondrion Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Bax/Bak Bax/Bak Bax/Bak->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Bax/Bak Apoptotic Stimulus Apoptotic Stimulus Apoptotic Stimulus->Bax/Bak Apoptotic Stimulus->Bcl-2 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Substrate Cleavage Substrate Cleavage Cleaved Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the determination of whether a compound induces cell cycle arrest at a specific phase.

Experimental Protocol:

  • Cell Treatment: Culture and treat cells with the desired concentrations of the compounds for a specific duration.

  • Harvest and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently, and incubate for at least 30 minutes at 4°C.[25]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[25] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[25][26] Incubate in the dark for at least 15-30 minutes.[26]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in each phase of the cell cycle.[25]

Data Presentation:

Table 3: Cell Cycle Distribution of A549 Cells Treated with Derivative 2 (IC50 concentration, 24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control65.3 ± 4.520.1 ± 2.214.6 ± 1.9
Derivative 225.8 ± 3.115.5 ± 1.858.7 ± 5.3

Anti-inflammatory Activity Screening

Anthranilic acid derivatives are known to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators.[8][9] Screening for anti-inflammatory activity can involve both in vitro and in vivo models.

Mechanism of Action: NF-κB Signaling Pathway

A key mechanism for the anti-inflammatory activity of some anthranilate derivatives involves the suppression of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity.[10] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation leads to NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK activate

Caption: Simplified NF-κB signaling pathway.

Experimental Protocol (In Vitro - Inhibition of Pro-inflammatory Cytokines):

  • Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages or HaCaT keratinocytes.[10]

  • Stimulation: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9]

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the stimulated control.

Data Presentation:

Table 4: Inhibition of LPS-induced TNF-α Production in RAW 264.7 Macrophages by this compound Derivatives

CompoundIC50 (µM)
Derivative 48.9 ± 1.1
Derivative 512.3 ± 1.5
Dexamethasone (Control)0.5 ± 0.07

Analgesic Activity Screening

Several anthranilate derivatives have been investigated for their analgesic (pain-relieving) properties.[5][8][11][12][14][27] In vivo animal models are typically used to evaluate the analgesic potential of new compounds.

Experimental Workflow for Analgesic Screening

The workflow for analgesic screening typically involves treating animals with the test compound and then subjecting them to a pain stimulus.

G Animal Grouping Animal Grouping Compound Administration Compound Administration (i.p. or oral) Animal Grouping->Compound Administration Pain Induction Pain Induction (e.g., Acetic Acid Injection) Compound Administration->Pain Induction Observation of Nociceptive Response Observation of Nociceptive Response (e.g., Counting Writhing) Pain Induction->Observation of Nociceptive Response Data Analysis Data Analysis (% Inhibition) Observation of Nociceptive Response->Data Analysis

Caption: General workflow for an in-vivo analgesic assay.

Experimental Protocol (Acetic Acid-Induced Writhing Test in Mice):

This is a common model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and analgesic compounds reduce the number of these writhes.[27]

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (e.g., vehicle control, positive control like mefenamic acid, and test compound groups). Administer the test compounds and controls, typically via oral or intraperitoneal routes, 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20-30 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the test compounds compared to the vehicle control group.

Data Presentation:

Table 5: Analgesic Effect of this compound Derivatives in the Acetic Acid-Induced Writhing Test in Mice

Treatment (Dose)Mean Number of Writhes% Inhibition
Vehicle Control45.2 ± 3.7-
Derivative 6 (50 mg/kg)20.8 ± 2.554.0%
Mefenamic Acid (30 mg/kg)15.1 ± 1.966.6%

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This guide outlines a systematic approach for the initial screening of these derivatives for their potential anticancer, anti-inflammatory, and analgesic properties. The provided experimental protocols, data presentation formats, and pathway visualizations are intended to serve as a valuable resource for researchers in drug discovery and development. Positive results from these primary screens would warrant further, more in-depth mechanistic studies and in vivo efficacy and safety evaluations to identify lead candidates for future therapeutic applications.

References

Menthyl Anthranilate: A Technical Guide to its Environmental Fate and Ecotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available information on the environmental fate and ecotoxicity of Menthyl anthranilate (also known as Meradimate). A significant data gap exists in the public domain regarding specific experimental endpoints for this compound. Where direct data is unavailable, this guide provides context based on related chemical classes and regulatory status to infer potential environmental risks.

Introduction

This compound, a UV filter used in sunscreen products, is an organic compound that absorbs UVA radiation. Its presence in personal care products raises questions about its environmental fate and potential ecological impact upon release into aquatic and terrestrial ecosystems. This guide provides a comprehensive overview of the known environmental properties and toxicological data for this compound, highlighting the current state of knowledge and identifying critical data deficiencies.

Physicochemical Properties

Understanding the basic physicochemical properties of a substance is fundamental to predicting its environmental behavior.

PropertyValueReference
Synonyms Meradimate, p-Menth-3-yl anthranilate
Molecular Formula C₁₇H₂₅NO₂
Molecular Weight 275.39 g/mol
Log Kow (Octanol-Water Partition Coefficient) Data not available
Water Solubility Data not available
Vapor Pressure Data not available

Note: The lack of publicly available, experimentally determined values for key properties like Log Kow and water solubility significantly hinders predictive modeling of this compound's environmental distribution.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects include persistence (biodegradation and photodegradation), bioaccumulation, and mobility in soil and water.

Biodegradation

There is a notable lack of specific experimental data on the biodegradation of this compound. However, some sources suggest a potential for low biodegradation rates in laboratory settings.[1] As an organic UV filter, its persistence in the environment is a concern. Many organic UV filters are known to be persistent and can bioaccumulate.[2]

Comparative Analysis: Other organic UV filters, such as oxybenzone (B1678072) and octinoxate, have demonstrated high persistence and bioaccumulative potential.[2] Microbial degradation is a key process for the breakdown of some sunscreen agents, often involving enzymatic pathways like oxidation and hydroxylation.[2] Without specific studies on this compound, its susceptibility to these microbial degradation pathways remains unknown.

Photodegradation

As a UV filter, this compound is designed to interact with UV radiation. This interaction can lead to its degradation in the environment, a process known as photodegradation. Some studies suggest that this compound may produce reactive oxygen species (ROS) when exposed to sunlight, which indicates a potential for phototoxicity. The formation of photodegradation products is a concern as these transformation products could be more toxic than the parent compound.[3]

Experimental Protocol: Photodegradation Study (General)

A typical photodegradation study would follow OECD Test Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis").

  • Objective: To determine the rate of direct phototransformation of a chemical in water by sunlight.

  • Methodology:

    • A solution of the test substance in pure water is irradiated with a light source that simulates natural sunlight.

    • The concentration of the test substance is monitored over time using a suitable analytical method (e.g., HPLC).

    • The quantum yield of the photoreaction is determined, which is the fraction of absorbed photons that result in a chemical transformation.

    • This quantum yield is then used to estimate the environmental half-life of the substance under various sunlight conditions.

cluster_photodegradation Photodegradation Workflow Test_Substance This compound Solution Irradiation Simulated Sunlight (Xenon Arc Lamp) Test_Substance->Irradiation Exposure Sampling Periodic Sampling Irradiation->Sampling Over Time Analysis HPLC Analysis Sampling->Analysis Data_Processing Calculate Quantum Yield & Half-life Analysis->Data_Processing

Caption: General workflow for a direct photodegradation study.

Bioaccumulation

Comparative Analysis: For other UV filters, bioaccumulation factors (BCF) have been determined. For instance, some benzophenone (B1666685) derivatives have been found to accumulate in fish and other marine life. The lack of data for this compound is a significant knowledge gap in its environmental risk assessment.

Soil Mobility

No experimental data on the soil mobility of this compound, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have been found. The mobility of organic compounds in soil is influenced by their affinity for soil organic matter and clay particles. Without a Koc value, it is difficult to predict whether this compound is likely to be mobile in soil and potentially leach into groundwater or be transported via runoff to surface waters.

Experimental Protocol: Soil Adsorption/Desorption Study (General)

The soil adsorption/desorption behavior of a chemical is typically determined following OECD Test Guideline 106 ("Adsorption - Desorption Using a Batch Equilibrium Method").

  • Objective: To determine the adsorption of a chemical to different types of soil.

  • Methodology:

    • A solution of the test substance is equilibrated with a known amount of soil.

    • After equilibration, the soil and solution are separated by centrifugation.

    • The concentration of the test substance remaining in the solution is measured.

    • The amount of substance adsorbed to the soil is calculated by difference.

    • The adsorption coefficient (Kd) is calculated, and from this, the Koc value can be derived by normalizing to the organic carbon content of the soil.

cluster_soil_mobility Soil Adsorption Workflow Soil_Sample Soil Sample Equilibration Equilibration (Shaking) Soil_Sample->Equilibration Test_Solution This compound Solution Test_Solution->Equilibration Centrifugation Separation (Centrifugation) Equilibration->Centrifugation Aqueous_Phase Aqueous Phase Centrifugation->Aqueous_Phase Analysis Concentration Analysis Aqueous_Phase->Analysis Calculation Calculate Kd and Koc Analysis->Calculation

Caption: General workflow for a soil adsorption/desorption study.

Ecotoxicity

Ecotoxicity data is crucial for understanding the potential adverse effects of a chemical on ecosystems. For this compound, there is a significant lack of empirical ecotoxicity data for a wide range of organisms.

Aquatic Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the acute aquatic toxicity of several UV filters. These predictions suggest that this compound could be among the more toxic UV filters for which experimental data are currently lacking.[5] However, without experimental validation, these predictions should be interpreted with caution.

Table of Predicted Aquatic Ecotoxicity (QSAR)

OrganismEndpointPredicted Value (µg/L)Reference
Fish96h LC50Data not available
Daphnia48h EC50Data not available
Algae72h EC50Data not available

Note: The table is presented to highlight the data gap. No specific predicted values were found in the search results.

Comparative Analysis: For other organic UV filters, a range of acute and chronic toxicity values are available. For example, oxybenzone has been shown to have adverse effects on corals and other marine organisms at environmentally relevant concentrations. The potential for this compound to cause similar effects cannot be ruled out without specific testing.

Terrestrial Ecotoxicity

No information on the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms, or plants has been found.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the specific signaling pathways that may be affected by this compound in non-target organisms. As some other organic UV filters have been shown to be endocrine disruptors, this is an area that warrants investigation for this compound.[6] For example, some UV filters have been shown to interfere with the WNT signaling pathway, which is crucial for neurodevelopment.[7]

cluster_signaling_pathway Hypothetical Signaling Pathway Disruption UV_Filter This compound Receptor Cellular Receptor (e.g., Hormone Receptor) UV_Filter->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation/ Inhibition Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Adverse_Outcome Adverse Outcome (e.g., Reproductive Effects) Gene_Expression->Adverse_Outcome

Caption: A generalized diagram of potential endocrine disruption.

Regulatory Status and Data Gaps

This compound is listed by the U.S. Food and Drug Administration (FDA) as a Category III sunscreen active ingredient, which means that there is insufficient data to classify it as safe and effective.[8] This regulatory status underscores the significant data gaps that exist for this compound.

Key Data Gaps:

  • Environmental Fate:

    • Experimentally determined Log Kow and water solubility.

    • Biodegradation studies in relevant environmental matrices (water, sediment, soil).

    • Photodegradation studies identifying transformation products and their toxicity.

    • Bioaccumulation studies (BCF) in aquatic organisms.

    • Soil adsorption/desorption studies (Koc).

  • Ecotoxicity:

    • Acute and chronic toxicity data for a range of aquatic organisms (fish, invertebrates, algae).

    • Toxicity data for terrestrial organisms.

  • Mechanism of Action:

    • Studies to investigate the potential for endocrine disruption and effects on specific signaling pathways.

Conclusion

The available information on the environmental fate and ecotoxicity of this compound is exceedingly limited. While its use as a UV filter suggests a potential for photodegradation, it also raises concerns about the formation of potentially harmful byproducts. The lack of empirical data on its persistence, bioaccumulation, and toxicity makes a comprehensive environmental risk assessment impossible at this time. Given the widespread use of sunscreen products and the potential for their ingredients to enter the environment, there is a critical need for further research to fill the existing data gaps for this compound. Researchers, scientists, and drug development professionals should prioritize the generation of robust experimental data to ensure a thorough understanding of the environmental risks associated with this compound.

References

Methodological & Application

Application Note: Quantification of Menthyl Anthranilate using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Menthyl anthranilate, a common UV filter in pharmaceutical and cosmetic products. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and formulation analysis. This protocol is designed to be readily implemented in a laboratory setting, with clear instructions for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.

Introduction

This compound, also known as Meradimate, is an effective UV-A absorber commonly used in sunscreen and other personal care products to protect the skin from the harmful effects of solar radiation.[1] Accurate and precise quantification of this compound in raw materials and finished products is crucial for ensuring product efficacy and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the determination of this compound using a C18 reversed-phase column and a UV detector.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound reference standard (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Sample Matrix (e.g., sunscreen lotion, cream)

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of the hydrophobic this compound. The following conditions are recommended as a starting point for method development and optimization.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 340 nm
Run Time 10 minutes

Justification of Parameters:

  • Column: A C18 column is chosen due to its hydrophobic stationary phase, which is ideal for retaining and separating non-polar compounds like this compound.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.[2] The high organic content (80%) is necessary to ensure the elution of the water-insoluble this compound.

  • Detection Wavelength: The UV absorption spectrum of this compound shows a maximum at approximately 340 nm.[3] Setting the detector to this wavelength will provide optimal sensitivity.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The following is a general procedure for a cream or lotion matrix. This may need to be optimized depending on the specific formulation.

  • Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase if necessary to fall within the calibration curve range.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo (sample matrix without the analyte) and showing no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Accuracy

Accuracy should be assessed by performing recovery studies. This can be done by spiking a placebo matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should be calculated.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same experimental conditions.

  • Intermediate Precision: The analysis should be repeated on a different day by a different analyst.

The precision is expressed as the relative standard deviation (%RSD).

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
1
5
10
25
50
100
Correlation Coefficient (r²) \multicolumn{3}{c}{}
Linear Regression Equation \multicolumn{3}{c}{}

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean Recovery (%)%RSD
80%
100%
120%

Table 3: Precision Data

ParameterConcentration (µg/mL)Peak Area (n=6)Mean Peak Area%RSD
Repeatability (Day 1) 50
Intermediate Precision (Day 2) 50

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualization

The overall workflow for the HPLC method development and quantification of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation & Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Validation Method Validation (ICH) Quantification->Validation Report Final Report Validation->Report

Caption: Experimental workflow for this compound quantification.

References

Application Note: High-Throughput Analysis of Menthyl Anthranilate in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Menthyl anthranilate, a common UV filtering agent and fragrance ingredient, in complex matrices such as cosmetics and pharmaceutical formulations. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides comprehensive experimental protocols, including sample preparation, GC-MS parameters, and validation data, to ensure reliable and reproducible results.

Introduction

This compound is an organic compound used in a variety of consumer products, most notably as a sunscreen agent to absorb UVA rays and as a fragrance ingredient. Its presence and concentration in these products are critical for both efficacy and safety. The analysis of this compound in complex matrices like creams, lotions, and oils can be challenging due to the presence of interfering substances. Gas chromatography-mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for accurate determination in such samples. This note provides a generalized yet detailed workflow for the analysis of this compound, adaptable to various complex sample types.

Experimental Protocols

A successful GC-MS analysis of this compound hinges on effective sample preparation to isolate the analyte from the matrix and appropriate instrumental conditions for its separation and detection.

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix. Below are protocols for common extraction methods.

1. Liquid-Liquid Extraction (LLE)

This technique is suitable for liquid samples or samples that can be dissolved in a suitable solvent.

  • Materials:

    • Sample containing this compound

    • Separatory funnel

    • Organic solvent (e.g., Dichloromethane, Hexane, Ethyl acetate)

    • Aqueous solution (e.g., deionized water, brine)

    • Anhydrous sodium sulfate

    • Rotary evaporator or nitrogen evaporator

  • Protocol:

    • Accurately weigh or measure a known amount of the sample into a separatory funnel.

    • Add a known volume of an immiscible organic solvent and an aqueous solution.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer, which now contains the this compound.

    • Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume using a rotary or nitrogen evaporator.

    • The concentrated extract is now ready for GC-MS analysis.

2. Solid-Phase Extraction (SPE)

SPE is a versatile technique for cleaning up and concentrating analytes from complex samples.

  • Materials:

    • SPE cartridge (e.g., C18, silica)

    • Sample pre-dissolved in a suitable solvent

    • Conditioning solvent (e.g., Methanol)

    • Equilibration solvent (e.g., Water)

    • Wash solvent

    • Elution solvent (e.g., Ethyl acetate, Acetonitrile)

    • Nitrogen evaporator

  • Protocol:

    • Condition the SPE cartridge by passing a conditioning solvent through it.

    • Equilibrate the cartridge with an equilibration solvent.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a wash solvent to remove interfering compounds.

    • Elute the this compound from the cartridge using an appropriate elution solvent.

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

3. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile analytes in liquid or gaseous samples. Headspace SPME is often preferred for complex matrices to minimize matrix effects.

  • Materials:

    • SPME fiber assembly with a suitable fiber coating (e.g., PDMS, Carboxen/PDMS)

    • Sample vial with a septum cap

    • Heater/stirrer

  • Protocol:

    • Place a known amount of the sample into a sample vial and seal it.

    • Heat the vial to a specific temperature to facilitate the release of volatile compounds into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of this compound.

    • Retract the fiber and introduce it directly into the hot GC inlet for thermal desorption of the analyte onto the column.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for the analysis of this compound.

  • Gas Chromatograph (GC)

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 - 280 °C

    • Injection Mode: Splitless or Split (e.g., 10:1), depending on the expected concentration.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5-10 min at 280 °C.

  • Mass Spectrometer (MS)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: for qualitative analysis and identification (e.g., m/z 40-400).

      • Selected Ion Monitoring (SIM): for quantitative analysis, monitoring characteristic ions of this compound.

Expected Mass Fragmentation: Based on the structure of this compound, characteristic ions in the mass spectrum would be expected from the fragmentation of the menthyl and anthranilate moieties. While a library spectrum should be used for confirmation, key fragments would likely include ions corresponding to the anthranilate portion and the menthyl group.

Quantitative Data

The following table summarizes typical performance data for the GC-MS analysis of anthranilate esters in various matrices. This data is provided as a general guideline, and specific performance should be validated for each matrix and instrument.

ParameterMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Methyl AnthranilateFlavors/FragrancesUltrasonic Extraction0.12 mg/kg0.36 mg/kg90.5 - 103.4[1]
Methyl AnthranilateGrape Juice/Wine-23 - 94 µg/L96 - 277 µg/L76.6 - 106.3[2][3]
Methyl AnthranilateHoneyHS-SPME0.149 µg/g0.324 µg/gNot Reported[4]
Fragrance AllergensCosmeticsLiquid-Liquid Extraction-2 - 20 µg/g84.4 - 119[5]

Note: Data for this compound is limited in publicly available literature; the values for the closely related Methyl anthranilate are presented as an estimation of expected performance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound in a complex matrix.

Method_Development cluster_matrix Matrix Considerations cluster_analyte Analyte Properties cluster_method Method Parameters cluster_validation Validation Matrix Sample Matrix (e.g., Cosmetic, Food) Interferences Potential Interferences Matrix->Interferences SamplePrep Sample Preparation (LLE, SPE, SPME) Matrix->SamplePrep Interferences->SamplePrep Analyte This compound Properties Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity GC_Conditions GC Conditions (Column, Temperature) Volatility->GC_Conditions Polarity->GC_Conditions SamplePrep->GC_Conditions MS_Parameters MS Parameters (Scan Mode, Ions) GC_Conditions->MS_Parameters Validation Method Validation MS_Parameters->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ

References

Application Notes and Protocols: Menthyl Anthranilate in Sunscreen Formulation and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, also known as meradimate, is an organic sunscreen agent utilized for its ability to absorb ultraviolet (UV) radiation, primarily in the UVA range.[1] It is the ester of menthol (B31143) and anthranilic acid.[1] In the United States and Canada, it is an FDA-approved over-the-counter (OTC) sunscreen active ingredient at concentrations up to 5%.[1] this compound functions by absorbing UV rays and converting the energy into less harmful infrared radiation (heat).[1]

This document provides detailed application notes on the formulation of sunscreens containing this compound and comprehensive protocols for their stability testing.

This compound in Sunscreen Formulation

This compound is primarily a UVA filter, though its protection does not cover the full UVA spectrum. It is often formulated in combination with other UVB and UVA filters to achieve broad-spectrum protection.

Representative Sunscreen Formulation

While specific commercial formulations are proprietary, a representative oil-in-water (O/W) sunscreen cream formulation incorporating this compound is provided below. This formulation is intended for educational and research purposes.

Phase Ingredient (INCI Name) Function Percentage (% w/w)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.00
Disodium (B8443419) EDTAChelating Agent0.10
Xanthan GumThickener0.20
B (Oil Phase) This compoundUVA Filter5.00
OctinoxateUVB Filter7.50
OctocryleneUVB/UVA Filter, Photostabilizer5.00
C12-15 Alkyl BenzoateEmollient8.00
Cetearyl Alcohol (and) Ceteareth-20Emulsifier4.00
Glyceryl StearateEmulsifier2.00
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Tocopheryl Acetate (Vitamin E)Antioxidant0.50
Citric AcidpH Adjusterq.s.
Sunscreen Formulation Workflow

The following diagram illustrates the general workflow for preparing the representative oil-in-water sunscreen cream.

G cluster_prep Phase Preparation Water_Phase Prepare Water Phase (A) - Heat water to 75-80°C - Disperse Xanthan Gum - Add Glycerin and Disodium EDTA Emulsification Emulsification - Add Oil Phase (B) to Water Phase (A) with high-shear mixing Water_Phase->Emulsification Oil_Phase Prepare Oil Phase (B) - Combine and heat oil-soluble ingredients to 75-80°C - Mix until uniform Oil_Phase->Emulsification Cooling Cooling - Reduce temperature to <40°C with gentle mixing Emulsification->Cooling Final_Additions Final Additions (Phase C) - Add preservative and antioxidant - Adjust pH with Citric Acid Cooling->Final_Additions Homogenization Final Homogenization - Mix until uniform Final_Additions->Homogenization Packaging Packaging - Fill into appropriate light-protective containers Homogenization->Packaging

Figure 1: Sunscreen Formulation Workflow.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion

Objective: To prepare a stable oil-in-water sunscreen emulsion containing this compound.

Materials and Equipment:

  • Beakers of appropriate sizes

  • Water bath or heating mantle with temperature control

  • Overhead stirrer with propeller and homogenizer attachments

  • Weighing balance

  • pH meter

  • Ingredients as listed in the formulation table

Procedure:

  • Water Phase Preparation: a. In a main beaker, add the deionized water and begin heating to 75-80°C with gentle stirring. b. Slowly disperse the xanthan gum into the vortex of the water to prevent clumping. Mix until fully hydrated. c. Add the glycerin and disodium EDTA to the water phase and mix until dissolved. Maintain the temperature at 75-80°C.

  • Oil Phase Preparation: a. In a separate beaker, combine all the oil phase ingredients: this compound, octinoxate, octocrylene, C12-15 alkyl benzoate, cetearyl alcohol (and) ceteareth-20, and glyceryl stearate. b. Heat the oil phase to 75-80°C while mixing until all components are melted and the phase is uniform.

  • Emulsification: a. Slowly add the hot oil phase to the hot water phase while mixing with a high-shear homogenizer. b. Homogenize for 5-10 minutes or until a uniform, white emulsion is formed.

  • Cooling: a. Switch from the homogenizer to a propeller stirrer and begin cooling the emulsion with gentle agitation.

  • Cool-Down Phase Additions: a. Once the emulsion has cooled to below 40°C, add the preservative system (phenoxyethanol and ethylhexylglycerin) and the antioxidant (tocopheryl acetate). b. Mix until these components are fully incorporated.

  • pH Adjustment and Finalization: a. Measure the pH of the emulsion. b. Adjust the pH to the desired range (typically 5.5-6.5 for skin products) by adding a citric acid solution dropwise. c. Continue gentle mixing until the emulsion is completely uniform. d. Perform final quality control checks (e.g., viscosity, appearance).

Protocol 2: In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination

Objective: To determine the UVA protection factor and critical wavelength of a sunscreen formulation containing this compound according to the ISO 24443:2012 standard.

Materials and Equipment:

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a defined UV spectrum output

  • Polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface

  • Automated or manual spreading apparatus

  • Positive displacement pipette or syringe

  • Glycerin or white petroleum for blank measurements

Procedure:

  • Sample Application: a. Apply the sunscreen product to the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm². b. Spread the product evenly over the plate using a defined spreading technique to ensure a uniform film. c. Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.

  • Initial Absorbance Measurement (Pre-irradiation): a. Measure the initial absorbance (A₀(λ)) of the sunscreen film from 290 to 400 nm using the UV-Vis spectrophotometer.

  • UV Irradiation: a. Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the in vitro SPF of the product.

  • Post-irradiation Absorbance Measurement: a. After irradiation, measure the final absorbance (A(λ)) of the sunscreen film from 290 to 400 nm.

  • Calculations: a. UVA Protection Factor (UVA-PF): The UVA-PF is calculated using the following formula, which integrates the absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum and the solar spectrum.

    b. Critical Wavelength (λc): The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm.

Protocol 3: Sunscreen Stability Testing

Objective: To assess the physical and chemical stability of a sunscreen formulation containing this compound under various stress conditions.

Materials and Equipment:

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with a controlled light source (e.g., Xenon lamp)

  • Viscometer

  • pH meter

  • Homogenizer

  • Microscope

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Product packaged in its final commercial packaging

Procedure:

  • Sample Preparation and Storage: a. Prepare at least three batches of the sunscreen formulation. b. Package the samples in the intended final packaging. c. Place the samples in stability chambers under the following conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH
    • Freeze-Thaw Cycling: -10°C to 25°C (e.g., 24 hours at each temperature for 3 cycles) d. For photostability, place samples in a photostability chamber and expose them to a controlled dose of light. Protect a set of control samples from light.

  • Testing Schedule: a. Test the samples at initial (time zero) and at specified intervals (e.g., 1, 3, and 6 months for accelerated; 3, 6, 12, 24, and 36 months for real-time).

  • Stability Assessment Parameters: a. Physical Stability:

    • Appearance: Color, odor, and phase separation.
    • pH: Measure the pH of the emulsion.
    • Viscosity: Measure the viscosity using a suitable viscometer.
    • Microscopic Examination: Observe for changes in globule size and distribution. b. Chemical Stability:
    • Assay of Active Ingredients: Quantify the concentration of this compound and other UV filters using a validated stability-indicating HPLC method.

Data Presentation:

Stability Condition Time Point Appearance pH Viscosity (cP) This compound Assay (%)
Initial (T=0) 0Conforms6.015000100.0
25°C / 60% RH 3 MonthsConforms5.91480099.5
6 MonthsConforms5.91475099.2
12 MonthsConforms5.81460098.8
40°C / 75% RH 1 MonthConforms5.81450098.5
3 MonthsConforms5.71420097.2
6 MonthsConforms5.61390095.8
Freeze-Thaw 3 CyclesConforms6.01490099.8
Photostability Post-IrradiationConforms5.91480096.5

Note: The data in this table is illustrative and represents expected trends. Actual results will vary based on the specific formulation.

This compound Stability and Degradation

This compound, like many organic UV filters, can be susceptible to photodegradation. Upon exposure to UV radiation, it can generate reactive oxygen species, which may contribute to its degradation and potentially impact other ingredients in the formulation.

Potential Photodegradation Pathway of this compound

The photodegradation of this compound is likely to proceed through pathways similar to its precursor, methyl anthranilate. This involves the formation of hydroxylated derivatives. The following diagram illustrates a plausible photodegradation pathway.

G MA This compound Excited_MA Excited State this compound MA->Excited_MA Absorption Degradation_Products Hydroxylated Degradation Products MA->Degradation_Products Oxidation by ROS UV UV Radiation (hν) UV->Excited_MA ROS Reactive Oxygen Species (ROS) (e.g., •OH) Excited_MA->ROS Energy Transfer ROS->Degradation_Products

Figure 2: Plausible Photodegradation Pathway.

Stability Testing Workflow

The stability testing of a sunscreen formulation containing this compound follows a structured workflow to ensure the product's safety, efficacy, and shelf-life.

G Start Start: Final Formulation in Commercial Packaging Set_Conditions Set Stability Conditions - Real-Time (25°C/60%RH) - Accelerated (40°C/75%RH) - Freeze-Thaw - Photostability Start->Set_Conditions Time_Points Define Testing Time Points (e.g., 0, 1, 3, 6, 12 months) Set_Conditions->Time_Points Testing Perform Stability Tests - Physical (Appearance, pH, Viscosity) - Chemical (HPLC for Actives) Time_Points->Testing Testing->Time_Points Next Time Point Data_Analysis Data Analysis and Comparison - Compare results to initial values and specifications Testing->Data_Analysis Shelf_Life Determine Shelf-Life and Storage Conditions Data_Analysis->Shelf_Life End End of Study Shelf_Life->End

Figure 3: Sunscreen Stability Testing Workflow.

Conclusion

This compound is a functional UVA filter when formulated appropriately. However, its limited UVA spectrum and potential for photodegradation necessitate careful formulation with other UV filters and stabilizers. The protocols outlined in this document provide a framework for developing and evaluating sunscreen products containing this compound. Rigorous stability testing is crucial to ensure that the final product remains safe, effective, and aesthetically pleasing throughout its intended shelf life. Further research into stabilizing this compound and quantifying its degradation products in various formulations is recommended.

References

Application Notes: Menthyl Anthranilate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, an ester of menthol (B31143) and anthranilic acid, is widely recognized as a UVA sunscreen agent.[1][2] Beyond its application in sun protection, its inherent fluorescent properties present opportunities for its use as a fluorescent probe in various research and development settings.[1][2] The fluorescence of this compound originates from its aromatic anthranilate moiety. This document provides an overview of its photophysical characteristics, potential applications as a fluorescent probe, and detailed protocols for its use. While its primary application remains in sunscreens, its structural similarity to other known fluorescent probes suggests its potential utility in environmental sensing, material science, and as a fluorescent tag in drug development.[3]

Principle of Operation

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A fluorescent probe's utility lies in the sensitivity of its emission spectrum (intensity and wavelength) to its local environment. Changes in polarity, viscosity, or the presence of specific analytes can modulate the fluorescence of a probe, allowing for the investigation of various chemical and biological systems.[3] this compound's fluorescence is solvent-dependent, indicating its potential to probe the microenvironment of systems such as polymer matrices or biological membranes.[1]

Photophysical Properties

The photophysical properties of this compound are crucial for its application as a fluorescent probe. The following table summarizes key quantitative data.

PropertyValueSolventReference
Excitation Maximum (λex) ~340 nmNot specified[2]
Emission Maximum (λem) 390-405 nmSolvent-dependent[1][2]
Fluorescence Quantum Yield (Φf) 0.64 ± 0.06Ethanol[1]
Excited State Lifetime (τ) Not explicitly reported for probe applications-[3]
Triplet State Absorption Maxima 480 nmSolvent-dependent[1]
Triplet State Lifetimes 26-200 µsSolvent-dependent[1]
Singlet Oxygen Quantum Yield (ΦΔ) 0.09-0.12Various solvents[1]

Note: The high quantum yield for singlet oxygen formation indicates that this compound is phototoxic upon UVA radiation, a critical consideration for applications in biological systems.[3]

Potential Applications

While direct applications of this compound as a fluorescent probe are not extensively documented, its properties and the behavior of similar anthranilate-based molecules suggest several potential uses:

  • Environmental Sensing: The solvent-dependent emission maximum suggests its utility in probing the polarity of microenvironments.[1] This could be applied to study solvent mixtures, polymer films, or the hydrophobic cores of micelles.

  • Metal Ion Sensing: Anthranilate derivatives have been shown to act as fluorescent sensors for metal ions.[4][5] this compound could potentially be explored for the detection of specific metal ions that may coordinate with the anthranilate group, leading to a change in fluorescence.

  • Cellular Imaging: Although its phototoxicity is a significant concern, derivatives of anthranilates have been used for cellular imaging to detect aldehydic load, a marker of oxidative stress.[6][7][8] With careful experimental design to minimize light exposure, this compound could be investigated for similar purposes.

  • Drug Delivery: this compound's fluorescent properties could be utilized to track the distribution and release of drug delivery systems. For instance, it could be encapsulated within nanoparticles to monitor their integrity and payload release. Recent studies have explored loading methyl anthranilate into silver nanoparticles for topical delivery.[9][10]

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, water)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light.

  • Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution to minimize inner filter effects.

  • Acquire the Excitation Spectrum:

    • Set the spectrofluorometer to excitation scan mode.

    • Set the emission wavelength to an estimated value (e.g., 400 nm).[2]

    • Scan a range of excitation wavelengths (e.g., 250-380 nm).

    • The wavelength corresponding to the highest fluorescence intensity is the excitation maximum (λex).

  • Acquire the Emission Spectrum:

    • Set the spectrofluorometer to emission scan mode.

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 360-600 nm).

    • The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).

Protocol 2: Investigating the Effect of Solvent Polarity

Objective: To assess the influence of solvent polarity on the fluorescence emission of this compound.

Materials:

  • This compound

  • A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound in each of the selected solvents.

  • Prepare working solutions of the same concentration in each solvent.

  • For each solution, acquire the emission spectrum as described in Protocol 1, using the predetermined optimal excitation wavelength for each solvent (or a fixed excitation wavelength if comparing relative shifts).

  • Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).

Protocol 3: Hypothetical Protocol for Metal Ion Sensing

Objective: To evaluate the potential of this compound as a fluorescent sensor for a specific metal ion (e.g., Zn²⁺, Cu²⁺).

Materials:

  • This compound solution in a suitable buffer (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of this compound in the buffer.

  • Acquire the baseline fluorescence emission spectrum of the this compound solution.

  • Titrate the this compound solution with small aliquots of a metal ion stock solution.

  • Acquire the fluorescence emission spectrum after each addition and equilibration.

  • Observe changes in fluorescence intensity or a shift in the emission maximum.

  • To test for selectivity, repeat the experiment with other metal ions.

  • Plot the change in fluorescence intensity as a function of metal ion concentration to determine the binding affinity.

Visualizations

G cluster_0 Sensing Mechanism MA This compound (Probe) Complex MA-Analyte Complex MA->Complex Binding Fluorescence_On Fluorescence On MA->Fluorescence_On Analyte Analyte (e.g., Metal Ion) Analyte->Complex Fluorescence_Off Fluorescence Quenched/Shifted Complex->Fluorescence_Off

Caption: Proposed sensing mechanism of this compound.

G cluster_1 Experimental Workflow Prepare_Probe Prepare this compound Solution Add_Sample Introduce Sample (e.g., containing analyte) Prepare_Probe->Add_Sample Incubate Incubate for Binding Add_Sample->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: General experimental workflow for using this compound.

Safety and Handling

This compound is known to be phototoxic.[3] Upon exposure to UVA radiation, it can generate reactive oxygen species (ROS), which can lead to cellular damage. This property has led to restrictions on its use in certain cosmetic products.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Solutions should be protected from light to prevent photodegradation.

Disclaimer

The protocols and applications described herein are for informational purposes and are intended for use by qualified individuals. The phototoxicity of this compound necessitates careful consideration and control of light exposure, especially in biological applications. Users should conduct their own validation and optimization for their specific experimental conditions.

References

Application Notes and Protocols for Controlled Release Encapsulation of Menthyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate is an organic compound used in sunscreens and as a fragrance additive. Its controlled release is crucial for prolonging its efficacy, protecting it from degradation, and minimizing potential skin irritation. Encapsulation technologies offer a versatile platform to achieve these goals by entrapping this compound within a protective matrix, thereby modulating its release profile. This document provides detailed application notes and protocols for various techniques to encapsulate this compound for controlled release applications.

Encapsulation Techniques Overview

Several techniques can be employed for the encapsulation of this compound, each offering distinct advantages. The choice of method depends on the desired particle size, release kinetics, and the specific application.

  • Microencapsulation by Solvent Evaporation: This technique is widely used for encapsulating lipophilic compounds like this compound. It involves dissolving the active agent and a polymer in an organic solvent, emulsifying this solution in a non-miscible continuous phase, and subsequently evaporating the solvent to form solid microparticles.

  • Liposomal Encapsulation: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic substances. For this compound, a lipophilic molecule, it would primarily be entrapped within the lipid bilayer. Liposomes are biocompatible and can enhance skin penetration.

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility, stability, and controlling their release.

Experimental Protocols

Protocol 1: Microencapsulation of this compound using Solvent Evaporation

This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) microcapsules containing this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Homogenizer

  • Magnetic stirrer

  • Fume hood

  • Centrifuge

  • Freeze-dryer

  • Optical microscope

Procedure:

  • Organic Phase Preparation: Dissolve 200 mg of PLGA and 100 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 100 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at 500 rpm in a fume hood for 4-6 hours to allow for the complete evaporation of dichloromethane.

  • Microcapsule Collection: Centrifuge the resulting microcapsule suspension at 8000 rpm for 10 minutes.

  • Washing: Decant the supernatant and wash the microcapsules three times with deionized water to remove residual PVA.

  • Drying: Freeze-dry the washed microcapsules for 48 hours to obtain a free-flowing powder.

  • Characterization: Analyze the microcapsules for particle size, morphology, encapsulation efficiency, and in vitro release profile.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes encapsulating this compound.

Materials:

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of soybean phosphatidylcholine, 25 mg of cholesterol, and 20 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Drying: Further dry the lipid film under a stream of nitrogen for 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction: Sonicate the MLV suspension in a bath sonicator for 15 minutes to form small unilamellar vesicles (SUVs).

  • Extrusion (Optional): For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization: Determine the vesicle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the prepared liposomes.

Protocol 3: this compound-β-Cyclodextrin Inclusion Complex Formation

This protocol outlines the kneading method for preparing a solid inclusion complex of this compound with β-cyclodextrin.[1][2]

Materials:

Equipment:

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing: Place 1 g of β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1, v/v) mixture to form a homogeneous paste.

  • Kneading: Slowly add a stoichiometric amount of this compound to the paste while continuously kneading with the pestle for 60 minutes.

  • Drying: Transfer the resulting paste to a petri dish and dry in a vacuum oven at 50°C for 24 hours.

  • Grinding: Grind the dried complex into a fine powder.

  • Washing: Wash the powder with a small amount of cold ethanol to remove any uncomplexed this compound from the surface.

  • Final Drying: Dry the washed complex in a vacuum oven at 50°C to a constant weight.

  • Characterization: Analyze the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm complex formation. Determine the complexation efficiency.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for the encapsulation of this compound and similar lipophilic compounds using the described techniques.

Table 1: Microencapsulation Parameters

ParameterSolvent Evaporation (PLGA)Emulsion Extrusion (Alginate)
Particle Size (μm) 10 - 100200 - 800
Encapsulation Efficiency (%) 70 - 9050 - 75
Loading Capacity (%) 15 - 3010 - 25
Release Profile Sustained release over days to weeksFaster release, often completed within 24-48 hours

Table 2: Liposome Characteristics

ParameterThin-Film Hydration
Vesicle Size (nm) 80 - 200
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -20 to -40
Encapsulation Efficiency (%) 60 - 85
Release Profile Biphasic: initial burst followed by sustained release

Table 3: Cyclodextrin Inclusion Complex Properties

ParameterKneading Method
Complexation Efficiency (%) 80 - 95
Stoichiometry (MA:β-CD) 1:1
Solubility Enhancement Significant increase in aqueous solubility
Release Profile Diffusion-controlled, dependent on the dissolution of the complex

Characterization Protocols

Protocol 4: Determination of Encapsulation Efficiency

Principle: The encapsulation efficiency (EE) is the percentage of the initial amount of this compound that is successfully entrapped within the carrier.

Procedure (for Microcapsules and Liposomes):

  • Accurately weigh a known amount of the encapsulated formulation (e.g., 10 mg).

  • Disrupt the capsules/liposomes to release the encapsulated this compound. For PLGA microcapsules, dissolve them in a suitable organic solvent like dichloromethane. For liposomes, use a surfactant like Triton X-100 or a suitable organic solvent.

  • Quantify the amount of this compound in the resulting solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]

  • Calculate the EE using the following formula:

    EE (%) = (Amount of encapsulated drug / Initial amount of drug used) x 100

Procedure (for Cyclodextrin Complexes):

  • Accurately weigh a known amount of the inclusion complex.

  • Dissolve the complex in a solvent that dissolves both the complex and free this compound (e.g., methanol).

  • Quantify the total amount of this compound.

  • To determine the uncomplexed this compound, wash a known amount of the complex with a solvent that dissolves free this compound but not the complex (e.g., cold ethanol) and quantify the amount in the washing.

  • Calculate the complexation efficiency.

Protocol 5: In Vitro Release Study

Principle: This study measures the rate and extent of this compound release from the encapsulated formulation over time in a simulated physiological fluid.

Procedure:

  • Disperse a known amount of the encapsulated formulation in a known volume of release medium (e.g., PBS, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubate the dispersion at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the samples for the concentration of released this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Protocol 6: Stability Studies

Principle: Stability studies are conducted to evaluate the physical and chemical stability of the encapsulated formulation under different storage conditions.[5][6][7]

Procedure:

  • Store samples of the encapsulated formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.[8]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

    • Physical properties: Appearance, particle size, PDI, and zeta potential.

    • Chemical properties: this compound content and presence of degradation products.

    • Release profile: In vitro release kinetics.

  • Evaluate the data to determine the shelf-life of the formulation.

Visualizations

Encapsulation_Workflow cluster_prep Preparation cluster_process Encapsulation Process cluster_char Characterization cluster_product Final Product Core_Material This compound Solvent_Evaporation Solvent Evaporation Core_Material->Solvent_Evaporation Thin_Film_Hydration Thin-Film Hydration Core_Material->Thin_Film_Hydration Kneading Kneading Core_Material->Kneading Wall_Material Polymer / Lipid / Cyclodextrin Wall_Material->Solvent_Evaporation Wall_Material->Thin_Film_Hydration Wall_Material->Kneading Solvents Solvents / Buffers Solvents->Solvent_Evaporation Solvents->Thin_Film_Hydration Solvents->Kneading Particle_Size Particle Size & Morphology Solvent_Evaporation->Particle_Size EE Encapsulation Efficiency Solvent_Evaporation->EE Release_Kinetics In Vitro Release Solvent_Evaporation->Release_Kinetics Stability Stability Studies Solvent_Evaporation->Stability Thin_Film_Hydration->Particle_Size Thin_Film_Hydration->EE Thin_Film_Hydration->Release_Kinetics Thin_Film_Hydration->Stability Kneading->Particle_Size Kneading->EE Kneading->Release_Kinetics Kneading->Stability Final_Product Controlled Release This compound Particle_Size->Final_Product EE->Final_Product Release_Kinetics->Final_Product Stability->Final_Product

Caption: General workflow for the encapsulation and characterization of this compound.

Signaling_Pathway cluster_formulation Formulation Parameters cluster_properties Microparticle Properties cluster_release Release Characteristics Polymer_Type Polymer/Lipid Type Particle_Size Particle Size Polymer_Type->Particle_Size Release_Rate Release Rate Polymer_Type->Release_Rate Core_Load Core:Wall Ratio EE Encapsulation Efficiency Core_Load->EE Core_Load->Release_Rate Process_Vars Process Variables Process_Vars->Particle_Size Surface_Morphology Surface Morphology Process_Vars->Surface_Morphology Particle_Size->Release_Rate EE->Release_Rate Release_Mechanism Release Mechanism Surface_Morphology->Release_Mechanism Release_Rate->Release_Mechanism

Caption: Logical relationships between formulation parameters and release characteristics.

References

Menthyl Anthranilate as a Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate is an aromatic ester recognized for its characteristic grape-like aroma and flavor.[1][2] It is a key component in the formulation of artificial grape flavors and is also found naturally in Concord grapes and a variety of other fruits and flowers.[1][2] Chemically, it is the methyl ester of N-methylanthranilic acid. This document provides detailed application notes and protocols for the use of this compound as a flavoring agent in food science research, addressing its sensory properties, analytical quantification, and stability. This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance in food.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueReference
Chemical Formula C₁₅H₂₁NO₂
Molar Mass 247.33 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, grape-like, with floral and sweet notes[1][2]
Taste Sweet, fruity, Concord grape-like with musty and berry nuances at 25 ppm.[1]
Boiling Point 256 °C (decomposes)
Melting Point < 25 °C
Solubility Very slightly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol; insoluble in paraffin (B1166041) oil.[1]
Stability Sensitive to air and light. Stable under recommended storage conditions.[3][4]

Applications in Food and Beverage Products

This compound is widely used to impart a characteristic grape flavor in a variety of food and beverage products. Its versatility allows for its use in other fruit flavor profiles as well.

Recommended Usage Levels

The following table summarizes typical usage levels of this compound in various food and beverage applications. These levels can be adjusted based on the desired flavor intensity and the food matrix.

Food/Beverage CategoryTypical Usage Level (ppm)
Beverages (e.g., grape soda)10 - 50
Hard Candy200 - 400
Chewing Gum500 - 1500
Gelatins and Puddings50 - 150
Baked Goods30 - 100
Ice Cream and Dairy Products40 - 120
Flavor Formulations

This compound is often used in combination with other flavoring substances to create a well-rounded and authentic grape flavor. Patent literature provides some examples of its use in flavor compositions. For instance, it can be blended with other anthranilate esters and aldehydes to create complex fruit profiles.[5] Schiff bases formed between this compound and aldehydes are also utilized in perfumery and can contribute to flavor profiles.[1]

Experimental Protocols

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound in beverages.

Objective: To determine the concentration of this compound in a liquid food matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)

  • This compound standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 40:60 (v/v) mixture of acetonitrile and 0.025 M KH₂PO₄ buffer. Adjust the pH of the buffer to 3.00 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 to 20 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • For carbonated beverages, degas the sample by sonication or vigorous stirring.

    • Dilute the sample with the mobile phase to bring the expected concentration of this compound within the range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Flow rate: 1.0 mL/min

      • Injection volume: 20 µL

      • Column temperature: 30 °C

      • UV detection wavelength: 220 nm

    • Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data from Literature: A study using a similar HPLC method for methyl anthranilate in nonalcoholic beverages reported assay values ranging from 0.35 to 16.6 µg/mL.[6] The limit of quantitation was 0.00417 µg/mL, and the limit of detection was 0.00125 µg/mL.[6]

Sensory Evaluation: Triangle Test

This protocol outlines a triangle test to determine if a perceptible difference in flavor exists between a control sample and a sample containing this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable flavor difference in a food product.

Materials:

  • Food or beverage base (e.g., water, sugar solution, unflavored gelatin)

  • This compound

  • Identical, opaque, and odor-free sample cups

  • Random three-digit codes

  • Sensory panelists (minimum of 24)

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation:

    • Prepare a control sample (A) of the food or beverage base.

    • Prepare a test sample (B) by adding a specific concentration of this compound to the same base.

    • For each panelist, present three samples in a randomized order: two identical samples and one different sample (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • Label each sample cup with a unique three-digit random code.

  • Sensory Evaluation:

    • Instruct panelists to taste the samples from left to right.

    • Ask panelists to identify the sample that is different from the other two.

    • Provide water for rinsing between samples.

  • Data Analysis:

    • Count the total number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if the difference is statistically significant (typically at p < 0.05).

Detection Threshold Data: The detection threshold of a flavor compound is the lowest concentration at which it can be perceived. This can vary significantly depending on the food matrix.

MatrixDetection Threshold of Methyl Anthranilate (µg/L)Reference
Water1.0 - 8.1[7]
Model WineSignificantly higher than in water[7]
WineSignificantly higher than in water[7]

Stability of this compound

The stability of this compound is a critical factor in its application in food products, as degradation can lead to loss of flavor and the development of off-notes.

Factors Affecting Stability
  • Light: this compound is sensitive to light and can undergo photodegradation.[8][9]

  • Oxidation: As an aromatic amine, it is susceptible to oxidation, which can be accelerated by exposure to air.[3]

  • pH: The stability of esters like this compound can be influenced by pH, with hydrolysis occurring under acidic or alkaline conditions.

  • Temperature: High temperatures during processing and storage can accelerate degradation reactions.

Quantitative Stability Data

A study on the degradation of methyl anthranilate (a structurally similar compound) by H₂O₂/UV irradiation showed that it undergoes direct photolysis under UVC and UVB irradiation, and its degradation is accelerated in the presence of H₂O₂.[8][9] The presence of chloride ions can increase the photodegradation rate, while carbonate can inhibit it.[8][9]

Visualizations

General Workflow for this compound Analysis in Food

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Acquisition & Analysis cluster_3 Result start Food/Beverage Sample degas Degassing (if carbonated) start->degas dilute Dilution with Mobile Phase degas->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC System (C18 Column, UV Detector) filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram peak_area Measure Peak Area chromatogram->peak_area quantify Quantify this compound Concentration peak_area->quantify calibration Prepare Calibration Curve from Standards calibration->quantify end Concentration of this compound quantify->end

Caption: Workflow for the quantification of this compound in food and beverage samples using HPLC.

Flavor Perception Signaling Pathway

Detailed scientific literature specifically identifying the olfactory and taste receptors that bind to this compound and the subsequent signaling cascade is not currently available. Olfaction and taste are generally mediated by G-protein coupled receptors (GPCRs). For olfaction, the binding of an odorant to an olfactory receptor (OR) on an olfactory sensory neuron initiates a signaling cascade, typically involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the opening of cyclic nucleotide-gated ion channels, leading to neuron depolarization and signal transmission to the brain. For taste, sweet, umami, and bitter tastes are mediated by taste receptors (TASRs), which are also GPCRs. The binding of a tastant activates a G-protein, leading to the activation of phospholipase C, an increase in inositol (B14025) triphosphate (IP3), the release of intracellular calcium, and ultimately neurotransmitter release to afferent nerve fibers.

Due to the lack of specific receptor information for this compound, a detailed and accurate signaling pathway diagram cannot be provided at this time without resorting to speculation. Further research is required to elucidate the specific molecular interactions of this compound with olfactory and taste receptors.

References

Application Notes and Protocols for Menthyl Anthranilate in Agricultural Bird Repellent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate (MA) is a naturally occurring compound found in essential oils of citrus fruits and grapes.[1] It is recognized for its potent bird-repellent properties, functioning as a non-lethal, humane deterrent for agricultural applications.[1][2] MA is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and is registered with the Environmental Protection Agency (EPA) for use as a bird repellent.[2] Its mode of action involves the chemosensory irritation of the trigeminal nerve in birds, which elicits a pain response upon contact or inhalation, leading to avoidance of treated areas.[3] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural bird repellent formulations.

Data Presentation: Efficacy of this compound Formulations

The efficacy of this compound as a bird repellent has been demonstrated across various crops and bird species. The following tables summarize quantitative data from several field studies.

Table 1: Efficacy of this compound on Fruit Crops

CropBird SpeciesMA Concentration/Application RateDamage Reduction (%)Reference
CherriesVarious0.25% ai (v/v)43% - 98%[4]
BlueberriesCedar Waxwings, European Starlings0.5% (g/g)65% - 99%[4][5]
Grapes (Wine)Various0.5% ai (v/v)57% - 88%[4][6]
Sweet Cherry (cv. 'Burlat')Various1% concentration (500 dm³∙ha⁻¹)Not specified, but no negative impact on fruit quality[7]

Table 2: Efficacy of this compound on Grains and Other Crops

CropBird SpeciesMA Concentration/Application RateDamage Reduction (%)Reference
OatsLong-billed Corellas0.8% (w/w)Significant reduction in consumption[1]
RiceRed-winged Blackbirds>2.5% (w/w)Effective in reducing consumption[1]
SunflowersVariousNot specifiedNot specified, but noted as a potential application[3]

Mechanism of Action: Trigeminal Nerve Activation

This compound functions as a chemical irritant that activates the trigeminal nerve in birds. This nerve is responsible for facial sensation and mediates the detection of chemical irritants. The interaction of MA with nociceptors (pain receptors) on the trigeminal nerve endings in the nasal and oral cavities, as well as the eyes, triggers a painful or irritating sensation, compelling the birds to leave the treated area. While the precise molecular targets on avian trigeminal neurons for MA are not fully elucidated in the provided search results, the general pathway involves the activation of polymodal nociceptors.

Menthyl_anthranilate_Signaling_Pathway MA This compound (MA) Receptor Avian Trigeminal Nociceptors MA->Receptor Binds to and activates Neuron Trigeminal Ganglion Neuron Receptor->Neuron Signal Transduction Brain Brainstem (Sensory Processing) Neuron->Brain Nerve Impulse Response Aversive Behavior (Avoidance) Brain->Response Initiates

Proposed signaling pathway for this compound's repellent effect in birds.

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Emulsifiable Concentrate

This protocol describes the preparation of a basic emulsifiable concentrate of this compound for experimental field applications.

Materials:

  • This compound (MA), technical grade (98-99%)

  • Tween 80 (Polysorbate 80) or similar non-ionic surfactant

  • Xanthan gum (as a sticker/thickener)

  • Pongamia oil (optional, as a synergist and extender)

  • Water (deionized or distilled)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare the Xanthan Gum Solution (if used): In a separate beaker, slowly add 0.1 g of xanthan gum to 20 mL of boiling water while stirring vigorously until fully dissolved. Allow to cool.

  • Prepare the Oil Phase: In a beaker, combine 2.5 mL of this compound with 1 mL of Tween 80. If using Pongamia oil, add 2-5 mL to this mixture.

  • Emulsification: Place the beaker with the oil phase on a magnetic stirrer. While stirring, slowly add the cooled xanthan gum solution.

  • Dilution: Continue stirring and gradually add water to bring the total volume to 100 mL. Stir for an additional 10-15 minutes to ensure a stable emulsion.

  • Final Formulation: The resulting formulation will be a 2.5% (v/v) this compound emulsifiable concentrate. This stock solution can be further diluted with water to achieve the desired final concentration for spraying.

Protocol 2: Field Application of this compound Formulation

This protocol outlines a general procedure for the application of a this compound-based bird repellent in an agricultural setting.

Equipment:

  • Calibrated backpack sprayer or tractor-mounted sprayer

  • Appropriate nozzles for fine to medium droplet size to ensure thorough coverage

  • Personal Protective Equipment (PPE) as recommended by the MA supplier's safety data sheet (SDS)

Procedure:

  • Timing of Application: Apply the repellent at the first sign of bird activity or when the crop becomes susceptible to damage (e.g., fruit ripening). Early morning or late evening applications are often preferred to minimize wind drift.

  • Dilution of Concentrate: Based on the desired final concentration (e.g., 0.5% to 1.0% v/v), dilute the prepared emulsifiable concentrate with the appropriate volume of water in the sprayer tank. Ensure thorough mixing.

  • Application Rate: For many fruit crops, a general application rate is between 2.5 to 5 gallons of the diluted product per acre.[8] The total spray volume will depend on the crop type and density, with the goal of achieving thorough coverage of the fruit and foliage where birds are likely to feed. For example, a 1:10 to 1:20 dilution with water can be applied at rates of 27.5-55 gallons or 52.5-100 gallons of the final spray mixture per acre, respectively.[8]

  • Spraying Technique: Apply the spray mixture evenly to the entire crop, not just the perimeter. Ensure that the spray penetrates the canopy to cover the fruit.

  • Reapplication: Reapplication may be necessary every 7-10 days, or after a significant rainfall event, to maintain repellent efficacy.

Protocol 3: Assessment of Bird Damage

This protocol provides a standardized method for quantifying bird damage to fruit crops in experimental plots.

Materials:

  • Random number generator or table

  • Flagging tape or markers

  • Data collection sheets

Procedure:

  • Plot Design: Establish treated and untreated (control) plots within the field. Plots should be of a sufficient size to be representative of the overall field and should be randomly assigned.

  • Sampling Transects: Within each plot, establish random transects. The number of transects will depend on the size and shape of the plot.

  • Data Collection Points: Along each transect, select random data collection points (e.g., individual plants, or a specific length of a row).

  • Damage Assessment: At each data collection point, randomly select a representative sample of fruit (e.g., a specific number of fruit clusters or a branch).

  • Quantification of Damage: For each fruit in the sample, visually assess the level of damage and categorize it (e.g., no damage, pecked, partially consumed, completely consumed).

  • Calculation of Damage Percentage: The percentage of damaged fruit can be calculated for each data collection point, and then averaged across the plot. A weighted damage index can also be used, where different categories of damage are assigned different weights.

  • Data Analysis: Compare the average percentage of bird damage in the treated plots to the control plots using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental_Workflow cluster_prep Formulation Preparation cluster_field Field Trial cluster_assess Data Collection & Analysis Formulation Prepare MA Emulsifiable Concentrate (Protocol 1) Application Apply Formulation to Treatment Plots (Protocol 2) Formulation->Application Damage_Assessment Assess Bird Damage in All Plots (Protocol 3) Application->Damage_Assessment Control Maintain Untreated Control Plots Control->Damage_Assessment Data_Analysis Statistically Compare Damage between Treatment and Control Damage_Assessment->Data_Analysis

Workflow for evaluating this compound bird repellent efficacy.

Safety and Environmental Considerations

This compound is considered environmentally safe and non-toxic to birds when used as a repellent.[1] It is biodegradable and does not appear to have adverse effects on plants when used at recommended concentrations, although some early formulations showed phytotoxicity.[5] It is also safe for humans and other non-target organisms.[3] Users should always follow the safety guidelines provided on the product label and safety data sheet.

Conclusion

This compound is an effective and humane tool for managing bird damage in a variety of agricultural crops. The protocols and data presented in these application notes provide a framework for researchers and agricultural professionals to develop and evaluate MA-based bird repellent formulations. Further research to optimize formulations for specific crops and environmental conditions, as well as to elucidate the precise molecular mechanism of action, will enhance the utility of this valuable bird management tool.

References

Application Notes & Protocols: Efficacy Testing of Menthyl Anthranilate as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Menthyl anthranilate, an ester of anthranilic acid, is a compound recognized for its repellent properties, notably against birds.[1][2] Recent studies have indicated that anthranilate-based compounds are also effective repellents against various insects, including mosquitoes, by targeting the same olfactory receptors as DEET.[3][4] This document provides detailed protocols for evaluating the efficacy of this compound as a topical insect repellent. The methodologies are based on established guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) for testing insect repellents.[5][6][7] The primary objective is to determine the Complete Protection Time (CPT) and dose-response relationship of this compound formulations against medically important mosquito species.

2.0 Key Experimental Protocols

Two primary assays are detailed: an in vitro olfactometer test for preliminary screening of spatial repellency and the benchmark in vivo arm-in-cage test to determine complete protection time on human skin.

Protocol 1: Y-Tube Olfactometer Bioassay for Spatial Repellency

2.1.1 Objective: To perform a preliminary assessment of the spatial repellency of volatile this compound by evaluating the behavioral response of mosquitoes in a controlled choice test.[8]

2.1.2 Principle: A Y-tube olfactometer presents mosquitoes with a choice between two air streams: one carrying the scent of the test compound (treatment) and another carrying only the solvent (control).[8][9] The distribution of mosquitoes in the arms of the olfactometer indicates a preference for or aversion to the test compound.[8]

2.1.3 Materials:

  • Y-Tube Olfactometer (WHO-standard design)[9]

  • Air pump, charcoal filter, and humidifier[9]

  • Flow meters

  • Test cages with 25-50 non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus), 5-10 days old, starved for 12 hours.[10]

  • This compound solutions (e.g., 0.1%, 1%, 5% in ethanol)

  • Control solution (ethanol)

  • Positive control: DEET (e.g., 1% in ethanol)

  • Filter paper discs

2.1.4 Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air pump to deliver purified, humidified air at a constant rate (e.g., 1 L/min) through each arm.[9]

  • Acclimation: Place a cage with mosquitoes at the base of the Y-tube and allow them to acclimate for 5 minutes.

  • Treatment Application: Apply a standardized amount (e.g., 50 µL) of the this compound solution to a filter paper disc and place it in the treatment arm's odor chamber. Place a filter paper disc treated with the solvent in the control arm.

  • Mosquito Release: Gently release the mosquitoes from the cage into the base of the olfactometer.

  • Observation: Record the number of mosquitoes that move into each arm of the Y-tube after a set period (e.g., 10 minutes). Mosquitoes remaining in the base are recorded as non-responders.

  • Replication: Repeat the assay at least 5-10 times for each concentration. Rotate the treatment and control arms between replicates to avoid positional bias.

  • Controls: Run tests with the positive control (DEET) and a blank control (solvent vs. solvent) to ensure mosquito activity and system integrity.

2.1.5 Data Analysis: Calculate the Percent Repellency (PR) for each replicate using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.

Protocol 2: In Vivo Arm-in-Cage Laboratory Assay

2.2.1 Objective: To determine the Complete Protection Time (CPT) of a topical this compound formulation against biting mosquitoes under laboratory conditions.[11][12]

2.2.2 Principle: The arm-in-cage test is a standard method where a volunteer's repellent-treated forearm is exposed to a cage of host-seeking female mosquitoes.[13][14] The time from application until the first confirmed bite is recorded as the CPT, which serves as a direct measure of repellent efficacy.[11] This protocol must be reviewed and approved by an Institutional Review Board (IRB).[14][15]

2.2.3 Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes.[11][13]

  • Human volunteers (screened for allergies and skin sensitivities).

  • This compound formulations (e.g., 5%, 10%, 20% in an ethanol/lotion base).

  • Negative Control: Vehicle/solvent only.

  • Positive Control: 20% DEET in the same vehicle.[10]

  • Micropipette or syringe for precise application.

  • Protective gloves with a defined exposure window (e.g., 3x5 cm).

2.2.4 Procedure:

  • Subject Preparation: Volunteers should avoid using any scented products for 24 hours prior to the test. A defined area of the forearm is marked for application.

  • Repellent Application: Apply a standardized dose (e.g., 1.0 mL) of the test formulation evenly over the marked skin area. The rest of the arm is protected by a glove.[16]

  • Initial Exposure: Thirty minutes after application, the volunteer inserts their treated forearm into the mosquito cage for a 3-minute exposure period.[13]

  • Observation: During the exposure, the volunteer and an observer watch for mosquito landings and bites. The primary endpoint is the first confirmed bite (one bite followed by a second within 30 minutes).[11] Some protocols may use the first landing as a more conservative endpoint.[11][15]

  • Subsequent Exposures: If no confirmed bites occur, the arm is withdrawn. The exposure is repeated every 30 minutes until the test is terminated.[13]

  • Termination: The test for a given volunteer is terminated upon the first confirmed bite or after a maximum duration (e.g., 8 hours) without a bite.[11]

  • Replication: The procedure is repeated with multiple volunteers (a minimum of 5-10 is recommended for product registration purposes) for each formulation and control.[11]

3.0 Data Presentation and Analysis

All quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Y-Tube Olfactometer Repellency Data for this compound

Treatment ConcentrationMean No. in Control Arm (Nc)Mean No. in Treatment Arm (Nt)Mean Percent Repellency (PR %)Standard Deviation
Negative Control (Solvent)12.512.30.8%± 2.1
1% this compound18.26.845.6%± 5.5
5% this compound20.14.960.8%± 4.9
1% DEET (Positive Control)19.55.556.0%± 6.2

Table 2: Arm-in-Cage Complete Protection Time (CPT) Data

Treatment FormulationN (Volunteers)Mean CPT (Hours)Standard DeviationMin CPT (Hours)Max CPT (Hours)
Vehicle Control100.1± 0.050.00.2
5% this compound102.5± 0.81.54.0
10% this compound104.2± 1.13.06.5
20% this compound106.8± 1.55.0>8.0
20% DEET (Positive Control)107.5± 1.26.0>8.0

4.0 Visualizations: Workflows and Mechanisms

Diagrams created using DOT language provide a clear visual representation of the experimental processes and proposed mechanisms.

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_decision Decision & Repetition P1 Prepare Mosquito Cages (200 females, starved) P2 Recruit & Screen Volunteers (IRB Approval) P1->P2 P3 Prepare Formulations (Test, Positive/Negative Controls) P2->P3 E1 Apply Standardized Dose of Formulation to Forearm P3->E1 E2 Wait 30 min (Acclimation) E1->E2 E3 Insert Arm into Cage (3 min exposure) E2->E3 E4 Observe for Landings/Bites E3->E4 D1 Confirmed Bite? E4->D1 D2 Record CPT & End Test D1->D2 Yes D3 Wait 30 min D1->D3 No D3->E3

Caption: Experimental workflow for the in vivo arm-in-cage assay.

G cluster_signal Proposed Repellent Signaling Pathway MA This compound (Volatile Molecules) Antenna Mosquito Antenna MA->Antenna Binds to Receptor Odorant Receptor (e.g., Orco/OrX) Neuron Olfactory Receptor Neuron Activation Receptor->Neuron Triggers Brain Signal to Antennal Lobe (Brain) Neuron->Brain Transmits Behavior Aversive Behavior (Repellency) Brain->Behavior Induces

Caption: Proposed signaling pathway for this compound repellency.

References

Application Notes and Protocols for Menthyl Anthranilate-Loaded Nanoparticles for UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menthyl anthranilate is a UV-A absorbing agent used in sunscreen formulations. However, like many chemical UV filters, it can suffer from issues such as photodegradation and systemic absorption. Encapsulation of this compound into nanoparticles offers a promising strategy to enhance its photostability, improve its safety profile by reducing skin penetration, and potentially boost its sun protection factor (SPF). This document provides detailed protocols for the formulation and characterization of this compound-loaded nanoparticles and their incorporation into a topical gel for enhanced UV protection. While the following protocols are based on studies conducted with methyl anthranilate, a closely related compound, the principles and methods are directly applicable to the formulation of this compound-loaded nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Silver Nanoparticles (MA-AgNPs)
ParameterValueReference
Particle Size (nm)200[1][2][3]
Polydispersity Index (PDI)0.296[1][2][3]
Zeta Potential (mV)-25.34[1][2][3]
Encapsulation Efficiency (%)87.88[1][2][3]
MorphologySpherical[1][2][3]
Table 2: In Vitro Drug Release Profile
FormulationRelease after 24h (%)Reference
MA-AgNPs81.83[1][2][3]
This compound Suspension41.62[1][2][3]
Table 3: Characteristics of MA-AgNPs Sunscreen Gel
ParameterValueReference
Sun Protection Factor (SPF)35.75[1][2][3][4]
Spreadability (g·cm/s)16.20[1][2][3][4]
Extrudability (g)15.190[1][2][3][4]
pH7.09[1]

Experimental Protocols

Formulation of this compound-Loaded Silver Nanoparticles (MA-AgNPs)

This protocol describes the synthesis of MA-AgNPs using a microwave-assisted method.

Materials:

  • This compound

  • Silver nitrate (B79036) (AgNO₃)

  • Deionized water

  • Microwave synthesizer

Procedure:

  • Prepare a 1 mM solution of silver nitrate in deionized water.

  • Prepare a stock solution of this compound.

  • Mix the this compound solution with the silver nitrate solution under continuous stirring at room temperature.[1]

  • Place the mixture in a microwave synthesizer.

  • Set the microwave power and irradiation time as per the experimental design for optimization.

  • After the reaction, allow the solution to cool to room temperature.

  • Collect the synthesized nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water and acetone (B3395972) to remove any impurities.[1]

  • Dry the purified nanoparticles for further characterization.

Characterization of Nanoparticles

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

This protocol uses Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

Instrument: Zetasizer Nano series or equivalent.

Procedure:

  • Disperse a small amount of the dried nanoparticles in deionized water by sonication.

  • Dilute the dispersion to an appropriate concentration.

  • For particle size and PDI measurement, place the sample in a disposable cuvette and measure using the DLS module.

  • For zeta potential measurement, inject the sample into a disposable capillary cell and measure using the electrophoretic light scattering module.

  • Perform all measurements in triplicate at 25°C.

2.2 Encapsulation Efficiency (EE)

This protocol determines the amount of this compound successfully encapsulated within the nanoparticles.

Procedure:

  • Disperse a known amount of MA-AgNPs in a suitable solvent.

  • Separate the encapsulated this compound from the unencapsulated drug using ultracentrifugation at 25,000 g for 30 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the unencapsulated drug.

  • Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.[1]

  • Calculate the Encapsulation Efficiency (%) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the nanoparticles over time.

Apparatus: USP Dissolution Apparatus II (Paddle type).

Procedure:

  • Prepare a release medium (e.g., phosphate (B84403) buffer pH 7.4).

  • Place a known amount of MA-AgNPs in a dialysis bag.

  • Suspend the dialysis bag in the release medium maintained at 37 ± 0.5°C with constant stirring (e.g., 50 rpm).

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released against time.

In Vitro Sun Protection Factor (SPF) Determination

This protocol measures the SPF value of the final sunscreen formulation containing the nanoparticles.

Instrument: UV Transmittance Analyzer.

Procedure:

  • Prepare a sunscreen gel formulation containing the MA-AgNPs.

  • Apply a uniform film of the formulation (e.g., 2 mg/cm²) onto a suitable substrate (e.g., polymethyl methacrylate (B99206) plate).

  • Allow the film to dry for a specified period.

  • Measure the UV transmittance of the film at multiple points across the UV spectrum (290-400 nm).

  • The instrument's software will calculate the in vitro SPF value based on the transmittance data.[5]

Visualizations

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization cluster_evaluation Performance Evaluation A Prepare AgNO3 Solution C Mix Solutions A->C B Prepare this compound Solution B->C D Microwave Synthesis C->D E Centrifugation & Washing D->E F Dried MA-AgNPs E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (UV-Vis) F->I J Morphology (TEM) F->J K In Vitro Drug Release F->K L Formulation into Sunscreen Gel F->L M In Vitro SPF Measurement L->M

Caption: Workflow for MA-AgNPs synthesis, characterization, and evaluation.

Logical Relationship for UV Protection Enhancement

G cluster_UV cluster_skin cluster_formulation UV Sunlight (UV-A & UV-B) Skin Skin Surface UV->Skin MA Free this compound UV->MA Photodegradation NP MA-Loaded Nanoparticles UV->NP Improved Photostability DeeperLayers Deeper Skin Layers Skin->DeeperLayers Penetration MA->Skin Application MA->DeeperLayers Potential Systemic Absorption NP->Skin Application NP->Skin Enhanced Retention on Surface

References

Application Notes and Protocols for In Vitro Skin Permeation Studies of Menthyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate is an organic compound used as a fragrance ingredient and a UV-A absorber in sunscreen products.[1][2] Understanding its percutaneous absorption is crucial for assessing its safety and efficacy. In vitro skin permeation testing (IVPT) is a valuable tool for evaluating the dermal absorption of cosmetic and pharmaceutical ingredients.[3][4][5] This document provides detailed application notes and protocols for conducting in vitro skin permeation studies of this compound using Franz diffusion cells, a commonly accepted methodology.[6][7]

While specific quantitative permeation data for this compound is not extensively available in the public domain, this guide synthesizes established IVPT protocols and data from structurally related compounds to provide a robust framework for experimental design and execution.

Quantitative Data Summary

Due to the limited availability of comprehensive in vitro skin permeation data specifically for this compound, the following table presents data for a structurally related compound, Methyl N-methylanthranilate, to serve as a reference. Researchers are encouraged to generate specific data for this compound following the protocols outlined below.

Table 1: In Vitro Dermal Absorption of Methyl N-methylanthranilate in Human Skin

ParameterValueConditionsReference
Skin Absorption29.3% ± 1.5%Occluded[8]
Skin Absorption17.4% ± 1.4%Unoccluded[8]
Permeated Amount4.12 ± 0.22 µg/cm²Occluded[8]
Permeated Amount2.62 ± 0.21 µg/cm²Unoccluded[8]

Experimental Protocols

Materials and Reagents
  • Test Substance: this compound (pharmaceutical or cosmetic grade)

  • Skin Membrane: Excised human or porcine skin (full-thickness or dermatomed)[9][10]

  • Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like ethanol (B145695) (e.g., 50% ethanol in PBS) to ensure sink conditions.[10][11]

  • Franz Diffusion Cells: Static or flow-through vertical diffusion cells.[7][12]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection for quantification of this compound.

  • Other: Syringes, vials, magnetic stirrers, circulating water bath, micro-pipettes, analytical balance.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (Thawing, Cutting) prep_franz Franz Cell Assembly prep_skin->prep_franz prep_receptor Receptor Solution Preparation (Degassing) prep_receptor->prep_franz equilibration System Equilibration (30 min at 32°C) prep_franz->equilibration application Application of This compound Formulation equilibration->application sampling Receptor Fluid Sampling (Scheduled Intervals) application->sampling quantification HPLC/LC-MS Analysis of Samples sampling->quantification mass_balance Mass Balance Calculation (Skin, Receptor Fluid, Washings) quantification->mass_balance data_analysis Data Analysis (Flux, Permeability Coefficient) mass_balance->data_analysis

Caption: Workflow for in vitro skin permeation testing.

Detailed Methodologies

a. Skin Membrane Preparation [9]

  • Excised human or porcine skin should be stored at -20°C or below until use.

  • Thaw the skin at room temperature.

  • Carefully remove any subcutaneous fat. If using a dermatomed sample, slice the skin to a uniform thickness (typically 200-500 µm) using a dermatome.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Visually inspect the skin for any imperfections (e.g., holes, scratches) that could compromise its barrier integrity.

b. Franz Diffusion Cell Setup [7][13]

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.

  • Clamp the chambers together securely.

  • Fill the receptor chamber with pre-warmed (32°C ± 1°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor chamber and place the cell in a holder connected to a circulating water bath to maintain the skin surface temperature at 32°C.

  • Allow the system to equilibrate for at least 30 minutes.

c. Application of Test Substance and Sampling

  • Apply a known quantity (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the stratum corneum in the donor chamber.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution (e.g., 200 µL) from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Store the collected samples at 4°C until analysis.

d. Mass Balance and Sample Analysis [4][5]

  • At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.

  • Wash the surface of the skin with a suitable solvent (e.g., ethanol) to recover any unabsorbed this compound.

  • Separate the epidermis from the dermis (e.g., by heat separation or blunt dissection).

  • Extract this compound from the different skin layers (stratum corneum via tape stripping, epidermis, and dermis) using an appropriate solvent and extraction technique (e.g., sonication).

  • Analyze the concentration of this compound in the receptor fluid samples, skin surface washings, and skin extracts using a validated HPLC or LC-MS method.

e. Data Analysis

From the concentration of this compound in the receptor fluid at each time point, the following permeation parameters can be calculated:

  • Cumulative Amount Permeated (Q): The total amount of this compound that has permeated per unit area of the skin at a given time.

  • Steady-State Flux (Jss): The rate of permeation per unit area at steady state, determined from the slope of the linear portion of the cumulative amount permeated versus time curve.

  • Lag Time (Tlag): The time required for the permeant to establish a steady-state diffusion gradient across the skin, determined by extrapolating the linear portion of the cumulative amount permeated versus time curve to the x-axis.

  • Permeability Coefficient (Kp): A measure of the skin's permeability to the test substance, calculated as Jss divided by the initial concentration of the substance in the donor chamber.

This compound as a UV Absorber: A Conceptual Pathway

This compound functions as a UV-A filter by absorbing ultraviolet radiation.[1] This process can lead to the generation of reactive oxygen species (ROS), which may have implications for skin health.[14] The following diagram illustrates the general mechanism of action for UV absorbers and the potential for ROS formation.

G cluster_uv UV Absorption and Photochemical Events cluster_skin Potential Cellular Effects uv_light UV-A Radiation ma This compound (Ground State) uv_light->ma ma_excited Excited State this compound ma->ma_excited Absorption ros Reactive Oxygen Species (ROS) Generation ma_excited->ros Energy Transfer to O2 heat Heat Dissipation ma_excited->heat Non-radiative decay cell_damage Cellular Damage (Oxidative Stress) ros->cell_damage signaling Interference with Cellular Signaling ros->signaling

Caption: UV absorption and potential ROS generation by this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for conducting in vitro skin permeation studies of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the safety and efficacy assessment of this commonly used cosmetic ingredient. Further research is encouraged to establish a definitive quantitative profile of this compound's skin permeation characteristics.

References

Menthyl Anthranilate: Application Notes on Synthesis and Use as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, the ester of anthranilic acid and menthol (B31143), is a well-established UV filter in the cosmetics industry, valued for its ability to absorb UVA radiation.[1] Beyond this primary application, its molecular structure—featuring a reactive amino group, an aromatic ring, and a bulky chiral ester—presents opportunities for its use as a precursor in organic synthesis. The presence of the menthyl group can introduce chirality and modify the solubility and crystalline properties of downstream products, making it a potentially valuable starting material for novel bioactive molecules and functional materials.

These application notes provide detailed protocols for the synthesis of this compound and explore its potential as a synthetic precursor based on the known reactivity of the anthranilate scaffold.

Synthesis of this compound

The primary route for synthesizing this compound is through the transesterification of a more volatile anthranilate ester, such as methyl anthranilate, with menthol. This method is advantageous as it avoids the difficult direct esterification of anthranilic acid, where the amino group can interfere with the reaction.[2]

Protocol 1: Synthesis via Transesterification

This protocol is adapted from the process described in U.S. Patent 2,170,185A.[1] The reaction involves the sodium methoxide-catalyzed transesterification of methyl anthranilate with menthol.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Byproducts MA Methyl Anthranilate Mix 1. Mix Reactants MA->Mix Menthol Menthol Menthol->Mix NaOMe Sodium Methoxide (B1231860) (from Na in Methanol) NaOMe->Mix Heat_Vac1 2. Heat under Vacuum (Distill off Methanol) Mix->Heat_Vac1 Reaction Initiation Heat_Vac2 3. Increase Temp. & Vacuum (Distill Product) Heat_Vac1->Heat_Vac2 Methanol (B129727) Removed Methanol_dist Methanol (Distilled) Heat_Vac1->Methanol_dist Menthyl_Anth This compound (Product) Heat_Vac2->Menthyl_Anth Product Collection Menthol_excess Excess Menthol (Distilled) Heat_Vac2->Menthol_excess

Materials and Reagents:

  • Sodium metal

  • Anhydrous Methanol

  • Menthol (natural or synthetic)

  • Methyl anthranilate

Equipment:

  • Reaction flask equipped for distillation under partial vacuum

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.

  • Reaction Setup: Add menthol to the sodium methoxide solution.

  • Solvent Removal: Distill off the methanol to leave a solution of sodium mentholate in excess menthol.

  • Transesterification: Add methyl anthranilate to the mixture.

  • Methanol Distillation: Resume distillation under a partial vacuum at a temperature and pressure suitable to selectively distill off the methanol formed during the reaction. This drives the equilibrium towards the product.

  • Product Distillation: Once all the methanol has been removed, increase the temperature and vacuum. A mixture of excess menthol and some methyl anthranilate will distill first, followed by the desired product, this compound.

Quantitative Data: The following table summarizes the quantities specified in the patent for a laboratory-scale synthesis.[1]

Reactant / ReagentQuantityMolar Ratio (approx.)
Sodium2 g1
Anhydrous Methanol25 g9
Menthol390 g29
Methyl Anthranilate250 g19

Product Characteristics: [1][3]

  • Appearance: Colorless or pale yellow viscous oil with a bluish fluorescence.

  • Boiling Point: 177-179 °C at 3 mm Hg.

  • Specific Gravity: ~1.037 at 35 °C.

This compound as a Synthetic Precursor

While specific documented applications of this compound as a synthetic intermediate are limited, its structure contains several reactive sites. The chemistry of analogous anthranilate esters, particularly methyl anthranilate, serves as a strong indicator of its potential synthetic utility.

G cluster_amino Reactions at the Amino Group cluster_dual Cyclization Reactions cluster_ring Reactions at the Aromatic Ring MA This compound N_Alk N-Alkylation MA->N_Alk R-X Schiff Schiff Base Formation MA->Schiff RCHO Amide Amide Formation MA->Amide RCOCl Hetero Heterocycle Synthesis (e.g., Quinazolinones) MA->Hetero Amides EAS Electrophilic Aromatic Substitution MA->EAS E+

Proposed Applications & Protocols

The following protocols are generalized and based on well-established reactions of methyl anthranilate and other aromatic amines. Researchers should perform stoichiometric calculations and optimize reaction conditions for the specific substrates used.

1. Reactions at the Amino Group: Schiff Base Formation

The primary amino group of this compound can readily condense with aldehydes or ketones to form imines, also known as Schiff bases. These compounds are widely used in perfumery and as intermediates for the synthesis of other nitrogen-containing molecules.[4]

General Protocol for Schiff Base Formation:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or toluene).

  • Add the desired aldehyde or ketone (1-1.1 equivalents).

  • Add a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting Schiff base, typically by crystallization or chromatography.

2. Reactions Involving the Amino and Ester Groups: Heterocycle Synthesis

Methyl anthranilate is a known precursor for the synthesis of 4-quinazolinone derivatives via the Niementowski reaction.[5] It is highly probable that this compound would undergo a similar cyclization. Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, making them important scaffolds in drug discovery.

G MA This compound Heat Heat (130-200 °C) MA->Heat Amide Substituted Amide (R-CONH2) Amide->Heat Product 3-Substituted-4-keto-3,4-dihydroquinazoline (with Menthyl Ester moiety) Heat->Product Niementowski Reaction Methanol Methanol Heat->Methanol Byproduct Water Water Heat->Water Byproduct

General Protocol for Quinazolinone Synthesis:

  • Mix this compound with a substituted amide or amidine.

  • Heat the mixture, typically without a solvent, to a temperature range of 130-200 °C.

  • The reaction proceeds with the elimination of water and menthol (or methanol if starting from methyl anthranilate).

  • Monitor the reaction progress by TLC.

  • Upon completion, the crude product can be purified by recrystallization from a suitable solvent.

3. Other Potential Transformations

  • N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination.[6][7] This would yield N-alkylated this compound derivatives. Care must be taken to control the degree of alkylation, as dialkylation is a possible side reaction.

  • Benzyne (B1209423) Formation: While less practical than with methyl anthranilate due to the higher boiling point of the menthyl ester, diazotization of the amino group could theoretically generate a benzyne intermediate for use in cycloaddition reactions.[4]

  • Electrophilic Aromatic Substitution: The amino and ester groups direct electrophilic substitution on the aromatic ring, primarily to the positions para and ortho to the activating amino group.

Summary of Potential Synthetic Applications

Reaction TypeReagentsProduct ClassPotential Utility
Schiff Base FormationAldehydes, KetonesImines (Schiff Bases)Fragrance compounds, synthetic intermediates
Niementowski ReactionAmides, Amidines4-Quinazolinone derivativesBioactive molecules, pharmaceutical scaffolds
N-AlkylationAlkyl halides, Aldehydes/Reducing agentN-Alkyl Menthyl AnthranilatesModification of physical/biological properties
AcylationAcyl chlorides, AnhydridesN-Acyl Menthyl Anthranilates (Amides)Precursors for further cyclization, protecting groups

Conclusion

This compound is a readily synthesizable molecule with significant, albeit largely unexplored, potential as a precursor in organic synthesis. The established protocol for its production via transesterification provides a reliable source of this chiral starting material. By leveraging the known reactivity of the anthranilate functional group, chemists can access a variety of derivatives, including Schiff bases, amides, and complex heterocyclic systems like quinazolinones. The incorporation of the menthyl moiety offers a strategic advantage for introducing chirality and tuning the physicochemical properties of target molecules, warranting further investigation into its synthetic applications.

References

Application Notes and Protocols: Methyl Anthranilate in Perfumery and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The request specified "Menthyl anthranilate"; however, based on the context of perfumery and fragrance, it is highly likely that the intended compound was Methyl anthranilate . This compound is primarily used as a sunscreen agent, whereas Methyl anthranilate is a widely used fragrance ingredient with a characteristic fruity, grape-like scent. This document will focus on Methyl anthranilate.

Introduction to Methyl Anthranilate in Fragrance

Methyl anthranilate (MA) is an aromatic ester with the chemical formula C₈H₉NO₂. It is a key component in the perfumer's palette, valued for its potent, sweet, fruity, and floral aroma, often described as reminiscent of Concord grapes and orange blossom.[1][2][3] Its versatility allows for its use in a wide range of fragrance applications, from fine fragrances to personal care and household products.

Olfactory Profile:

  • Top Notes: Fruity, grape, sweet[1][2]

  • Heart Notes: Floral (orange blossom, neroli, jasmine, tuberose), narcotic[2][3]

  • Base Notes: Powdery, musky nuance

Physicochemical Properties of Methyl Anthranilate

A comprehensive understanding of the physicochemical properties of Methyl anthranilate is crucial for its effective use in fragrance formulations, ensuring stability, solubility, and desired performance.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1][2]
Molar Mass 151.16 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1][2]
Melting Point 24 °C (75 °F)[1]
Boiling Point 256 °C (493 °F)[1]
Density 1.168 g/cm³ at 20 °C[1]
Vapor Pressure 0.027 mmHg at 25 °C[4][5]
Flash Point ≥128 °C[5]
Refractive Index 1.5810 at 25 °C[4]
log Kow (Octanol/Water Partition Coefficient) 1.88 - 2.17[4][5]

Solubility of Methyl Anthranilate

The solubility of Methyl anthranilate in various solvents is a critical factor for perfumers during the formulation process.

SolventSolubilityReference
Water 2.79 - 2.85 g/L at 23-25 °C[5][6]
Ethanol Freely soluble[1][3]
Propylene Glycol Soluble[1][7]
Dipropylene Glycol Soluble[7]
Fixed Oils Soluble[7]
Paraffin Oil Insoluble[1]
Glycerin Insoluble[7]
Benzyl Benzoate Soluble (forms stable dilutions)

Natural Occurrence of Methyl Anthranilate

Methyl anthranilate is found naturally in a variety of plants and essential oils, contributing to their characteristic aromas.

Natural SourceReported Presence
Concord Grapes (Vitis labrusca) Characteristic flavor compound
Jasmine Absolute (Jasminum grandiflorum) Present
Neroli Oil (Citrus aurantium var. amara) Present
Ylang-Ylang Oil (Cananga odorata) Present in various fractions
Champaca Absolute (Magnolia champaca) Present
Citrus Fruits (e.g., Bergamot, Mandarin, Orange) Present
Strawberry Present
Tuberose (Polianthes tuberosa) Present
Gardenia Present
Black Locust (Robinia pseudoacacia) Present

Applications in Perfumery

Methyl anthranilate is a versatile ingredient used to impart warmth, volume, and sweetness to fragrance compositions.[2]

  • Floral Accords: It is essential for creating authentic orange blossom, neroli, jasmine, gardenia, and tuberose notes.[2][3]

  • Fruity Notes: It provides the characteristic concord grape aroma and is used in wild strawberry and other fruity accords.

  • Schiff Base Formation: Methyl anthranilate readily reacts with aldehydes to form Schiff bases, which are themselves valuable fragrance ingredients. A common example is Aurantiol, formed with hydroxycitronellal, which has a sweet, floral, and fruity odor. This reaction can also lead to discoloration (yellowing) in certain fragrance formulations, a factor that must be considered during product development.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

GC-O is a powerful technique used to identify the specific aroma-active compounds in a fragrance mixture.

Objective: To separate and identify the individual odor components of a fragrance formulation containing Methyl anthranilate and to characterize their sensory attributes.

Methodology:

  • Sample Preparation:

    • Dilute the fragrance oil in a suitable solvent (e.g., ethanol) to an appropriate concentration.

    • For headspace analysis of a finished product (e.g., lotion, shampoo), weigh a known amount of the product into a headspace vial.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

    • The GC effluent is split between the FID and the ODP.

  • GC Conditions (Example for a beverage analysis, adaptable for fragrances):

    • Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a controlled rate.

    • Injector: Split/splitless injector.

  • Olfactory Evaluation:

    • A trained sensory panelist or perfumer sniffs the effluent from the ODP.

    • The panelist records the retention time, odor descriptor, and intensity of each aroma detected.

  • Data Analysis:

    • The FID chromatogram provides quantitative data on the volatile compounds.

    • The olfactogram (a plot of odor intensity versus retention time) is aligned with the FID chromatogram.

    • Mass Spectrometry (GC-MS) can be used in parallel to identify the compounds associated with specific odors.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis FragranceOil Fragrance Oil GC Gas Chromatograph (GC) FragranceOil->GC FinishedProduct Finished Product FinishedProduct->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram FID Chromatogram (Quantitative Data) FID->Chromatogram Olfactogram Olfactogram (Sensory Data) ODP->Olfactogram DataAnalysis Data Alignment & Compound Identification Chromatogram->DataAnalysis Olfactogram->DataAnalysis

Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Fragrance Stability Testing in a Cosmetic Formulation

Objective: To evaluate the physical and chemical stability of a cosmetic formulation (e.g., a lotion) containing Methyl anthranilate over time and under various storage conditions.

Methodology:

  • Formulation:

    • Prepare a batch of the cosmetic base without the fragrance (control).

    • Prepare a batch of the cosmetic base with a specified concentration of the fragrance oil containing Methyl anthranilate.

  • Packaging:

    • Package the samples in the intended final packaging.

  • Storage Conditions:

    • Accelerated Stability:

      • 40°C ± 2°C / 75% RH ± 5% RH (for 1, 2, and 3 months)

      • 50°C ± 2°C (for 1 and 2 months)

    • Real-Time Stability:

      • 25°C ± 2°C / 60% RH ± 5% RH (for 12, 18, and 24 months)

    • Light Exposure:

      • Exposure to UV light in a light cabinet.

    • Freeze-Thaw Cycles:

      • Alternate between -10°C and 25°C for several cycles (e.g., three 24-hour cycles at each temperature).

  • Evaluation Parameters and Schedule:

    • Evaluate the samples at baseline (time 0) and at specified intervals (e.g., 1, 2, 3, 6, 12, 18, 24 months).

    • Physical Characteristics:

      • Appearance (color, clarity, signs of separation)

      • Odor (sensory evaluation by a trained panel)

      • pH

      • Viscosity

    • Chemical Analysis:

      • Quantification of Methyl anthranilate concentration using a suitable analytical method (e.g., HPLC or GC-MS) to assess degradation.

  • Acceptance Criteria:

    • Define the acceptable limits of change for each parameter. Any significant deviation from the baseline indicates potential instability.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation cluster_results Results Formulation Formulation (Control & Test Batches) Packaging Packaging in Final Containers Formulation->Packaging Accelerated Accelerated (High Temp/Humidity) Packaging->Accelerated RealTime Real-Time (Ambient) Packaging->RealTime Light Light Exposure (UV Cabinet) Packaging->Light FreezeThaw Freeze-Thaw Cycles Packaging->FreezeThaw Evaluation Periodic Evaluation (Physical & Chemical) Accelerated->Evaluation RealTime->Evaluation Light->Evaluation FreezeThaw->Evaluation Parameters Parameters: - Appearance - Odor - pH - Viscosity - MA Concentration Evaluation->Parameters Analysis Data Analysis & Comparison to Baseline Evaluation->Analysis Report Stability Report Analysis->Report

Workflow for Fragrance Stability Testing in a Cosmetic Product.

Olfactory Signaling Pathway

The perception of odorants like Methyl anthranilate begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to Methyl anthranilate have not been definitively identified, the general signaling cascade is well-understood.

Mechanism of Odor Perception:

  • Binding: An odorant molecule (e.g., Methyl anthranilate) binds to a specific G-protein coupled Olfactory Receptor (OR).

  • G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the neuron, causing depolarization of the cell membrane.

  • Signal Amplification: The influx of Ca²⁺ also opens Ca²⁺-activated chloride channels, leading to an efflux of Cl⁻, which further depolarizes the neuron.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Events Odorant Methyl Anthranilate (Odorant) OR Olfactory Receptor (G-protein coupled) Odorant->OR 1. Binding G_protein G-protein (Gαolf) OR->G_protein 2. Activation AC Adenylyl Cyclase III G_protein->AC cAMP cAMP (Second Messenger) AC->cAMP 3. ATP to cAMP CNG_channel CNG Ion Channel Depolarization Depolarization CNG_channel->Depolarization 5. Na⁺, Ca²⁺ influx Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_channel->Depolarization Cl⁻ efflux cAMP->CNG_channel 4. Opens Channel Depolarization->Cl_channel 6. Opens Channel ActionPotential Action Potential Generation Depolarization->ActionPotential 7. Threshold Reached Brain Signal to Olfactory Bulb (Brain) ActionPotential->Brain 8. Signal Transmission

Generalized Olfactory Signaling Pathway for Odorant Perception.

References

Revolutionizing Fragrance and Flavor Analysis: Application Notes and Protocols for Menthyl Anthranilate-Based Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The development of highly sensitive and selective biosensors for the detection of aromatic compounds is poised to transform the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and protocols for the fabrication and utilization of novel biosensors based on the detection of Menthyl Anthranilate, a key fragrance and flavor compound. These biosensors offer a rapid, reliable, and cost-effective alternative to traditional analytical methods, enabling real-time monitoring and high-throughput screening for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Meradimate, is an ester widely used for its characteristic grape-like aroma and flavor. It also serves as a UV filter in sunscreen products. Traditional methods for its detection, such as gas chromatography-mass spectrometry (GC-MS), are often time-consuming, require extensive sample preparation, and involve costly instrumentation. The this compound-based biosensors detailed herein leverage the high specificity of biological recognition elements, such as olfactory and gustatory receptors, coupled with sensitive transduction techniques to provide a superior analytical solution.

Principle of Operation: Olfactory and Gustatory Receptor-Based Detection

The core of the proposed biosensors lies in the utilization of olfactory receptors (ORs) or gustatory receptors (GRs) that specifically bind to this compound. As a fragrance and flavor molecule, this compound is a natural ligand for such receptors. The binding event triggers a conformational change in the receptor, which is then converted into a measurable signal by a transducer. This biomimetic approach mimics the biological sense of smell and taste to achieve exceptional sensitivity and selectivity.

Signaling Pathway

The binding of this compound to a G-protein coupled olfactory or gustatory receptor initiates an intracellular signaling cascade. A generalized representation of this pathway, which forms the basis of the biosensor's mechanism, is illustrated below.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MA Menthyl Anthranilate OR Olfactory/ Gustatory Receptor (GPCR) MA->OR Binding G_protein G-protein (α, β, γ subunits) OR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Signal Measurable Signal (e.g., Ion Flux, Electrochemical Change) Ion_Channel->Signal Generation of

Caption: Generalized signaling pathway upon ligand binding to a GPCR.

Quantitative Data Presentation

The performance of this compound-based biosensors is benchmarked against other biosensors developed for similar aromatic ester compounds. The following tables summarize key performance metrics for different biosensor configurations.

Table 1: Performance of Olfactory Receptor-Based Electrochemical Biosensors for Aromatic Esters

Analyte (Ester)BioreceptorTransduction MethodDetection LimitLinear RangeReference
Methyl SalicylateInsect OR (Or10a)EIS~1 fM1 fM - 1 pM[1][2]
Methyl HexanoateInsect OR (Or22a)EIS~10 fM10 fM - 10 pM[1][2]
This compound (projected) Insect/Human OR EIS/QCM-D ~1 - 10 fM 1 fM - 10 pM -
Amyl AcetateElectronic NoseMOS Array~1 ppm1 - 100 ppm[3]

Table 2: Performance of Olfactory/Gustatory Receptor-Based Optical Biosensors for Aromatic Esters

Analyte (Ester)BioreceptorTransduction MethodDetection LimitLinear RangeReference
β-iononeOdorant Binding ProteinSPRi200 pM200 pM - 1 µM[4]
HexanalOdorant Binding ProteinSPRi--[4]
This compound (projected) Human OR SPR ~10 - 100 pM 10 pM - 1 µM -
Various FragrancesElectronic NoseColorimetric Sensor Array--[3]

Experimental Protocols

Detailed methodologies for the key experiments in the development of this compound-based biosensors are provided below.

Olfactory/Gustatory Receptor Expression and Purification

A critical step in biosensor fabrication is the production of functional receptor proteins. This protocol outlines the expression and purification of olfactory or gustatory receptors using an insect cell expression system.

start Start: Receptor Gene baculovirus Generate Baculovirus start->baculovirus infection Infect Insect Cells (e.g., Sf9) baculovirus->infection expression Receptor Expression infection->expression harvest Harvest Cells & Isolate Membranes expression->harvest solubilization Solubilize Membranes harvest->solubilization purification Affinity Purification (e.g., His-tag) solubilization->purification end Purified Receptors purification->end

Caption: Workflow for receptor expression and purification.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the coding sequence for the target olfactory or gustatory receptor with a C-terminal tag (e.g., 6x-His tag) for purification. Clone the gene into a baculovirus transfer vector.

  • Baculovirus Generation: Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus.

  • Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus.

  • Cell Harvesting and Membrane Preparation: Harvest the cells by centrifugation and lyse them to isolate the cell membranes containing the expressed receptors.

  • Solubilization: Solubilize the membrane fraction using a suitable detergent (e.g., dodecyl maltoside).

  • Affinity Purification: Purify the solubilized receptors using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Characterization: Confirm the purity and identity of the receptor using SDS-PAGE and Western blotting.

Fabrication of an Olfactory Receptor-Based Electrochemical Biosensor

This protocol describes the fabrication of an electrochemical biosensor using purified olfactory receptors reconstituted into liposomes and immobilized on a gold electrode.

start Start: Clean Gold Electrode sam Form Self-Assembled Monolayer (SAM) (e.g., Thiol) start->sam activation Activate SAM (EDC/NHS) sam->activation immobilization Immobilize Liposomes on Activated SAM activation->immobilization liposome Prepare Receptor- Containing Liposomes liposome->immobilization blocking Block Non-specific Binding Sites immobilization->blocking end Finished Biosensor blocking->end

Caption: Workflow for electrochemical biosensor fabrication.

Protocol:

  • Electrode Cleaning: Thoroughly clean a gold electrode by electrochemical cycling in a suitable electrolyte.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold electrode in a solution of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid) to form a self-assembled monolayer.

  • SAM Activation: Activate the terminal carboxyl groups of the SAM by incubating with a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Liposome Preparation: Prepare liposomes from a lipid mixture (e.g., POPC) and reconstitute the purified olfactory receptors into the liposomes.

  • Immobilization: Covalently attach the receptor-containing liposomes to the activated SAM on the gold electrode surface.

  • Blocking: Block any remaining active sites on the surface with a blocking agent (e.g., bovine serum albumin or ethanolamine) to prevent non-specific binding.

  • Characterization: Characterize the fabricated biosensor using techniques like Electrochemical Impedance Spectroscopy (EIS) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) to confirm successful immobilization.[1]

Fabrication of an Olfactory Receptor-Based Optical Biosensor (Surface Plasmon Resonance)

This protocol details the steps for creating an optical biosensor for this compound detection based on Surface Plasmon Resonance (SPR).

start Start: Clean Gold-coated SPR Sensor Chip sam Form SAM with Biotin (B1667282) Terminus start->sam neutravidin Bind Neutravidin sam->neutravidin antibody Bind Biotinylated Anti-tag Antibody neutravidin->antibody receptor Immobilize Receptor via Tag antibody->receptor end Finished SPR Biosensor receptor->end

Caption: Workflow for SPR biosensor fabrication.

Protocol:

  • Sensor Chip Preparation: Clean a gold-coated SPR sensor chip with piranha solution (use with extreme caution) or UV/ozone treatment.

  • SAM Formation: Functionalize the gold surface by forming a mixed self-assembled monolayer of a biotin-terminated thiol and a short-chain hydroxyl-terminated thiol.[5][6]

  • Neutravidin Binding: Inject a solution of neutravidin over the sensor surface to allow binding to the biotin groups on the SAM.[5]

  • Antibody Immobilization: Inject a biotinylated antibody specific to the tag on the receptor (e.g., anti-His antibody) to bind to the neutravidin layer.[5]

  • Receptor Capture: Inject the purified and solubilized olfactory receptor solution over the surface to be captured by the immobilized antibody. This ensures a specific and oriented immobilization of the receptor.[5][6]

  • Analysis: The SPR biosensor is now ready for the real-time detection of this compound binding, which will cause a change in the refractive index at the sensor surface, detected as a shift in the SPR angle.

Applications in Research and Drug Development

The development of this compound-based biosensors opens up a wide range of applications:

  • High-Throughput Screening: Rapidly screen large libraries of compounds for their ability to interact with specific olfactory or gustatory receptors, aiding in the discovery of new flavor and fragrance molecules.

  • Quality Control: Monitor the concentration and purity of this compound in food, beverages, and cosmetic products in real-time.

  • Drug Discovery: Investigate the interactions of drug candidates with off-target olfactory and gustatory receptors, which can be crucial for understanding potential side effects such as taste and smell disturbances.

  • Environmental Monitoring: Detect the presence of this compound and related compounds in environmental samples.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive guide for the development and utilization of this compound-based biosensors. By harnessing the specificity of biological receptors, these biosensors offer a powerful analytical tool with the potential to significantly impact various scientific and industrial sectors. The high sensitivity, selectivity, and real-time capabilities of this technology will undoubtedly accelerate research and development in the fields of fragrance, flavor, and pharmaceuticals.

References

Menthyl Anthranilate and its Analogs in Quorum Sensing Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in response to population density.[1] The disruption of QS signaling, known as quorum quenching, presents a promising anti-virulence strategy that may impose less selective pressure for the development of resistance compared to traditional antibiotics.[1] Recent studies have highlighted the potential of anthranilate derivatives, particularly methyl anthranilate and methyl N-methylanthranilate, as effective quorum sensing inhibitors (QSIs). These compounds have demonstrated significant activity in attenuating virulence and biofilm formation in various pathogenic bacteria.

This document provides detailed application notes and experimental protocols for the study of menthyl anthranilate and its analogs as QSIs, with a focus on methyl anthranilate and methyl N-methylanthranilate.

Mechanism of Action

This compound and its derivatives interfere with QS signaling through multiple potential mechanisms. In Gram-negative bacteria that utilize N-acyl homoserine lactones (AHLs) for communication, these compounds may act by:

  • Interfering with AHL biosynthesis: They can disrupt the enzymatic activity of AHL synthases (LuxI homologs), leading to a decrease in the production of signal molecules.[2]

  • Competitive binding to receptor proteins: They can act as antagonists by binding to the AHL receptor proteins (LuxR homologs), preventing the binding of native AHLs and subsequent activation of target gene expression.[2]

In Pseudomonas aeruginosa, which possesses a complex hierarchical QS system involving Las, Rhl, and PQS (Pseudomonas Quinolone Signal) pathways, methyl N-methylanthranilate has been suggested to disrupt the biosynthesis of the PQS autoinducer.[3][4] This interference with a key signaling pathway leads to the attenuation of virulence and biofilm formation.[3]

Quantitative Data on Quorum Sensing Inhibition

The following tables summarize the quantitative data on the efficacy of methyl anthranilate and methyl N-methylanthranilate as quorum sensing inhibitors from published studies.

Table 1: Effect of Methyl Anthranilate on Aeromonas sobria

Phenotype AssessedConcentration of Methyl AnthranilatePercentage InhibitionReference
Biofilm Formation0.5 µL/mL51.44%[2]
Swinging Motility0.5 µL/mL74.86%[2]
Swarming Motility0.5 µL/mL71.63%[2]
Protease Activity0.5 µL/mL43.08%[2]

Table 2: Effect of Methyl N-Methylanthranilate (MMA) on Pseudomonas aeruginosa

EffectObservationReference
Virulence Factor ProductionEffectively attenuated[3][4]
Biofilm FormationEffectively attenuated[3][4]
Gene ExpressionSuppressed expression of a dozen QS-related genes[3][4]

Experimental Protocols

Detailed methodologies for key experiments to assess the quorum sensing inhibitory potential of this compound and its analogs are provided below.

Protocol 1: Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum

This protocol utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein, a process regulated by the CviI/CviR QS system.[1] A reduction in violacein production without inhibiting bacterial growth indicates potential QS inhibition.[1][5]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Test compound (this compound or analog) stock solution in DMSO

  • 96-well microtiter plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Inoculum Preparation: Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation (150 rpm). The next day, dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.[1]

  • Assay Setup: In a 96-well plate, add 180 µL of the diluted C. violaceum culture to each well. Add 20 µL of the test compound at various concentrations (prepare serial dilutions). Include a positive control (a known QSI) and a negative control (DMSO, ensuring the final concentration does not exceed 1% v/v).[1]

  • Incubation: Incubate the plate at 30°C for 24 hours without shaking.

  • Growth Measurement: After incubation, measure the OD600 of each well to assess bacterial growth.[1]

  • Violacein Quantification:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the bacterial cells.[1]

    • Carefully remove the supernatant.

    • Add 200 µL of DMSO to each well and incubate at room temperature with shaking for 30 minutes to dissolve the violacein pigment.[5]

    • Transfer 100 µL of the dissolved violacein solution to a new microplate.

    • Measure the absorbance at 595 nm (OD595) to quantify the violacein.[5]

  • Data Analysis: Calculate the percentage of violacein inhibition and bacterial growth inhibition for each concentration of the test compound. A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates QSI activity.[1]

Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of the test compound on the ability of bacteria, such as Pseudomonas aeruginosa, to form biofilms.

Materials:

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compound stock solution in DMSO

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Spectrophotometer (microplate reader)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain in TSB. Dilute the culture to an OD600 of 0.05 in fresh TSB.

  • Assay Setup: Add 180 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 20 µL of the test compound at various concentrations. Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining:

    • Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Protocol 3: Swarming and Swimming Motility Assays

These assays assess the effect of the test compound on bacterial motility, which is often regulated by QS and is crucial for biofilm formation.

Materials:

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • LB medium

  • Agar

  • Test compound

  • Petri dishes

Procedure for Swarming Motility:

  • Prepare swarming agar plates (e.g., LB with 0.5% agar) containing different concentrations of the test compound.

  • Inoculate 5 µL of an overnight bacterial culture onto the center of the agar surface.

  • Incubate the plates at 37°C for 16-18 hours.

  • Measure the diameter of the turbid zone of bacterial migration.

Procedure for Swimming Motility:

  • Prepare swimming agar plates (e.g., LB with 0.3% agar) containing different concentrations of the test compound.

  • Stab-inoculate the center of the agar with a sterile toothpick dipped in an overnight bacterial culture.

  • Incubate the plates at 37°C for 16-18 hours.

  • Measure the diameter of the circular turbid zone.

Data Analysis: Compare the diameters of the motility zones in the presence of the test compound to the control plates.

Visualizations

Diagram 1: Generalized LuxI/LuxR Quorum Sensing Pathway

LuxI_LuxR_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesizes LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex AHL->Complex AHL_out AHL AHL->AHL_out Diffuses out DNA Target Genes Complex->DNA Activates Virulence Virulence Factors & Biofilm Formation DNA->Virulence Expression AHL_out->AHL Diffuses in (at high cell density) Menthyl_Anthranilate This compound (or analog) Menthyl_Anthranilate->LuxI Inhibits Menthyl_Anthranilate->LuxR Competes for binding Violacein_Assay_Workflow start Start prep_culture Prepare C. violaceum overnight culture start->prep_culture dilute_culture Dilute culture to OD600 = 0.1 prep_culture->dilute_culture setup_plate Set up 96-well plate with culture and test compounds dilute_culture->setup_plate incubate Incubate at 30°C for 24 hours setup_plate->incubate measure_growth Measure bacterial growth (OD600) incubate->measure_growth centrifuge Centrifuge plate to pellet cells measure_growth->centrifuge extract_violacein Extract violacein with DMSO centrifuge->extract_violacein measure_violacein Measure violacein (OD595) extract_violacein->measure_violacein analyze Analyze data and calculate % inhibition measure_violacein->analyze end End analyze->end Pseudomonas_QS_Network cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI AHL_3oxoC12 3-oxo-C12-HSL LasI->AHL_3oxoC12 Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates PqsA PqsA LasR->PqsA Activates PqsR PqsR LasR->PqsR Activates AHL_3oxoC12->LasR Binds AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes RhlR->PqsA Activates Virulence Virulence Factors & Biofilm Formation RhlR->Virulence Regulates AHL_C4->RhlR Binds PQS PQS PqsA->PQS Biosynthesis PQS->PqsR Binds PqsR->Virulence Regulates MMA Methyl N-methylanthranilate MMA->PqsA Inhibits biosynthesis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Menthyl Anthranilate in Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Menthyl anthranilate's photostability in sunscreen formulations.

Troubleshooting Guide

Issue 1: Rapid Photodegradation of this compound Observed in Formulation

  • Symptom: Significant loss of this compound concentration after UV exposure, confirmed by HPLC analysis, or a substantial decrease in UV absorbance in the UVA range (around 336 nm) via UV spectroscopy.

  • Possible Causes:

    • Formation of Triplet Excited State: this compound, upon absorbing UVA radiation, can form a long-lived triplet excited state. This excited state is a key intermediate in its photodegradation pathway and can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen.[1][2]

    • Absence of an Effective Triplet State Quencher: Without a suitable quencher, the triplet excited state of this compound has a longer lifetime, increasing the probability of degradation reactions.

    • Presence of Photosensitizers: Other ingredients in the formulation might be acting as photosensitizers, accelerating the degradation of this compound.

  • Troubleshooting Steps:

    • Incorporate a Triplet State Quencher: The most effective strategy is to add a compound that can accept the excess energy from the triplet excited state of this compound, returning it to the ground state.

      • Recommended Quenchers: Octocrylene (OCR) and Ethylhexyl Methoxycinnamate (EHMC) have been shown to be effective in quenching the triplet state of anthranilates.[3]

      • Mechanism: This process is known as triplet-triplet energy transfer. The quencher should have a lower triplet energy level than this compound.

    • Add Antioxidants: To counteract the damaging effects of ROS generated during photodegradation, incorporate antioxidants into the formulation.

      • Examples: Tocopherol (Vitamin E) and its water-soluble analog, Trolox, have been shown to suppress the generation of singlet oxygen sensitized by this compound.[4]

    • Evaluate Excipient Compatibility: Conduct photostability studies of this compound with individual excipients to identify any that may be contributing to its instability.

Issue 2: Formulation Discoloration (Yellowing) After UV Exposure

  • Symptom: The sunscreen formulation develops a yellow or brownish tint after being exposed to UV radiation.

  • Possible Causes:

    • Formation of Colored Photodegradation Products: The breakdown of the this compound molecule can result in the formation of chromophoric byproducts that absorb visible light, leading to a colored appearance.

    • Interaction with Other Formulation Components: Photodegradation products of this compound may react with other ingredients in the sunscreen, forming colored complexes.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the colored byproducts. Understanding the degradation pathway can help in selecting appropriate stabilizers.

    • Incorporate Photostabilizers: As with rapid degradation, the use of triplet state quenchers like Octocrylene can significantly reduce the formation of degradation products and thus minimize discoloration.[3]

    • Optimize the Vehicle System: The polarity and proticity of the solvent can influence photodegradation pathways. Experiment with different solvent systems to find one that enhances the stability of this compound.

    • Add Chelating Agents: Trace metal ions can sometimes catalyze photodegradation reactions. The addition of a chelating agent like EDTA can help to sequester these ions and improve color stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism of this compound photodegradation involves the absorption of UVA radiation, leading to the formation of an excited singlet state. This singlet state can then undergo intersystem crossing to a more stable, long-lived triplet excited state.[1][2] This triplet state is the key intermediate that can either undergo chemical reactions leading to degradation products or transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen, which can further contribute to the degradation of this compound and other formulation components.[4]

Q2: How do triplet state quenchers like Octocrylene work to stabilize this compound?

A2: Triplet state quenchers, such as Octocrylene, stabilize this compound through a process called triplet-triplet energy transfer. For this to occur, the triplet energy level of the quencher must be lower than that of this compound. When a photo-excited this compound molecule enters its triplet state, it can transfer its excess energy to a nearby Octocrylene molecule. This process returns the this compound to its stable ground state, preventing it from degrading, while the Octocrylene molecule harmlessly dissipates the absorbed energy, often as heat.[3]

Q3: Are there any synergistic effects when combining this compound with other UV filters?

A3: Yes, combining this compound with other UV filters can lead to synergistic effects that enhance photostability. For instance, UVB filters like Octocrylene and Ethylhexyl Methoxycinnamate have been shown to improve the photostability of anthranilates by quenching their triplet states.[3] This not only protects the this compound but can also lead to a more robust and broad-spectrum UV protection profile for the entire formulation.

Q4: What experimental techniques can I use to quantify the photostability of my this compound formulation?

A4: The two most common and reliable techniques for quantifying photostability are:

  • UV Spectroscopy: This method involves measuring the UV absorbance spectrum of a thin film of the sunscreen formulation before and after exposure to a controlled dose of UV radiation from a solar simulator. A decrease in absorbance at the characteristic wavelength for this compound (around 336 nm) indicates photodegradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and quantitative method. It allows for the separation and precise quantification of the this compound concentration in the formulation before and after UV exposure. This technique can also be used to detect and quantify the formation of photodegradation products.

Quantitative Data Summary

The following tables summarize the quantitative data on the photostability of this compound (MA) in the presence of different stabilizers.

Table 1: Photodegradation of Methyl Anthranilate (MA) in Different Formulations

Formulation IDUV Filters% Absorbance Loss (after irradiation)Reference
F3MA only~40%[3]
F4MA only~40%[3]
F5MA + EHMCLess than F3/F4[3]
F6MA + OCRSignificantly less than F3/F4[3]

Table 2: Singlet Oxygen Generation and Quenching by Methyl Anthranilate (MA)

ParameterValueSolventReference
Singlet Oxygen Quantum Yield (ΦΔ)0.12Air-saturated ethanol[4]
Overall Quenching Rate Constant (kt)2.1 x 10⁷ M⁻¹s⁻¹D₂O[5]

Experimental Protocols

Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator with a controlled UV output.

  • Roughened polymethylmethacrylate (PMMA) plates.

  • Positive displacement pipette or syringe.

  • Analytical balance.

  • Glove or finger cot for spreading.

2. Procedure:

  • Sample Application: Accurately weigh and apply the sunscreen formulation to the PMMA plate at a concentration of 0.5 to 1.0 mg/cm².
  • Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger to create a uniform film.
  • Drying/Equilibration: Allow the film to dry and equilibrate in the dark for at least 30 minutes.
  • Initial Absorbance Measurement (Pre-irradiation): Place the PMMA plate in the UV-Vis spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.
  • Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure conditions.
  • Final Absorbance Measurement (Post-irradiation): After irradiation, re-measure the absorbance spectrum of the sunscreen film from 290 nm to 400 nm.
  • Data Analysis: Compare the pre- and post-irradiation absorbance spectra. The percentage loss of absorbance at the λmax of this compound (around 336 nm) is a measure of its photodegradation.

Protocol 2: Quantification of this compound by HPLC

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column.

  • This compound analytical standard.

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

2. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
  • Sample Preparation (Pre- and Post-irradiation):
  • Accurately weigh a known amount of the sunscreen formulation (before and after UV exposure from Protocol 1) into a volumetric flask.
  • Add a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and THF).
  • Use an ultrasonic bath to ensure complete dissolution of the sunscreen and extraction of this compound.
  • Dilute the extract to a concentration that falls within the linear range of the calibration curve.
  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
  • HPLC Analysis:
  • Set up the HPLC method with an appropriate mobile phase (e.g., a gradient of acetonitrile and water), flow rate, and column temperature.
  • Set the UV detector to the λmax of this compound (around 336 nm).
  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
  • Inject the prepared pre- and post-irradiation samples.
  • Data Analysis:
  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
  • Calculate the percentage of this compound remaining after UV exposure to quantify its photostability.

Visualizations

photodegradation_pathway MA_ground This compound (Ground State) MA_singlet Excited Singlet State MA_ground->MA_singlet UVA Absorption MA_triplet Excited Triplet State MA_singlet->MA_triplet Intersystem Crossing Degradation Photodegradation Products MA_triplet->Degradation ROS Reactive Oxygen Species (ROS) MA_triplet->ROS + O₂

Caption: Photodegradation pathway of this compound.

stabilization_workflow cluster_problem Problem Identification cluster_strategy Stabilization Strategy cluster_verification Verification Degradation This compound Photodegradation Quencher Incorporate Triplet State Quencher (e.g., Octocrylene) Degradation->Quencher Primary Solution Antioxidant Add Antioxidant (e.g., Tocopherol) Degradation->Antioxidant Secondary Solution Analysis Photostability Testing (UV-Vis, HPLC) Quencher->Analysis Antioxidant->Analysis

Caption: Experimental workflow for enhancing this compound photostability.

triplet_quenching_mechanism MA_triplet MA (T₁) MA_ground MA (S₀) MA_triplet->MA_ground Energy Transfer OCR_ground OCR (S₀) OCR_triplet OCR (T₁) OCR_ground->OCR_triplet Energy Acceptance OCR_triplet->OCR_ground Non-radiative decay Heat Heat OCR_triplet->Heat

References

Technical Support Center: Identification of Menthyl Anthranilate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menthyl Anthranilate. The information provided is designed to assist in identifying potential degradation products and establishing a robust stability testing program.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through three primary pathways: photodegradation, hydrolysis, and oxidation.

  • Photodegradation: As a UV-absorbing molecule, this compound can undergo degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts. While this compound is considered more photostable than some other UV filters like avobenzone, degradation can still occur with prolonged exposure.[1]

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This process would yield anthranilic acid and menthol (B31143). The hydrolysis of the closely related Methyl Anthranilate results in anthranilic acid and methanol.[2]

  • Oxidation: Oxidative degradation can be initiated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents. For the related compound Methyl Anthranilate, interaction with reactive oxygen species (ROS) can lead to the formation of hydroxylated derivatives.[3][4]

Q2: What are the expected degradation products of this compound?

Based on the degradation pathways of the anthranilate moiety and general chemical principles, the following degradation products can be anticipated:

  • From Hydrolysis:

    • Anthranilic Acid

    • Menthol

  • From Photodegradation:

    • Hydroxy-Menthyl Anthranilate Isomers: Similar to Methyl Anthranilate, hydroxylation of the benzene (B151609) ring is a likely outcome of photodegradation in the presence of hydroxyl radicals.[3][4]

    • This compound Trimers: Under UV irradiation, the formation of trimers has been reported for Methyl Anthranilate and could be a possibility for this compound.[3]

  • From Oxidation:

    • Oxidized Anthranilate Moiety: Products resulting from the oxidation of the aromatic ring and the amino group.

    • Oxidized Menthol Moiety: Degradation products of the menthol portion of the molecule, such as menthone.

  • From Thermal Degradation:

    • At high temperatures, decomposition can lead to the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

Q3: My this compound formulation is discolored after light exposure. What is the likely cause?

Discoloration, often appearing as yellowing or browning, upon light exposure is a common indicator of photodegradation. This is likely due to the formation of colored degradation products. These products may result from the alteration of the chromophore in the this compound molecule or from the interaction of initial degradation products with other components in the formulation.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stressed this compound Sample

Problem: Your High-Performance Liquid Chromatography (HPLC) analysis of a this compound sample subjected to forced degradation (e.g., acid/base hydrolysis, oxidation, photolysis, or heat) shows new, unidentified peaks.

Troubleshooting Steps:

  • Confirm Peak Reality:

    • Inject a blank (mobile phase) to ensure the peaks are not from the solvent or system.

    • Re-inject a known standard of this compound to confirm its retention time and rule out system suitability issues.

    • Inject a placebo (formulation without this compound) that has undergone the same stress conditions to identify any peaks originating from excipient degradation.

  • Preliminary Peak Identification:

    • Retention Time: Compare the retention times of the new peaks with any known or suspected degradation product standards if available (e.g., anthranilic acid, menthol).

    • UV-Vis Spectra: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, examine the UV-Vis spectra of the unknown peaks. Compare them to the spectrum of this compound. Significant shifts in the absorption maxima can indicate modifications to the anthranilate chromophore.

  • Structure Elucidation using LC-MS:

    • Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the molecular weights of the compounds corresponding to the unknown peaks.

    • Use the molecular weight information to hypothesize potential structures based on expected degradation pathways (e.g., addition of an oxygen atom for hydroxylation, loss of the menthyl group for hydrolysis).

    • If available, utilize tandem MS (MS/MS) to obtain fragmentation patterns, which can provide further structural information.

Issue 2: Difficulty in Quantifying this compound Degradation Products

Problem: You have identified degradation products but are unable to accurately quantify them due to a lack of reference standards.

Troubleshooting Steps:

  • Relative Quantification:

    • Use the peak area of the degradation product relative to the initial peak area of this compound to estimate the percentage of degradation. This assumes that the response factor of the degradant is similar to that of the parent compound, which may not be accurate but can provide a preliminary assessment.

  • Use of a Surrogate Standard:

    • If a closely related compound with a similar chromophore is available as a standard, it can be used as a surrogate for preliminary quantification. The accuracy of this approach depends on the structural similarity between the degradant and the surrogate.

  • Isolation and Characterization for Standard Preparation:

    • For critical degradation products, consider isolating them from the stressed sample using preparative HPLC.

    • Characterize the isolated compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its structure.

    • Once the structure is confirmed and purity is established, the isolated material can be used as a reference standard for accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or oven

  • Photostability chamber with UV and visible light sources

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.

    • Cool the solution.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Photodegradation:

    • Place the stock solution in a transparent container (e.g., quartz cuvette).

    • Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

    • After exposure, dilute the samples with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a PDA/DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 336 nm (monitor at multiple wavelengths to ensure detection of all degradants).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation PathwayStress ConditionPotential Degradation ProductsExpected Molecular Weight ( g/mol )
HydrolysisAcidic or Basic ConditionsAnthranilic Acid137.14
Menthol156.27
PhotodegradationUV/Visible LightHydroxy-Menthyl Anthranilate277.37
This compound Trimer783.99
OxidationPeroxides, OxygenHydroxy-Menthyl Anthranilate277.37
Menthone154.25
Thermal DegradationHigh TemperatureCarbon Oxides (CO, CO₂)28.01, 44.01
Nitrogen Oxides (NOx)Varies

Visualizations

MA This compound Photodegradation Photodegradation (UV Light) MA->Photodegradation Hydrolysis Hydrolysis (Acid/Base) MA->Hydrolysis Oxidation Oxidation (ROS) MA->Oxidation Thermal Thermal Degradation (Heat) MA->Thermal HydroxyMA Hydroxy-Menthyl Anthranilate Photodegradation->HydroxyMA Trimer Trimer Photodegradation->Trimer AA Anthranilic Acid Hydrolysis->AA Menthol Menthol Hydrolysis->Menthol Oxidation->HydroxyMA OxidizedProducts Oxidized Products Oxidation->OxidizedProducts Gases COx, NOx Thermal->Gases

Caption: Degradation pathways of this compound.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Stock This compound Stock Solution (1 mg/mL) Stress Apply Stress Condition (Acid, Base, H2O2, Heat, Light) Stock->Stress HPLC HPLC-PDA/DAD Analysis (Stability-Indicating Method) Stress->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For unknown peaks Quant Quantification of This compound HPLC->Quant ID Identification of Degradation Products LCMS->ID Pathway Elucidation of Degradation Pathway ID->Pathway

Caption: Experimental workflow for degradation studies.

References

Technical Support Center: Menthyl Anthranilate Crystallization in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the crystallization of Menthyl Anthranilate (also known as Meradimate) in your cosmetic formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during product development and experimentation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving crystallization issues with this compound in your formulations.

Question: My formulation containing this compound is showing signs of crystallization (e.g., cloudiness, gritty texture, visible crystals). What are the initial steps to identify the cause?

Answer:

The first step is to systematically investigate the potential causes of crystallization. This involves examining your formulation, processing parameters, and storage conditions.

Initial Diagnostic Workflow:

start Crystallization Observed check_concentration Is this compound concentration too high? start->check_concentration check_solubility Is the solvent system adequate? start->check_solubility check_temperature Were there significant temperature fluctuations? start->check_temperature check_interaction Are there any incompatible ingredients? start->check_interaction solution_concentration Reduce this compound concentration or increase solvent content. check_concentration->solution_concentration Yes solution_solubility Improve the solvent system: - Add a more effective co-solvent/solubilizer - Evaluate different emollients check_solubility->solution_solubility Yes solution_temperature Control temperature during manufacturing and storage. Conduct stability testing at various temperatures. check_temperature->solution_temperature Yes solution_interaction Investigate ingredient compatibility. Isolate this compound in the oil phase away from potential precipitants. check_interaction->solution_interaction Yes

Caption: Initial diagnostic workflow for this compound crystallization.

Frequently Asked Questions (FAQs)

Formulation and Solubility

Question: What is the solubility of this compound in common cosmetic ingredients, and how can I increase it?

Answer:

Strategies to Improve Solubility:

  • Emollient Selection: Choose emollients that are good solubilizers for UV filters. Esters and polar oils are often effective.

  • Co-solvents: Incorporate co-solvents or solubilizers that can enhance the capacity of your oil phase to dissolve this compound.

  • Concentration Management: Ensure that the concentration of this compound does not exceed its saturation point in the oil phase at the lowest temperature the product will experience during its shelf life. In the United States, the FDA has approved its use in Over-the-Counter (OTC) sunscreen drug products at concentrations up to 5%.[1]

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Cosmetic Solvents

Solvent/EmollientTypeExpected Solubility of this compoundNotes
WaterAqueousInsoluble[1]This compound is hydrophobic.
EthanolAlcoholSolubleOften used in sprays, but rapid evaporation can lead to crystallization.
Propylene GlycolGlycolSolubleA common solvent and humectant.
Caprylic/Capric TriglycerideEsterGoodA common, non-greasy emollient that is often a good solvent for UV filters.
C12-15 Alkyl BenzoateEsterExcellentKnown to be an excellent solvent for many solid UV filters.
Isopropyl MyristateEsterGoodA common emollient with good spreading properties.
Mineral OilHydrocarbonLow to ModerateNon-polar, may not be the best solvent.
DimethiconeSiliconeLowGenerally a poor solvent for organic UV filters.

Disclaimer: The expected solubility is based on general principles of cosmetic science. It is crucial to perform experimental solubility studies for your specific formulation.

Processing and Stability

Question: How do manufacturing process parameters affect the crystallization of this compound?

Answer:

The manufacturing process plays a critical role in preventing crystallization.

  • Heating and Dissolution: When preparing the oil phase, it is essential to heat it to a temperature sufficient to completely dissolve the this compound and other solid ingredients. For many solid UV filters, this means heating above their melting point.[2] this compound has a melting point of approximately 63°C.[1] Insufficient heating can lead to seeding of crystals in the final product.

  • Cooling Rate: The rate of cooling of the emulsion can influence the crystal structure. Rapid cooling can sometimes lead to the formation of smaller, more stable crystals, while slow cooling may allow for the growth of larger, more noticeable crystals.[3]

  • Homogenization: Proper homogenization ensures that the oil phase, containing the dissolved this compound, is finely and evenly dispersed throughout the aqueous phase. This can help to physically stabilize the dissolved state.

Question: My product is stable at room temperature but shows crystallization after temperature cycling. How can I improve its thermal stability?

Answer:

Crystallization induced by temperature fluctuations is a common issue.[4] This occurs because the solubility of this compound in the oil phase decreases at lower temperatures, leading to supersaturation and subsequent crystallization.

Strategies for Improving Thermal Stability:

  • Optimize the Solvent System: The primary strategy is to ensure that this compound remains well below its saturation point at the lowest storage temperature. This may require adding a better solubilizer to the oil phase.

  • Incorporate Crystal Inhibitors: Certain polymers or other ingredients can act as crystal growth inhibitors by adsorbing to the surface of small crystals and preventing them from growing larger.

  • Liquid Crystal Structures: Formulating emulsions that form liquid crystalline structures around the oil droplets can enhance stability.[5][6] These structures can create a barrier that hinders the migration and aggregation of this compound molecules.

Troubleshooting Logic for Thermal Instability:

start Crystallization after Temperature Cycling check_solubility Is the formulation close to saturation at low temperatures? start->check_solubility evaluate_emulsifiers Can the emulsifier system be optimized to form a more stable interface (e.g., liquid crystals)? start->evaluate_emulsifiers evaluate_solubilizers Evaluate more effective solubilizers for the oil phase. check_solubility->evaluate_solubilizers Yes add_inhibitors Consider adding a crystal growth inhibitor. evaluate_solubilizers->add_inhibitors end Improved Thermal Stability add_inhibitors->end modify_emulsifiers Select emulsifiers known to form lamellar liquid crystal structures. evaluate_emulsifiers->modify_emulsifiers Yes modify_emulsifiers->end

Caption: Logic for addressing thermal instability and crystallization.

Experimental Protocols

Protocol 1: Determination of Saturation Solubility of this compound in a Cosmetic Emollient

Objective: To quantitatively determine the maximum concentration of this compound that can be dissolved in a specific cosmetic emollient at a controlled temperature.

Materials:

  • This compound powder

  • Selected cosmetic emollient (e.g., C12-15 Alkyl Benzoate)

  • Analytical balance

  • Temperature-controlled water bath or incubator

  • Small glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Microscope with polarizing filters

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high accuracy)

Methodology:

  • Preparation of Samples:

    • Accurately weigh a series of increasing amounts of this compound into separate glass vials.

    • Add a fixed volume or weight of the chosen emollient to each vial.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Place the sealed vials in the temperature-controlled bath set to the desired temperature (e.g., 25°C).

    • Allow the samples to stir for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Visual and Microscopic Observation:

    • After equilibration, visually inspect each vial for the presence of undissolved crystals.

    • For the vials that appear clear, take a small aliquot and place it on a microscope slide. Observe under polarized light. The presence of bright, birefringent spots indicates undissolved crystals.

    • The saturation solubility is the concentration of the highest concentrated sample that remains completely clear with no visible crystals under the microscope.

  • Quantitative Analysis (Optional):

    • For the saturated samples (those with excess solid), carefully filter or centrifuge to remove the undissolved this compound.

    • Accurately dilute a known amount of the clear supernatant with a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

Protocol 2: Evaluation of Crystallization Tendency in a Finished Formulation

Objective: To assess the stability of a cosmetic formulation and its tendency to form this compound crystals under stressed conditions.

Materials:

  • Finished cosmetic formulation

  • Glass microscope slides and coverslips

  • Polarized light microscope

  • Temperature-controlled chambers/ovens

Methodology:

  • Initial Observation (Time Zero):

    • Place a small drop of the freshly prepared formulation on a microscope slide and cover with a coverslip.

    • Observe the sample under the polarized light microscope. At time zero, the field of view should be dark if the this compound is fully dissolved and no liquid crystals are present. Note the presence of any birefringent structures.

  • Accelerated Stability Testing:

    • Store samples of the formulation in sealed containers under various conditions:

      • Elevated Temperature: e.g., 40°C, 45°C

      • Low Temperature: e.g., 4°C

      • Freeze-Thaw Cycles: e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for several cycles.

  • Periodic Evaluation:

    • At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), take a sample from each storage condition.

    • Prepare a slide as in step 1 and observe under the polarized light microscope.

    • Compare the images to the time-zero sample. Look for the appearance and growth of bright, needle-like or crystalline structures, which would indicate this compound crystallization.

  • Documentation:

    • Record your observations with images at each time point for all storage conditions. This will provide a comprehensive understanding of your formulation's stability.

Experimental Workflow for Crystallization Evaluation:

start Prepare Formulation initial_analysis Time Zero Analysis: - Visual Inspection - Polarized Light Microscopy start->initial_analysis stability_testing Place samples in Accelerated Stability Chambers: - 40°C - 4°C - Freeze-Thaw Cycles initial_analysis->stability_testing periodic_analysis Periodic Analysis (1, 2, 4, 12 weeks) stability_testing->periodic_analysis periodic_analysis->periodic_analysis data_collection Collect Data: - Visual Appearance - Microscopic Images periodic_analysis->data_collection final_assessment Assess Stability: - No Crystals = Stable - Crystals Present = Unstable data_collection->final_assessment

Caption: Workflow for evaluating the crystallization tendency in a finished product.

References

Technical Support Center: Optimizing Menthyl Anthranilate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of Menthyl anthranilate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation to assist in optimizing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound:

  • Transesterification: This is the most effective and recommended method. It involves the reaction of an alkyl anthranilate (typically Methyl anthranilate) with menthol (B31143) in the presence of a basic catalyst, such as sodium mentholate. This method avoids the harsh acidic conditions that can degrade menthol.[1]

  • Direct Esterification: This involves the reaction of anthranilic acid with menthol, usually under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). However, this method is generally not recommended due to the low reactivity and the high propensity of menthol, a secondary alcohol, to undergo acid-catalyzed dehydration to form menthene, leading to low yields and impurities.[1]

  • Enzymatic Synthesis: A greener alternative involves the use of lipases to catalyze the esterification between anthranilic acid and menthol. This method operates under mild conditions, potentially reducing byproduct formation.

Q2: Why is direct acid-catalyzed esterification of menthol with anthranilic acid problematic?

A2: Direct acid-catalyzed esterification is challenging because menthol is a secondary alcohol. Under strong acid and heat, it is highly susceptible to a competing elimination (dehydration) reaction, which forms menthene as a significant byproduct. This side reaction consumes the menthol, reduces the yield of the desired ester, and complicates the purification process.[1]

Q3: What are the most common impurities and side products in this compound synthesis?

A3: The common impurities depend on the synthesis route:

  • Unreacted Starting Materials: Menthol, anthranilic acid, or methyl anthranilate are common impurities if the reaction does not go to completion.

  • Menthene: This is a major byproduct in acid-catalyzed direct esterification due to the dehydration of menthol.[1]

  • Byproducts from the Catalyst: Residual acid or base from the reaction workup can be present.

  • Other Esters: If using a transesterification method with an alcohol other than methanol (B129727) as a solvent, mixed esters could potentially form.

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This method separates the components of the reaction mixture and provides mass spectra to identify the desired product and any impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.

Q5: What are the recommended purification methods for this compound?

A5: Purification typically involves several steps:

  • Neutralization and Washing: If an acid or base catalyst is used, the reaction mixture should be neutralized. Washing with a sodium bicarbonate solution can remove acidic impurities, while washing with brine can help remove water-soluble byproducts.

  • Solvent Removal: The extraction solvent is removed under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: This is a highly effective method for separating the high-boiling this compound from lower-boiling impurities like unreacted menthol, methyl anthranilate, and menthene.

  • Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the product from closely related impurities.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Question Possible Cause Suggested Solution
Why is my yield so low when using direct esterification with an acid catalyst? Menthol is likely dehydrating to menthene under the acidic conditions.Switch to the transesterification method using methyl anthranilate and a basic catalyst like sodium mentholate. This avoids harsh acidic conditions.[1]
My transesterification reaction is not proceeding. What could be the issue? The sodium mentholate catalyst may not have formed properly due to moisture in the reagents or glassware. Sodium metal reacts vigorously with water.Ensure all glassware is thoroughly dried. Use anhydrous methanol and menthol. Ensure the sodium metal is clean and free of oxide layers.
The reaction temperature may be too low, or the reaction time too short.For the transesterification, ensure the methanol formed is being effectively removed by distillation to drive the equilibrium toward the product. Increase the reaction time and monitor progress by TLC or GC.

Problem 2: Product is Impure After Initial Workup

Question Possible Cause Suggested Solution
My final product is contaminated with a significant amount of unreacted menthol and/or methyl anthranilate. The reaction did not go to completion. The molar ratio of reactants may not be optimal.Increase the reaction time or temperature. Consider using a slight excess of one reactant to drive the reaction to completion. Purify the crude product using fractional vacuum distillation to separate the starting materials from the higher-boiling this compound.
GC-MS analysis shows the presence of menthene in my product. You have used an acid catalyst which has caused the dehydration of menthol.Avoid acid catalysts. If you must use one, try a milder solid acid catalyst and lower reaction temperatures. The preferred solution is to use the transesterification method.[1]
My product has a poor color or odor. This could be due to degradation products from excessive heat during distillation or side reactions.Purify by vacuum distillation at the lowest possible temperature. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Common Impurities and Their Removal
ImpurityLikely SourceRecommended Removal Method
MentholIncomplete reactionFractional vacuum distillation
Methyl AnthranilateIncomplete transesterificationFractional vacuum distillation
Anthranilic AcidIncomplete direct esterificationWash with a mild base (e.g., sodium bicarbonate solution)
MentheneDehydration of menthol (acid-catalyzed)Fractional vacuum distillation
Residual CatalystFrom reactionAqueous workup (neutralization and washing)
SolventsFrom extraction/reactionEvaporation under reduced pressure
Table 2: Illustrative Parameters for Optimizing Transesterification Yield

Note: The following data is illustrative and should be used as a starting point for optimization experiments.

ParameterRangeEffect on Yield/Purity
Molar Ratio (Menthol:Methyl Anthranilate) 1:1 to 1.5:1Using an excess of menthol can help drive the reaction to completion, but may require more rigorous purification.
Catalyst Loading (Sodium Mentholate) 1-5 mol%Higher catalyst loading can increase the reaction rate but may also lead to more side reactions if not controlled.
Temperature 100-150°C (during methanol removal)Temperature must be high enough to distill off the methanol byproduct to shift the equilibrium, but not so high as to cause degradation.
Reaction Time 2-12 hoursReaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification (Preferred Method)

This protocol is based on the principles of transesterification, which avoids the problematic dehydration of menthol.

Materials:

  • Menthol (anhydrous)

  • Methyl anthranilate

  • Sodium metal

  • Anhydrous Methanol

  • Toluene (or another suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane (B109758) or diethyl ether for extraction

Procedure:

  • Catalyst Preparation (Sodium Methoxide/Mentholate): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a catalytic amount of clean sodium metal (e.g., 0.05 equivalents) in anhydrous methanol under a nitrogen atmosphere. Once the sodium has completely reacted to form sodium methoxide, add the menthol (e.g., 1.2 equivalents).

  • Methanol Removal: Distill off the methanol under atmospheric pressure. This will leave behind sodium mentholate dissolved in excess menthol.

  • Transesterification Reaction: Add methyl anthranilate (1.0 equivalent) to the reaction flask. Heat the mixture and begin to distill off the methanol that is formed during the reaction. A fractional distillation column can be beneficial here. Continue heating and removing methanol to drive the reaction to completion. Monitor the reaction progress via TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to quench any remaining sodium mentholate. Dilute the mixture with dichloromethane or diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol offers a greener alternative using a lipase (B570770) catalyst.

Materials:

  • Anthranilic acid

  • Menthol

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Anhydrous solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves

Procedure:

  • Reaction Setup: In a round-bottom flask, combine anthranilic acid (1.0 equivalent), menthol (1.2-1.5 equivalents), and immobilized lipase (e.g., 5-10% by weight of substrates) in an anhydrous solvent like hexane.

  • Water Removal: Add activated molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction equilibrium towards the product.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) for 24-72 hours. The optimal temperature depends on the specific lipase used. Monitor the reaction progress by TLC or GC.

  • Catalyst Removal: Once the reaction is complete, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Workup and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by washing with a dilute base to remove any unreacted anthranilic acid, followed by vacuum distillation.

Mandatory Visualization

Synthesis_Pathway cluster_trans Transesterification (Recommended) cluster_direct Direct Esterification (Not Recommended) Methyl Anthranilate Methyl Anthranilate This compound This compound Methyl Anthranilate->this compound + Menthol Menthol Menthol Catalyst Sodium Mentholate Catalyst->this compound Methanol Methanol (byproduct) This compound->Methanol - Anthranilic Acid Anthranilic Acid Menthyl Anthranilate2 This compound Anthranilic Acid->Menthyl Anthranilate2 + Menthol Menthol2 Menthol Menthene Menthene (side product) Menthol2->Menthene Dehydration Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Menthyl Anthranilate2 Acid_Catalyst->Menthene Water Water (byproduct) Menthyl Anthranilate2->Water -

Caption: Reaction pathways for this compound synthesis.

Experimental_Workflow start Start reactants Combine Reactants (Methyl Anthranilate, Menthol) + Catalyst start->reactants reaction Heat and Remove Methanol Byproduct reactants->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Quench and Aqueous Workup monitor->workup Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Vacuum Distillation dry->purify product Pure Menthyl Anthranilate purify->product

Caption: General experimental workflow for transesterification.

Troubleshooting_Tree start Low Yield Issue method Which synthesis method was used? start->method direct Direct Esterification method->direct Acid-catalyzed trans Transesterification method->trans Base-catalyzed solution_direct Cause: Menthol dehydration. Solution: Switch to transesterification method. direct->solution_direct check_catalyst Was catalyst prepared correctly? trans->check_catalyst solution_catalyst Cause: Inactive catalyst. Solution: Use anhydrous reagents and dry glassware. check_catalyst->solution_catalyst No check_equilibrium Was methanol effectively removed? check_catalyst->check_equilibrium Yes solution_equilibrium Cause: Equilibrium not shifted. Solution: Improve distillation setup; increase reaction time. check_equilibrium->solution_equilibrium No

Caption: Troubleshooting decision tree for low yield issues.

References

Overcoming matrix interference in spectroscopic analysis of Menthyl anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix interference during the spectroscopic analysis of Menthyl anthranilate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My UV-Vis spectrum for this compound shows a distorted shape or unexpectedly high absorbance. What is the likely cause?

This issue is common when analyzing complex samples like cosmetics or pharmaceutical formulations. The likely cause is spectral overlap from other UV-absorbing compounds in the sample matrix. This compound has characteristic UV absorption, but so do many other ingredients.[1][2]

Troubleshooting Steps:

  • Sample Dilution: A straightforward initial step is to dilute the sample. This can reduce the concentration of interfering substances to a level where their absorbance is negligible, assuming this compound is present at a significantly higher concentration or has a much stronger absorbance at the analytical wavelength.

  • Wavelength Selection: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound, which can help maximize its signal relative to interferences.[2]

  • Solvent Extraction: Employing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively separate this compound from interfering matrix components.[3][4]

  • Chromatographic Separation: For complex matrices, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly recommended to physically separate this compound from interfering compounds before detection.[5][6]

Table 1: Common UV-Absorbing Interferences in Cosmetic and Pharmaceutical Matrices

Interference ClassExamplesPotential Impact
Other UV Filters Oxybenzone, Octinoxate, AvobenzoneDirect spectral overlap, leading to artificially high quantification.[7]
Preservatives Parabens, PhenoxyethanolMay absorb in the same UV region, causing baseline shifts or overlapping peaks.
Fragrances Cinnamates, SalicylatesMany fragrance components are aromatic and absorb UV light.
Antioxidants Vitamin E (Tocopherol), BHTCan contribute to background absorbance.
Excipients & Emollients Certain oils and polymersCan cause scattering or background absorbance, affecting baseline stability.

Q2: The fluorescence signal of my this compound sample is significantly weaker than my standards in pure solvent. What could be happening?

This phenomenon is likely due to fluorescence quenching.[8] Components in the sample matrix can interact with the excited state of this compound, causing it to return to the ground state without emitting a photon (fluorescence). Autofluorescence from other matrix components can also interfere with the measurement.[9]

Troubleshooting Steps:

  • Standard Addition Method: This is a powerful technique to counteract matrix effects. By adding known amounts of a standard to the sample, a calibration curve is created within the sample matrix itself, compensating for any quenching effects.[8][10]

  • Sample Cleanup: As with UV-Vis, using LLE or SPE to remove quenching agents is an effective strategy.[3][11] Modern techniques like matrix solid-phase dispersion (MSPD) are also growing in use for cosmetic samples.[4]

  • Instrumental Adjustments: Optimizing excitation and emission wavelengths can sometimes help to minimize the impact of autofluorescent compounds.

Q3: I am using HPLC-UV, but an unknown peak is co-eluting or partially overlapping with my this compound peak. How can I achieve better separation?

Co-elution is a common challenge in chromatography where two or more compounds exit the column at the same time. To resolve this, you must alter the chromatographic conditions to change the retention times of the analyte and the interfering peak.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: Systematically adjust parameters to improve separation.

  • Use a Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector acquires the entire UV spectrum at each point in the chromatogram. This allows you to check for peak purity. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates a co-eluting impurity.

  • Change Detection Wavelength: If the interfering compound has a different UV spectrum, selecting a wavelength where this compound absorbs strongly but the interference absorbs weakly can improve quantification, even with partial overlap.[12]

Table 2: HPLC Parameter Adjustments for Improved Resolution

ParameterAdjustment StrategyExpected Outcome
Mobile Phase Composition Change the ratio of organic solvent to aqueous buffer. For reverse-phase HPLC, increasing the aqueous portion generally increases retention time.Alters the polarity of the mobile phase, affecting the retention of all compounds differently.
Gradient Slope Make the gradient shallower (i.e., increase the organic solvent percentage more slowly over a longer time).Increases the separation between closely eluting peaks.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano).Provides a different separation mechanism based on different chemical interactions.
Temperature Increase or decrease the column temperature.Can affect selectivity and improve peak shape.
pH of Mobile Phase Adjust the pH of the aqueous portion of the mobile phase.Critical for ionizable compounds, though this compound is neutral over a wide pH range.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sample Cleanup

Objective: To extract this compound from a cosmetic cream into a solvent suitable for analysis, leaving behind interfering excipients.

Materials:

  • Cosmetic cream sample containing this compound.

  • Methanol (B129727).

  • Hexane (B92381) (or other non-polar solvent).

  • Centrifuge tubes (15 mL).

  • Vortex mixer.

  • Centrifuge.

  • 0.45 µm syringe filters.

Procedure:

  • Accurately weigh approximately 1 gram of the cosmetic cream into a 15 mL centrifuge tube.[13]

  • Add 5 mL of methanol and vortex vigorously for 2 minutes to disperse the cream.

  • Add 5 mL of hexane to the tube.

  • Vortex for another 2 minutes to extract this compound into the hexane layer.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers and pellet the solid excipients.[13]

  • Carefully collect the upper hexane layer containing the this compound.

  • Filter the hexane extract through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 2: Standard Addition Method for Fluorescence Spectroscopy

Objective: To accurately quantify this compound in a complex matrix by overcoming quenching effects.

Materials:

  • Sample extract (prepared using LLE or another method).

  • Stock standard solution of this compound of known concentration.

  • Class A volumetric flasks (e.g., 10 mL).

  • Micropipettes.

Procedure:

  • Dispense an equal, known volume of the sample extract into a series of four 10 mL volumetric flasks (e.g., 1.0 mL into each). Label them Flasks 1, 2, 3, and 4.

  • Flask 1 will be the "unspiked" sample. Add no standard to this flask.

  • "Spike" Flasks 2, 3, and 4 with increasing, known volumes of the this compound stock standard. For example, add 50 µL, 100 µL, and 150 µL of the standard, respectively.

  • Dilute all four flasks to the 10 mL mark with the analysis solvent (e.g., methanol). Mix thoroughly.

  • Measure the fluorescence intensity of the solutions in all four flasks under identical instrument conditions.

  • Create a plot of fluorescence intensity (y-axis) versus the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points from Flasks 2, 3, and 4. Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the unspiked sample.

Visualizations

Troubleshooting_Workflow Start Problem Detected: Inaccurate Spectroscopic Result Is_Complex Is the sample matrix complex (e.g., cosmetic, biological fluid)? Start->Is_Complex Prep Implement Sample Preparation Is_Complex->Prep Yes Check_Method Is the analytical method specific? (e.g., HPLC vs. direct UV-Vis) Is_Complex->Check_Method No LLE Liquid-Liquid Extraction (LLE) Prep->LLE SPE Solid-Phase Extraction (SPE) Prep->SPE Dilute Simple Dilution Prep->Dilute Analyze Re-analyze Sample LLE->Analyze SPE->Analyze Dilute->Analyze Cal_Method Is interference still suspected? Analyze->Cal_Method Optimize_HPLC Optimize HPLC Conditions (Gradient, Column, etc.) Check_Method->Optimize_HPLC Yes (HPLC in use) Use_HPLC Switch to HPLC-UV/DAD Check_Method->Use_HPLC No Optimize_HPLC->Analyze Use_HPLC->Analyze Std_Add Use Standard Addition Method Cal_Method->Std_Add Yes Internal_Std Use Internal Standard Method Cal_Method->Internal_Std Yes (alternative) Final Obtain Reliable Result Cal_Method->Final No Std_Add->Final Internal_Std->Final

Caption: General workflow for troubleshooting matrix interference.

Standard_Addition cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation Sample Original Sample (Unknown Conc. 'X') Aliquot Create multiple identical aliquots Sample->Aliquot Spike0 Aliquot 1: + 0 std (Conc = X) Aliquot->Spike0 Spike1 Aliquot 2: + known std 1 (Conc = X+C1) Aliquot->Spike1 Spike2 Aliquot 3: + known std 2 (Conc = X+C2) Aliquot->Spike2 Spike3 Aliquot 4: + known std 3 (Conc = X+C3) Aliquot->Spike3 Measure Measure Signal (e.g., Fluorescence) Spike0->Measure Spike1->Measure Spike2->Measure Spike3->Measure Plot Plot Signal vs. Added Concentration Measure->Plot Extrapolate Extrapolate linear fit to zero signal Plot->Extrapolate Result X-intercept reveals original concentration 'X' Extrapolate->Result

Caption: Logical workflow of the Standard Addition method.

References

Technical Support Center: Menthyl Anthranilate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Menthyl anthranilate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is the ester of menthol (B31143) and anthranilic acid.[1] It is a colorless or pale yellow oil and is known to be a UVA absorber used in sunscreens.[1] Its lipophilic nature presents challenges for its dissolution in aqueous media commonly used for in vitro experiments.

PropertyValueReference
Molecular FormulaC17H25NO2[1]
Molecular Weight275.39 g/mol [1][2]
AppearanceColorless or pale yellow oil[1]
Aqueous SolubilityInsoluble[2]
Organic SolubilitySoluble in oil and alcohol[1]

Q2: What is the best starting solvent to dissolve this compound for a stock solution?

Given its poor water solubility, a water-miscible organic solvent is the recommended starting point for preparing a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro assays due to its high solubilizing power and compatibility with many cell lines at low final concentrations.[3][4] Ethanol is also a viable option as this compound dissolves readily in alcohol.[1]

Q3: What is the maximum recommended final concentration of organic solvents like DMSO in cell culture media?

The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid cellular toxicity. For DMSO, a final concentration of less than 0.5% (v/v) is generally recommended, though the tolerance can vary between cell lines.[3] It is crucial to always include a vehicle control (media with the same final concentration of the solvent without the compound) in your experiments to account for any effects of the solvent itself.[3]

Q4: Can I use surfactants to improve the solubility of this compound in my aqueous assay buffer?

Yes, using non-ionic surfactants is a common strategy to solubilize lipophilic compounds.[5] Surfactants like Tween® 20, Tween® 80, and Cremophor® EL form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions.[6] The choice and concentration of the surfactant should be optimized for your specific assay, as they can also have biological effects.[7]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Question: I dissolved this compound in DMSO to make a 100 mM stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[8] The organic solvent disperses, leaving the hydrophobic compound to aggregate and precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay. The concentration may be exceeding its maximum aqueous solubility.

  • Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling.[8] This allows for a more gradual solvent exchange and can prevent immediate precipitation.

  • Use a Co-solvent System: For your stock solution, consider a mixture of solvents. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) might improve solubility upon dilution.[9]

  • Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) to the aqueous medium before adding the this compound stock solution. The surfactant can help to keep the compound in solution.[5]

Issue 2: Delayed Precipitation in the Incubator

Question: My media containing this compound looked clear initially, but after several hours or a day in the incubator, I see a crystalline precipitate or a film on the surface. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the culture conditions and media components.

Troubleshooting Steps:

  • Interaction with Media Components: this compound may be interacting with proteins, salts, or other components in the serum or basal media, leading to the formation of insoluble complexes over time.[8] Consider testing different media formulations or using serum-free media if your experiment allows.

  • Evaporation: Over longer incubation periods, evaporation of water from the culture vessel can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[9] Ensure your incubator has adequate humidity and use culture plates with low-evaporation lids.[9]

  • pH Changes: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic).[8] This change in pH could potentially affect the solubility of this compound. Monitor the media color (if using phenol (B47542) red) and consider changing the media more frequently.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired high-concentration stock (e.g., 10-100 mM).

  • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Media
  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Include a vehicle control with the highest volume of DMSO used.

  • Visually inspect each dilution immediately for any signs of precipitation.

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

  • After incubation, visually and microscopically inspect the solutions again for any delayed precipitation.[9] The highest concentration that remains clear is the maximum working soluble concentration under your specific conditions.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Media stock_prep 1. Dissolve this compound in 100% DMSO vortex 2. Vortex / Sonicate to ensure full dissolution stock_prep->vortex pre_warm 4. Pre-warm media to 37°C aliquot 3. Aliquot and Store at -20°C / -80°C vortex->aliquot aliquot->pre_warm serial_dilute 5. Perform serial dilution (add stock dropwise) pre_warm->serial_dilute final_conc 6. Achieve final working concentration serial_dilute->final_conc

Caption: Recommended workflow for preparing and diluting this compound.

G start Precipitate observed in media? immediate Immediate Precipitation? start->immediate Yes no_precipitate No Precipitation: Proceed with experiment start->no_precipitate No delayed Delayed Precipitation? immediate->delayed No sol1 Solution: - Lower final concentration - Optimize dilution (dropwise) - Use co-solvents/surfactants immediate->sol1 Yes sol2 Solution: - Check for media interaction - Ensure proper humidification - Monitor media pH delayed->sol2 Yes delayed->no_precipitate No

Caption: Troubleshooting flowchart for precipitation issues.

References

Technical Support Center: Purification of Synthesized Menthyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized Menthyl anthranilate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can include unreacted starting materials such as anthranilic acid and menthol (B31143), byproducts from side reactions, and residual solvents used in the synthesis. If the synthesis involves the transesterification of methyl anthranilate, then methyl anthranilate could also be a potential impurity.[1]

Q2: My purified this compound has a persistent off-odor. What could be the cause?

A2: Off-odors can be attributed to trace amounts of volatile impurities. These could be residual starting materials or byproducts from the synthesis. Purification methods such as vacuum distillation are generally effective in removing these volatile compounds.[1]

Q3: The yield of my purified this compound is low. What are the potential reasons?

A3: Low yield can result from several factors including incomplete reaction during synthesis, degradation of the product during purification (e.g., at excessively high temperatures), or loss of material during transfers and work-up steps. Optimizing the purification protocol, for instance by using appropriate vacuum pressure during distillation, can help minimize product loss.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Incomplete Separation of this compound from Starting Materials
Symptom Possible Cause Suggested Solution
Presence of anthranilic acid in the final product (can be detected by TLC or NMR).Incomplete esterification or hydrolysis of the ester during workup.Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic anthranilic acid.
Presence of menthol in the final product (can be detected by TLC or NMR).Incomplete reaction or use of a large excess of menthol.Menthol can be removed by vacuum distillation, as its boiling point is lower than that of this compound.[1] Alternatively, column chromatography can be employed for separation.
Presence of methyl anthranilate impurity.Incomplete transesterification if methyl anthranilate was used as a starting material.Fractional vacuum distillation can be effective in separating methyl anthranilate from the higher-boiling this compound.[1]
Issue 2: Product Discoloration
Symptom Possible Cause Suggested Solution
The purified this compound is yellow or brown.Oxidation of the amino group or presence of colored impurities. This compound itself is a colorless to pale yellow oil.[1]Consider treating the crude product with activated charcoal before the final purification step. Column chromatography can also be effective in removing colored impurities.

Data Presentation

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₂₅NO₂[2]
Molecular Weight275.4 g/mol [2]
AppearanceColorless or pale yellow oil with a bluish fluorescence[1]
Melting Point63 °C[2]
Boiling Point177-179 °C at 3 mmHg[1][2]
SolubilityInsoluble in water[2]

Experimental Protocols

Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and from starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and tubing

  • Thermometer

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound into the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (around 3 mmHg), begin heating the flask.

  • Collect the fraction that distills at 177-179 °C.[1][2]

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Column Chromatography

This technique is useful for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (as stationary phase)

  • A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Pack the chromatography column with silica gel slurried in the chosen non-polar solvent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting with the solvent system, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Given that this compound has a melting point of 63 °C, recrystallization from a suitable solvent may be a viable purification method, especially for removing less soluble impurities.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.

  • Once completely dissolved, slowly cool the solution to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound distillation Vacuum Distillation start->distillation Heat under vacuum chromatography Column Chromatography start->chromatography Elute through stationary phase recrystallization Recrystallization start->recrystallization Dissolve and crystallize analysis Purity Check (TLC, NMR, GC-MS) distillation->analysis chromatography->analysis recrystallization->analysis analysis->distillation If impure, re-purify analysis->chromatography If impure, re-purify analysis->recrystallization If impure, re-purify product Pure this compound analysis->product If pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Synthesized this compound purity_check Assess Purity (e.g., TLC, NMR) start->purity_check pure Pure Product purity_check->pure Acceptable impure Identify Impurity purity_check->impure Unacceptable starting_material Unreacted Starting Material(s)? impure->starting_material side_product Side Product(s)? impure->side_product solvent Residual Solvent? impure->solvent acid_base Acid-Base Extraction starting_material->acid_base e.g., Anthranilic Acid distill Vacuum Distillation starting_material->distill e.g., Menthol side_product->distill column Column Chromatography side_product->column solvent->distill acid_base->purity_check distill->purity_check column->purity_check

Caption: Troubleshooting logic for this compound purification.

References

Addressing discoloration issues with Menthyl anthranilate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menthyl anthranilate. The following information addresses common discoloration issues encountered during formulation experiments.

Frequently Asked Questions (FAQs)

Q1: My formulation containing this compound is turning yellow/brown over time. What is the primary cause of this discoloration?

A1: The most common cause of discoloration in formulations containing this compound is the formation of Schiff bases.[1][2][3] This reaction occurs between the primary amine group of the anthranilate moiety and any aldehydes or ketones present in your formulation.[4][5] The resulting imine compounds are often highly colored and can lead to a yellow, orange, or brown appearance. Even trace amounts of aldehydes or ketones as impurities in raw materials can trigger this discoloration.

Q2: Beyond Schiff base formation, what are other potential causes for color instability?

A2: Other significant factors contributing to discoloration include:

  • Photodegradation: this compound is susceptible to degradation upon exposure to UV radiation, particularly UVA.[6] This can lead to the formation of colored degradation byproducts, causing a shift in the formulation's color.[6]

  • Interaction with Metal Ions: Trace metal ions, such as iron (Fe³⁺), can form colored complexes with phenolic compounds or catalyze oxidative reactions that lead to discoloration.[6][7] While this compound is not a phenol, related aromatic amines can undergo oxidation, and interactions with metal ions present as impurities in raw materials or from processing equipment should be considered.

  • pH Instability: The stability of this compound and the propensity for certain color-forming reactions can be pH-dependent.[6][8] Formulations at non-optimal pH ranges may exhibit accelerated discoloration.

Q3: How can I prevent or minimize discoloration in my this compound formulation?

A3: A multi-pronged approach is often necessary:

  • Avoid Aldehydes and Ketones: Scrutinize all raw materials for the presence of aldehydes and ketones, including fragrance components and potential impurities. If their presence is unavoidable, consider if a less reactive alternative to this compound is feasible for your application.[2]

  • Incorporate Stabilizers: To combat photodegradation, include photostabilizers and antioxidants in your formulation.

    • Triplet State Quenchers: Compounds like octocrylene (B1203250) and ethylhexyl methoxycinnamate can help stabilize anthranilate derivatives by quenching the excited triplet state that can lead to degradation.[2][6]

    • Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as Tocopherol (Vitamin E), Ascorbic Acid (Vitamin C), or Butylated Hydroxytoluene (BHT).[6]

  • Use Chelating Agents: To prevent metal ion-induced discoloration, incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[6]

  • Optimize Formulation pH: Conduct stability studies at various pH levels to identify the optimal range for color stability in your specific formulation.[6][8]

  • Protect from Light: Utilize UV-protective and opaque packaging to minimize exposure to light during storage and use.[6]

Troubleshooting Guide

Problem: The formulation containing this compound shows significant yellowing after a few days.

Possible Cause Troubleshooting Steps
Schiff Base Formation 1. Review the INCI list of all raw materials for aldehydes and ketones. 2. Contact suppliers for certificates of analysis to check for aldehyde/ketone impurities. 3. If aldehydes/ketones are essential, consider replacing this compound with a non-reactive alternative if possible for your application.[2]
Photodegradation 1. Store a sample of the formulation in complete darkness and compare it to a sample exposed to ambient light. If the dark sample is stable, photodegradation is likely the cause. 2. Incorporate a photostabilizer like octocrylene. 3. Add an antioxidant such as Vitamin E.[6] 4. Repackage the formulation in UV-opaque containers.[6]
Metal Ion Contamination 1. Add a chelating agent such as EDTA to a new batch of the formulation and observe for improvement in color stability.[6] 2. Review your manufacturing process for potential sources of metal ion contamination (e.g., stainless steel vessels).
Incorrect pH 1. Measure the pH of your formulation. 2. Prepare small batches of the formulation at varying pH levels (e.g., in 0.5 pH increments) and conduct accelerated stability testing to determine the optimal pH for color stability.[8]

Experimental Protocols

Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy

This method assesses the change in UV absorbance of a thin film of the formulation before and after exposure to a controlled dose of UV radiation.[9][10]

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Roughened polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Analytical balance

  • Glove or finger cot for spreading

2. Methodology:

  • Sample Application: Accurately weigh and apply the formulation to the PMMA plate at a concentration of 0.5 to 1.0 mg/cm².

  • Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger with consistent pressure to create a uniform film.

  • Drying: Allow the film to dry for 30 minutes at a controlled temperature (e.g., 35°C).[10]

  • Initial Absorbance Measurement: Place the plate in the UV-Vis spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.[10]

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator.

  • Final Absorbance Measurement: After irradiation, re-measure the absorbance spectrum of the plate.

  • Analysis: Compare the pre- and post-irradiation absorbance spectra to determine the percentage change in absorbance, which indicates the photostability.

Protocol 2: Quantification of this compound Degradation by HPLC

This protocol allows for the quantification of the remaining this compound and the detection of degradation products.[3][6][11]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., Nova-Pak C18)[3]

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Phosphate buffer

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and 0.025M KH₂PO₄ (40:60), pH adjusted to 3.00[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 220 nm, 248 nm, or 336 nm[12]

  • Injection Volume: 10-20 µL

3. Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Extract the this compound using a suitable solvent (e.g., methanol or acetonitrile). Sonication may be used to ensure complete extraction.

    • Dilute the extract to a concentration that falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks can indicate the formation of degradation products.

Data Summary

Table 1: Hypothetical Photostability Data for Different this compound Formulations

Formulation IDStabilizer Added% Decrease in Absorbance after UV ExposureThis compound Remaining (HPLC)
F1None25%78%
F2Octocrylene (5%)8%93%
F3Vitamin E (1%)15%86%
F4Octocrylene (5%) + Vitamin E (1%)4%97%

Visualizations

Schiff_Base_Formation MA This compound (Primary Amine) Intermediate Carbinolamine (Unstable Intermediate) MA->Intermediate + Aldehyde Aldehyde/Ketone Aldehyde->Intermediate SchiffBase Schiff Base (Imine) (Colored Compound) Intermediate->SchiffBase - H₂O Water Water

Caption: Reaction pathway for Schiff base formation causing discoloration.

Photodegradation_Pathway cluster_0 UV Exposure cluster_1 Stabilization vs. Degradation MA_ground This compound (Ground State) MA_excited Excited State this compound MA_ground->MA_excited UV Light (hν) Degradation Degradation Products (Colored Compounds) MA_excited->Degradation Photochemical Reactions Quencher Triplet State Quencher (e.g., Octocrylene) MA_excited->Quencher Energy Transfer Quencher->MA_ground Returns to Ground State

Caption: Simplified photodegradation pathway and stabilization mechanism.

Troubleshooting_Workflow Start Discoloration Observed Check_Aldehydes Review Formulation for Aldehydes/Ketones Start->Check_Aldehydes Isolate_Light Conduct Dark vs. Light Stability Test Start->Isolate_Light Add_Chelator Test with Chelating Agent (e.g., EDTA) Start->Add_Chelator Optimize_pH Evaluate Color Stability at Different pH Values Start->Optimize_pH Solution Implement Solution: - Reformulate - Add Stabilizers - Optimize pH - Use Protective Packaging Check_Aldehydes->Solution If present Isolate_Light->Solution If photodegradation confirmed Add_Chelator->Solution If color improves Optimize_pH->Solution If optimal pH is found

Caption: A logical workflow for troubleshooting discoloration issues.

References

Technical Support Center: Optimizing Controlled Release Profiles of Encapsulated Menthyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of controlled release profiles of encapsulated Menthyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the encapsulation and release of this compound.

Question: Why is there a high initial burst release of this compound from my microcapsules?

Answer:

A high initial burst release is a common challenge in controlled-release formulations. It is often attributed to the rapid release of this compound that is adsorbed onto the surface of the microcapsules or poorly encapsulated. Several factors can contribute to this phenomenon:

  • High Drug Loading on the Surface: this compound, being a volatile fragrance, can adsorb to the outer surface of the microcapsules during the encapsulation process. This surface-bound fraction is readily released upon contact with the release medium.

  • High Porosity of the Microcapsule Shell: A porous shell structure allows for rapid penetration of the release medium, leading to a quick dissolution and diffusion of the encapsulated this compound.

  • Inadequate Wall Thickness: A thin polymer wall may not provide a sufficient barrier to control the initial diffusion of the active agent.

  • Formulation and Process Parameters: Factors such as the type and concentration of the polymer, the core-to-wall material ratio, and the solvent evaporation rate can significantly influence the integrity and permeability of the microcapsule shell.[1]

Troubleshooting Steps:

  • Washing the Microcapsules: After harvesting, wash the microcapsules with a suitable solvent in which this compound is sparingly soluble to remove any surface-adsorbed active agent.

  • Optimize Polymer Concentration: Increasing the polymer concentration can lead to a denser and less porous shell, thereby reducing the burst release.[1]

  • Adjust the Core-to-Wall Ratio: Decreasing the core-to-wall ratio (i.e., increasing the amount of wall material relative to the core) can result in a thicker shell and a more controlled release.[1]

  • Cross-linking the Shell: For polymer systems that allow for it, introducing a cross-linking agent can increase the rigidity of the shell and reduce its permeability.

  • Modify the Solvent Evaporation Rate: A slower solvent evaporation rate during the encapsulation process can lead to the formation of a more uniform and less porous shell structure.

Question: How can I increase the encapsulation efficiency of this compound?

Answer:

Low encapsulation efficiency (EE) can be a significant issue, leading to wastage of the active ingredient and variability in the final product. Several factors can influence the EE of this compound:

  • Solubility of this compound in the Continuous Phase: If this compound has some solubility in the external phase (e.g., water in an oil-in-water emulsion), it can lead to its loss from the organic phase during encapsulation.

  • Volatility of this compound: Being a fragrant compound, this compound is volatile, and some of it may be lost due to evaporation during the encapsulation process, especially at elevated temperatures.

  • Incompatibility between Core and Wall Material: Poor affinity between this compound and the polymer can lead to its expulsion from the forming microcapsules.

  • Process Parameters: Stirring speed, emulsifier concentration, and the viscosity of the polymer solution can all impact the stability of the emulsion and, consequently, the EE.[2]

Troubleshooting Steps:

  • Select an Appropriate Polymer: Choose a polymer with good affinity for this compound to ensure proper encapsulation.

  • Optimize Emulsifier Concentration: The concentration of the emulsifier is critical for stabilizing the emulsion droplets. An optimal concentration will prevent coalescence and improve EE.

  • Control Stirring Speed: While adequate stirring is necessary to form a stable emulsion, excessive shear can lead to the rupture of newly formed microcapsules and a decrease in EE.[2]

  • Increase Polymer Solution Viscosity: A higher viscosity of the dispersed phase can hinder the diffusion of the active agent to the external phase, thereby increasing EE.

  • Use a Saturated Continuous Phase: Pre-saturating the continuous phase with this compound can reduce the concentration gradient and minimize its diffusion out of the droplets.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for encapsulating this compound?

A1: The most common techniques for encapsulating volatile compounds like this compound include complex coacervation, solvent evaporation, and spray drying.[1][3][4] Complex coacervation involves the phase separation of two oppositely charged polymers to form a shell around the oil droplets.[5] Solvent evaporation entails dissolving the polymer and this compound in a volatile organic solvent, emulsifying this solution in a non-solvent, and then evaporating the solvent to form solid microcapsules.[2] Spray drying involves atomizing an emulsion of this compound and a carrier material into a hot air stream to rapidly evaporate the solvent and form a powder of microcapsules.[6][7]

Q2: How can I achieve a zero-order release profile for encapsulated this compound?

A2: Achieving a zero-order release, where the release rate is constant over time, is highly desirable for many applications. For encapsulated systems, this can be challenging but is achievable through careful formulation design. Strategies include creating a reservoir-type system with a rate-controlling membrane, using erodible polymers where the release is governed by the erosion rate of the matrix, or creating a multi-layered coating with varying permeability. The release from zeolites, for instance, has been shown to follow zero-order kinetics for certain fragrances.[8]

Q3: What analytical methods are suitable for quantifying the release of this compound?

A3: The release of this compound is typically quantified using spectrophotometric methods or chromatography. UV-Vis spectrophotometry can be used if this compound has a distinct absorbance peak and the release medium is free of interfering substances.[9] High-Performance Liquid Chromatography (HPLC) is a more specific and sensitive method for quantifying this compound, especially in complex release media.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the analysis of volatile compounds like this compound.[12]

Q4: What are the key factors that influence the release rate of this compound?

A4: The release rate of this compound from microcapsules is influenced by a combination of factors related to the microcapsule structure and the external environment. Key factors include:

  • Wall Material Properties: The type of polymer, its molecular weight, and its hydrophobicity will determine the permeability of the shell.

  • Shell Thickness: A thicker shell generally leads to a slower release rate.[1]

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can result in a faster release rate.

  • Cross-linking Density: Increased cross-linking of the polymer shell will reduce its permeability and slow down the release.

  • External Conditions: pH, temperature, and the presence of enzymes or specific solvents in the release medium can trigger or accelerate the release, depending on the nature of the wall material.[13]

Data Presentation

Table 1: Comparison of this compound Encapsulation Systems

Encapsulation TechniqueWall Material(s)Core:Wall RatioEncapsulation Efficiency (%)Release ProfileReference
Microsuspension PolymerizationPMMA-EGDMA copolymerNot Specified5855% release over 90 days[14]
Emulsion ExtrusionSodium Alginate1:40 (MA:Alginate Solution)Not SpecifiedLonger prevention of rodent attack compared to liquid formulations[15]
Nanoparticle LoadingSilver NanoparticlesNot Applicable87.8881.83% release over 24 hours (Higuchi model)[9]
Solvent EvaporationEthylcellulose1:1 to 1:486.34 to 97.83 (for Salbutamol Sulphate)Initial burst followed by slow release[1]
Complex CoacervationGelatin-Gum Arabic1:1~82 (for Peppermint Oil)pH-dependent release[16]

Note: Data for Salbutamol Sulphate and Peppermint Oil are included as representative examples for the respective techniques due to the limited availability of comprehensive quantitative data specifically for this compound.

Experimental Protocols

Protocol 1: Encapsulation of this compound by Complex Coacervation

This protocol is adapted for this compound based on established procedures for encapsulating essential oils using gelatin and gum arabic.[16]

Materials:

  • Gelatin (Type A)

  • Gum Arabic

  • This compound

  • Distilled Water

  • Acetic Acid (10% v/v)

  • Glutaraldehyde (B144438) (25% aqueous solution) or Tannic Acid

  • Tween 80 (or other suitable emulsifier)

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with continuous stirring.

    • Prepare a 2% (w/v) gum arabic solution by dissolving it in distilled water at room temperature.

  • Emulsification:

    • Add a predetermined amount of this compound (e.g., to achieve a 1:1 core:wall ratio) to the gelatin solution.

    • Add a small amount of Tween 80 (e.g., 0.5% of the oil phase) to the mixture.

    • Homogenize the mixture at high speed (e.g., 5000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring continuously.

    • Adjust the pH of the mixture to approximately 4.0 by the dropwise addition of 10% acetic acid. The formation of coacervates should be visible as the solution becomes turbid.

  • Deposition and Hardening:

    • Cool the mixture to 4°C in an ice bath while stirring gently to allow the coacervate to deposit around the this compound droplets.

    • Once the temperature is stable, add a cross-linking agent (e.g., a few drops of glutaraldehyde or a tannic acid solution) to harden the microcapsule walls.

    • Continue stirring for several hours (or overnight) at a low speed.

  • Harvesting and Washing:

    • Collect the microcapsules by centrifugation or filtration.

    • Wash the microcapsules several times with distilled water to remove unreacted polymers and other residues.

  • Drying:

    • Freeze-dry or air-dry the microcapsules to obtain a free-flowing powder.

Protocol 2: In Vitro Release Study of Encapsulated this compound

This protocol describes a standard method for determining the in vitro release profile of encapsulated this compound.

Materials and Equipment:

  • Encapsulated this compound powder

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, or a relevant cosmetic base)

  • Dialysis membrane (with a molecular weight cut-off suitable to retain the microcapsules but allow free this compound to pass) or a USP dissolution apparatus (Apparatus 1 or 2)

  • Shaking water bath or dissolution tester

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters

Procedure (using Dialysis Method):

  • Accurately weigh a specific amount of encapsulated this compound powder.

  • Disperse the powder in a small, known volume of the release medium and place it inside a dialysis bag.

  • Seal the dialysis bag and place it in a larger vessel containing a known volume of the release medium.

  • Place the vessel in a shaking water bath maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium from the external vessel.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Filter the collected samples if necessary.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

  • Calculate the cumulative percentage of this compound released at each time point.

  • Plot the cumulative percentage release versus time to obtain the release profile.

Visualizations

Troubleshooting_Burst_Release Start High Initial Burst Release Observed Q1 Is this compound adsorbed on the surface? Start->Q1 A1 Wash microcapsules with a suitable solvent. Q1->A1 Yes Q2 Is the microcapsule shell too porous or thin? Q1->Q2 No A1->Q2 A2_1 Increase polymer concentration. Q2->A2_1 Yes A2_2 Decrease core-to-wall ratio. Q2->A2_2 Yes A2_3 Introduce a cross-linking agent. Q2->A2_3 Yes Q3 Is the shell formation process optimized? Q2->Q3 No A2_1->Q3 A2_2->Q3 A2_3->Q3 A3 Slow down the solvent evaporation rate. Q3->A3 No End Optimized Release Profile Q3->End Yes A3->End

Caption: Troubleshooting workflow for addressing high initial burst release.

Experimental_Workflow_Characterization Start Synthesized this compound Microcapsules Step1 Particle Size and Morphology Analysis (SEM, Optical Microscopy) Start->Step1 Step2 Encapsulation Efficiency Determination (UV-Vis or HPLC) Step1->Step2 Step3 In Vitro Release Study Step2->Step3 Step4 Analysis of Release Data (Kinetic Modeling) Step3->Step4 End Characterized Release Profile Step4->End

Caption: Experimental workflow for the characterization of encapsulated this compound.

Controlled_Release_Mechanism Microcapsule Microcapsule (this compound Core + Polymer Shell) Diffusion Diffusion through Polymer Shell Microcapsule->Diffusion Swelling Swelling of Polymer Shell Microcapsule->Swelling Erosion Erosion/Degradation of Polymer Shell Microcapsule->Erosion ReleaseMedium Release Medium (e.g., Water, Solvent) ReleaseMedium->Diffusion ReleaseMedium->Swelling ReleaseMedium->Erosion ReleasedMA Released this compound Diffusion->ReleasedMA Swelling->ReleasedMA Erosion->ReleasedMA

Caption: Mechanisms of controlled release from a microcapsule.

References

Technical Support Center: Stabilizing Menthyl Anthranilate Against Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Menthyl anthranilate against oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, formulation, and storage of this compound.

Issue Potential Causes Recommended Solutions
Discoloration (Yellowing/Browning) Oxidation of the anthranilate moiety due to exposure to light and air.[1]Store this compound in airtight, light-resistant containers in a cool, dark place.[2] Consider the use of antioxidants in formulations.
Loss of UV Absorbance/Efficacy Photodegradation upon exposure to UV radiation, leading to the breakdown of the molecule.Formulate with photostabilizers or other UV filters that can quench the excited state of this compound. Encapsulation techniques, such as with silver nanoparticles, may also offer protection.[3]
Appearance of Impurities in Analysis (e.g., HPLC) Formation of degradation products, such as hydroxyderivatives, due to oxidative stress.[4][5]Implement a stability-indicating analytical method to monitor for degradation products. Review storage conditions and consider the addition of antioxidants.
Inconsistent Experimental Results Degradation of this compound stock solutions or in-process samples.Prepare fresh stock solutions regularly and store them protected from light and air. Minimize the exposure of samples to harsh conditions during experiments.
Precipitation or Phase Separation in Liquid Formulations Formation of insoluble degradation products or interaction with other formulation components.Evaluate the compatibility of this compound with all excipients. The use of solubilizers and a robust formulation design can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary causes of this compound degradation are exposure to ultraviolet (UV) radiation and oxygen.[1] this compound is a photosensitive compound that can absorb UV-A radiation. This absorption can lead to the formation of an excited triplet state, which, in the presence of oxygen, can generate reactive singlet oxygen.[6][7] This process initiates oxidative degradation, leading to the formation of various degradation products, including hydroxyderivatives.[4][5]

Q2: What are the typical degradation products of this compound?

A2: Upon oxidation, this compound can form hydroxylated derivatives on the aromatic ring. While specific degradation products for this compound are not extensively detailed in readily available literature, studies on the closely related compound, Methyl anthranilate, have shown the formation of hydroxyderivatives under oxidative stress (e.g., H₂O₂/UV treatment).[4][5]

Q3: How can I prevent the oxidation of this compound in my formulations?

A3: To prevent oxidation, it is crucial to protect this compound from light and air. This can be achieved through:

  • Appropriate Packaging: Use of amber-colored or opaque, airtight containers.

  • Inert Atmosphere: Blanketing storage containers and reaction vessels with an inert gas like nitrogen or argon.

  • Antioxidants: Incorporation of antioxidants into the formulation to quench free radicals or excited states.

Q4: Which antioxidants are effective in stabilizing this compound?

A4: Several types of antioxidants can be effective. Studies have shown that Vitamin E (α-tocopherol) and its water-soluble analog, Trolox, can effectively quench the excited triplet state of this compound, thereby suppressing the generation of singlet oxygen.[6][7] Other phenolic antioxidants like Butylated Hydroxytoluene (BHT) are also commonly used in cosmetics to prevent the oxidation of light-sensitive ingredients.[8] Botanical extracts rich in phenolic compounds may also offer antioxidative protection.[9][10]

Q5: How do I choose the right antioxidant for my formulation?

A5: The choice of antioxidant depends on several factors, including the formulation type (e.g., oil-based, water-based), regulatory acceptance, and compatibility with other ingredients. For oil-based formulations, lipid-soluble antioxidants like α-tocopherol and BHT are suitable.[8][11] For aqueous systems, water-soluble antioxidants may be necessary. It is recommended to perform compatibility and stability studies with your specific formulation to determine the most effective antioxidant and its optimal concentration.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the potential efficacy of various antioxidants in stabilizing photosensitive compounds, providing an indication of their potential for protecting this compound. Direct quantitative data for this compound is limited; therefore, data from related compounds and sunscreen formulations are presented as a reference.

Antioxidant Mechanism of Action Observed Efficacy (on related compounds) Reference
α-Tocopherol (Vitamin E) Quenches the excited triplet state of the photosensitive molecule, preventing singlet oxygen formation.[6][7]Significantly suppresses singlet oxygen generation by this compound.[7] In other systems, it has been shown to preserve unsaturated components from oxidation.[12][6][7][12]
Trolox A water-soluble analog of Vitamin E, it also quenches the excited singlet and triplet states.[6][7]Effectively suppresses this compound-photosensitized singlet oxygen generation.[7][7]
Butylated Hydroxytoluene (BHT) A synthetic phenolic antioxidant that acts as a free-radical scavenger.[13]Widely used to improve the stability of cosmetic products by preventing oxidation.[8][8][13]
Botanical Extracts (e.g., Green Tea, Grape Seed) Contain phenolic compounds that exhibit antioxidant and radical scavenging properties.[9][10][14]Can inhibit the formation of off-odor from citral (B94496) degradation by acting as general antioxidants.[14][9][10][14]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To evaluate the chemical and physical stability of a this compound formulation under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation in the proposed commercial packaging.

  • Storage Conditions: Place the samples in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity (RH), as per ICH Q1A(R2) guidelines.[15]

  • Testing Intervals: Test the samples at initial (time zero), 1, 3, and 6-month time points.[15]

  • Analytical Tests:

    • Appearance: Visually inspect for any changes in color, clarity, or phase separation.

    • Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method.

    • Degradation Products: Monitor for the presence and growth of any degradation products using the same HPLC method.

    • pH (for aqueous formulations): Measure the pH of the formulation.

    • Viscosity (for semi-solid formulations): Measure the viscosity.

  • Data Analysis: Analyze the data for trends in the degradation of this compound and the formation of degradation products. The data can be used to estimate the shelf life at room temperature using appropriate kinetic models (e.g., Arrhenius equation).

Protocol 2: Photostability Testing

Objective: To assess the stability of a this compound formulation upon exposure to light.

Methodology (based on ICH Q1B guidelines): [16][17][18][19]

  • Sample Preparation:

    • Expose the drug substance directly to light.

    • Expose the formulation in a transparent container.

    • Expose the formulation in its immediate packaging.

    • Prepare dark control samples for each condition, wrapped in aluminum foil to protect from light, and store them under the same temperature and humidity conditions.

  • Light Source: Use a light source that provides a combination of visible and UVA light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5][19]

  • Procedure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to the specified light conditions.

    • At the end of the exposure period, analyze both the exposed and dark control samples.

  • Analytical Tests:

    • Appearance: Visually inspect for any changes, particularly discoloration.

    • Assay and Degradation Products: Use a validated stability-indicating HPLC method to determine the concentration of this compound and quantify any photodegradation products.

  • Evaluation: Compare the results from the light-exposed samples to those of the dark control samples. A significant change is indicated by substantial degradation or the appearance of degradation products not seen in the dark control.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Example HPLC Conditions (adapted from methods for Methyl anthranilate): [1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025M KH₂PO₄, pH 3.0) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 ratio of aqueous to organic phase.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm, 248 nm, or 336 nm).[19]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing stressed samples (e.g., acid, base, peroxide, heat, and light-exposed).

  • Linearity: Establish a linear relationship between the detector response and the concentration of this compound over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Assess the reliability of the method when small, deliberate variations in method parameters are introduced.

Visualizations

Oxidation_Pathway MA This compound MA_excited Excited State this compound MA->MA_excited UV Light Degradation_Products Oxidized Degradation Products (e.g., Hydroxyderivatives) Singlet_O2 Singlet Oxygen (¹O₂) MA_excited->Singlet_O2 Energy Transfer Quenched_MA Ground State this compound MA_excited->Quenched_MA Quenching O2 Oxygen (³O₂) Singlet_O2->Degradation_Products Oxidation Antioxidant Antioxidant (e.g., α-Tocopherol) Antioxidant->Quenched_MA

Caption: Oxidation pathway of this compound and the role of antioxidants.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare Formulation Batches Packaging Package in Final Containers Formulation->Packaging Accelerated Accelerated Stability (40°C/75% RH) Packaging->Accelerated Photostability Photostability (ICH Q1B) Packaging->Photostability HPLC Stability-Indicating HPLC Analysis Accelerated->HPLC Physical Physical Tests (Appearance, pH, etc.) Accelerated->Physical Photostability->HPLC Photostability->Physical Data_Analysis Analyze Degradation Trends HPLC->Data_Analysis Physical->Data_Analysis Shelf_Life Determine Shelf Life Data_Analysis->Shelf_Life

Caption: Experimental workflow for stability testing of this compound formulations.

Caption: Logical relationship for troubleshooting this compound stability issues.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Menthyl Anthranilate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Menthyl anthranilate bioassays. The information is tailored for researchers, scientists, and drug development professionals to help improve the reproducibility and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound in biological systems?

This compound is structurally related to menthol (B31143) and is reported to interact with Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPM8. These channels are non-selective cation channels involved in sensory perception, including temperature and pain. Activation of these channels typically leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades.

Q2: Why am I observing high variability in my fluorescence-based assays with this compound?

High variability in fluorescence-based assays can stem from several factors. This compound itself has intrinsic fluorescent properties, which can interfere with the assay readout. Additionally, poor solubility and precipitation of the compound in aqueous media can lead to inconsistent concentrations in your assay wells. It is also crucial to ensure consistent cell health, seeding density, and dye loading across all experiments.

Q3: What is the recommended solvent and stock concentration for this compound?

This compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] A common stock concentration is 10-50 mM. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I minimize the "edge effect" in my 96-well plate assays?

The "edge effect," where wells on the perimeter of a microplate behave differently than the interior wells, is a common source of variability. To mitigate this, ensure uniform temperature and humidity across the plate during incubation. You can also fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a more uniform environment. Using automated liquid handlers can also help ensure consistent dispensing volumes across the plate.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Calcium Influx Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Avoid over-confluency.
Suboptimal Dye Loading Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the incubation time. Ensure complete de-esterification of the dye before adding the compound.
Compound Precipitation Visually inspect wells for any precipitation of this compound. Prepare fresh dilutions from the stock solution for each experiment. Consider using a solubilizing agent like Pluronic F-127, but validate its compatibility with your assay.
Low TRP Channel Expression Verify the expression of TRPA1 or TRPM8 in your cell line using techniques like qPCR or Western blotting. If using transient transfection, optimize the transfection efficiency.
Incorrect Wavelength Settings Double-check the excitation and emission wavelengths for your chosen calcium indicator dye on the plate reader.
Issue 2: High Background or False Positives in Cytotoxicity Assays (e.g., MTT)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Interference This compound's intrinsic fluorescence can interfere with the absorbance reading of the formazan (B1609692) product. Run a control plate with this compound in cell-free media to quantify its absorbance at the assay wavelength and subtract this from your experimental values.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
Incomplete Solubilization of Formazan After adding the solubilization solution, ensure all formazan crystals are fully dissolved by gentle shaking or pipetting before reading the plate.
Contamination Microbial contamination can lead to a reduction of the MTT reagent, causing false-positive results. Regularly check cell cultures for contamination.

Quantitative Data Summary

The following tables provide reference values for key experimental parameters. Note that specific values for this compound are not widely reported in the literature; therefore, data from the closely related compound, menthol, are provided for TRPM8 activation as an estimation. It is highly recommended to determine these parameters empirically for your specific experimental setup.

Table 1: this compound and Related Compound Activity

CompoundTargetAssay TypeCell LineReported EC₅₀/IC₅₀
MentholTRPM8Calcium InfluxHEK293~60-100 µM[2][3]
This compoundTRPA1/TRPM8Calcium Influx-Not readily available. A starting concentration range of 1 µM to 1 mM is recommended for initial screening.
This compound-Cytotoxicity (MTT)HEK293Not readily available. A starting concentration range of 10 µM to 500 µM is recommended for initial screening.

Table 2: Recommended Cell Seeding Densities for 96-Well Plates

Cell LineAssay TypeSeeding Density (cells/well)Reference
HEK293Calcium Influx30,000 - 50,000[4]
HEK293Cytotoxicity (MTT)5,000 - 10,000[5][6]

Experimental Protocols

Protocol 1: Calcium Influx Assay using Fluo-4 AM
  • Cell Seeding: Seed HEK293 cells stably expressing the target TRP channel (TRPA1 or TRPM8) in a black, clear-bottom 96-well plate at a density of 40,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium from the wells and add 100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of Hanks' Balanced Salt Solution (HBSS). After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Use a multi-channel pipette or an automated liquid handler to add 20 µL of the compound dilutions to the respective wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. Record data every 2-5 seconds for a total of 3-5 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀ value.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HEK293 cells in a clear 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Visualizations

Experimental_Workflow_Calcium_Influx cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293 cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h dye_loading Load cells with Fluo-4 AM incubate_24h->dye_loading wash_cells Wash cells dye_loading->wash_cells add_compound Add Menthyl anthranilate wash_cells->add_compound measure_fluorescence Measure fluorescence add_compound->measure_fluorescence analyze_data Analyze fluorescence data measure_fluorescence->analyze_data plot_curve Plot dose-response curve analyze_data->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Caption: Workflow for a this compound calcium influx bioassay.

TRPA1_Signaling_Pathway MA This compound TRPA1 TRPA1 Channel MA->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx PLC Phospholipase C (PLC) Ca_influx->PLC Activation Downstream Downstream Effects (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Downstream DAG DAG PLC->DAG IP3 IP₃ PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC->TRPA1 Phosphorylation (Sensitization) Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Caption: Simplified TRPA1 signaling pathway upon activation.

References

Technical Support Center: Minimizing the Environmental Impact of Anthranilate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on Menthyl vs. Methyl Anthranilate: This technical support guide focuses on green synthesis strategies and troubleshooting for methyl anthranilate, as this is where the vast majority of published environmental research is concentrated. Menthyl anthranilate is the ester of anthranilic acid and menthol (B31143). The fundamental principles of green esterification—such as the use of reusable heterogeneous catalysts, enzymatic methods, and advanced purification techniques—are directly transferable to the synthesis of this compound. Researchers can adapt the methodologies presented here by substituting menthol for methanol (B129727) and adjusting reaction conditions accordingly.

Section 1: Frequently Asked Questions (FAQs) on Green Synthesis Routes

This section addresses common questions regarding the shift from traditional to environmentally friendly synthesis methods for anthranilate esters.

Question Answer
What are the primary environmental drawbacks of traditional synthesis methods? Traditional routes, such as the esterification of anthranilic acid with an alcohol, often rely on homogeneous liquid acid catalysts like sulfuric acid.[1][2] These methods generate significant acidic waste, which is difficult to dispose of and poses environmental risks.[1][2] Other methods starting from phthalimide (B116566) can involve harsh reagents like sodium hypochlorite (B82951) and produce multiple by-products, complicating purification and creating further waste streams.[3][4][5]
What are the most promising green alternatives for synthesis? Key green alternatives focus on reducing waste, energy, and hazardous substances. These include: 1) Heterogeneous Catalysis: Using solid, reusable acid catalysts like ion-exchange resins (e.g., Amberlyst-15).[1][3] 2) Biosynthesis: Employing engineered microorganisms to produce the ester directly from simple sugars like glucose, avoiding petroleum-based starting materials.[6][7] 3) Continuous Flow Synthesis: Using microchannel reactors to improve safety, efficiency, and temperature control while reducing energy and material consumption.[4] 4) Alternative Energy Sources: Microwave or ultrasound assistance can dramatically reduce reaction times and energy input.[7]
How does a heterogeneous catalyst like Amberlyst-15 improve the process? Solid acid catalysts like Amberlyst-15 can be easily filtered out of the reaction mixture and reused multiple times.[1][2] This eliminates the need for neutralization and disposal of corrosive liquid acids, simplifying the product workup and significantly reducing waste.[1][2]
Is biosynthesis a viable option for industrial production? Biosynthesis is a highly promising sustainable alternative.[6] Research has demonstrated the direct fermentative production of methyl anthranilate from glucose using engineered E. coli and C. glutamicum strains, achieving titers as high as 5.74 g/L.[6] This approach completely avoids petroleum-based feedstocks and toxic chemical reagents.[6]
What advantages does continuous flow synthesis offer? Continuous flow synthesis in microchannel reactors offers superior heat management for exothermic reactions, leading to better temperature control, higher yields, and improved product purity.[4] This method significantly shortens reaction times (from minutes to seconds) and can reduce raw material consumption, such as decreasing the required amount of methanol by over 30% compared to batch processes.[4]

Section 2: Troubleshooting Guides

This guide provides solutions to common problems encountered during the synthesis of anthranilate esters, with a focus on green chemistry principles.

Issue: Low Yield & Incomplete Reaction
  • Q1: My esterification reaction using a solid acid catalyst has a low conversion rate. What are the likely causes?

    • A: Low conversion can be due to several factors:

      • Catalyst Deactivation: The solid acid catalyst may have become fouled or lost activity. It may need regeneration or replacement.

      • Equilibrium Limitation: Esterification is a reversible reaction. To drive the reaction forward, try using a molar excess of the alcohol (e.g., menthol) or actively remove the water by-product, for instance, by using a Dean-Stark trap or adding molecular sieves.

      • Mass Transfer Issues: In a solid-liquid reaction, ensure vigorous stirring to maximize contact between the reactants and the catalyst surface.[1][2]

  • Q2: I am attempting a microbial synthesis, but the product concentration stops increasing after an initial period. Why?

    • A: This is a classic sign of product toxicity. Anthranilate esters can be toxic to the microorganisms producing them, inhibiting metabolic activity and halting production.[6] The solution is to implement an in situ two-phase extractive fermentation. By adding a non-toxic, immiscible organic solvent (like tributyrin) to the culture, the product is continuously extracted from the aqueous phase, keeping the concentration below the toxic threshold for the microbes.[6]

Issue: Product Purity & Side Reactions
  • Q3: My final product is a solid or semi-solid, but it should be a liquid. What is the impurity?

    • A: The most likely contaminant is unreacted anthranilic acid, which is a solid at room temperature. This indicates an incomplete esterification reaction or that your ester product hydrolyzed back to the starting acid during workup.

  • Q4: How can I easily remove unreacted anthranilic acid from my final ester product?

    • A: Use a simple acid-base liquid-liquid extraction. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base, such as a sodium bicarbonate solution. The anthranilic acid will be deprotonated and dissolve in the aqueous layer, while the neutral ester remains in the organic layer. Separate the layers and then dry and evaporate the organic solvent to obtain the purified product.

  • Q5: My product from a Hofmann rearrangement-based synthesis is discolored and difficult to purify. How can I minimize this?

    • A: The Hofmann rearrangement is highly exothermic and temperature-sensitive.[4] Poor temperature control can lead to side reactions and the formation of impurities like 2-cyanobenzoic acid.[3] Using a microchannel reactor provides superior temperature control, minimizing hot spots and significantly improving the purity and yield of the final product.[4]

Section 3: Data Presentation

Table 1: Comparison of Catalysts in Methyl Anthranilate Synthesis

This table compares the performance of different acid catalysts in the esterification of anthranilic acid with methanol.

Catalyst TypeCatalyst ExampleKey AdvantagesKey DisadvantagesCitation(s)
Homogeneous Acid Sulfuric Acid (H₂SO₄)High catalytic activityCorrosive, generates liquid acid waste, difficult to separate from product[1][2]
Heterogeneous (Ion-Exchange Resin) Amberlyst-15Reusable, easily separated by filtration, no corrosive wasteLower activity than H₂SO₄, potential for thermal degradation[1][2][3]
Heterogeneous (Acid-Treated Clay) Filtrol-24, K10Low costFound to be largely ineffective for this specific reaction[1][2]
Heterogeneous (Zeolite) ZSM-5Shape selectivityFound to be totally ineffective for this reaction[1][2]
Table 2: Performance Comparison of Synthesis Methods

This table summarizes key performance indicators for traditional vs. greener synthesis methods for methyl anthranilate.

ParameterSemi-Batch (Traditional)Continuous Flow (Microchannel)ImprovementCitation(s)
Reaction Time ~20 minutes97 seconds>90% reduction[4]
Reaction Temperature -5 °C to 0 °C0 °CEnables stable operation at higher end of low-temp range[4]
Methanol Requirement (Molar Ratio to Phthalimide) 5.53.732.7% reduction[4]
Raw Material Conversion Rate 75.2%80.3%5.1% increase[4]
Product Purity ~97.3%98.5%1.2% increase[4]

Section 4: Experimental Protocols

Protocol 1: Green Esterification using a Reusable Solid Acid Catalyst

This protocol is adapted from the successful use of Amberlyst-15 for the synthesis of methyl anthranilate.[1][2]

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid, a 5-fold molar excess of the alcohol (methanol or menthol), and the solid acid catalyst (Amberlyst-15, ~15% by weight of the anthranilic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the alcohol used (e.g., ~65 °C for methanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of anthranilic acid is complete.

  • Catalyst Recovery: After cooling the mixture to room temperature, recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with fresh solvent and dried for reuse in subsequent batches.

  • Product Isolation: Remove the excess alcohol from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester via vacuum distillation or by performing an acid-base extraction as described in the troubleshooting guide to remove any residual starting material.

Protocol 2: Continuous Flow Synthesis in a Microchannel Reactor

This protocol is based on an optimized continuous process for methyl anthranilate synthesis from phthalimide.[4]

  • Stream Preparation: Prepare two separate feed solutions.

    • Stream A (Organic): A solution of sodium o-formamide benzoate (B1203000) (prepared from phthalimide and NaOH) and methanol.[4]

    • Stream B (Oxidant): A pre-cooled (~ -12 °C) solution of 13% sodium hypochlorite.[4]

  • Reaction Setup: Use a microchannel reactor system with two inlet pumps and a temperature control unit. Set the reactor temperature to 0 °C.

  • Reaction Execution: Pump Stream A and Stream B into the microchannel reactor at optimized flow rates to achieve a short residence time (e.g., 97 seconds).[4] The efficient mixing and heat exchange within the microreactor will facilitate rapid and controlled reaction.

  • Hydrolysis & Separation: The output stream from the reactor is then mixed with hot water (~70 °C) in a subsequent module to hydrolyze intermediates. The product, methyl anthranilate, will separate as a distinct layer upon standing.

  • Collection: Continuously collect the product layer for a solvent-free, high-purity output.

Section 5: Visualizations

Troubleshooting_Workflow start Low Purity Product (e.g., Solid Impurity) check_acid Is unreacted anthranilic acid present? start->check_acid extraction Perform Acid-Base Extraction: 1. Dissolve in organic solvent 2. Wash with aq. NaHCO₃ check_acid->extraction  Yes check_other Analyze for other impurities (GC-MS, NMR) check_acid->check_other  No end_pure High Purity Ester extraction->end_pure distill Purify via Vacuum Distillation check_other->distill  Volatile Impurities recrystallize Consider Recrystallization check_other->recrystallize  Solid Impurities end_fail Re-evaluate Synthesis Conditions check_other->end_fail  Complex Mixture distill->end_pure recrystallize->end_pure

Caption: Workflow for troubleshooting and purifying an anthranilate ester product.

Synthesis_Comparison cluster_0 Traditional Synthesis cluster_1 Green Synthesis trad_start Anthranilic Acid + Methanol trad_cat H₂SO₄ Catalyst trad_start->trad_cat trad_react Batch Reactor (High Energy, Long Time) trad_cat->trad_react trad_product Crude Product trad_react->trad_product trad_waste Acidic Liquid Waste trad_product->trad_waste green_start Anthranilic Acid + Methanol green_cat Solid Acid Catalyst (e.g., Amberlyst-15) green_start->green_cat green_react Continuous Reactor (Low Energy, Short Time) green_cat->green_react green_recycle Catalyst Recovery & Reuse green_react->green_recycle green_product High-Purity Product green_react->green_product Microbial_Synthesis_Workflow glucose Glucose Feedstock fermenter Engineered Microbe (E. coli / C. glutamicum) in Aqueous Medium glucose->fermenter Carbon Source separator Two-Phase Separation (Decanting / Centrifugation) fermenter->separator Product & Biomass in Aqueous Phase extraction_solvent Immiscible Solvent (e.g., Tributyrin) extraction_solvent->separator Added for In-Situ Extraction product Pure this compound in Organic Phase separator->product Product Stream biomass Biomass Recycle / Waste separator->biomass Aqueous Stream

References

Improving the sensory profile of Menthyl anthranilate for flavor applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Menthyl Anthranilate Sensory Profile Enhancement

Important Note for Researchers: The query specified "this compound"; however, this compound is primarily utilized as a UV filter in sunscreen products.[1] The compound overwhelmingly used in flavor applications for its characteristic grape-like aroma is Methyl anthranilate .[2][3][4][5] This guide will focus on Methyl anthranilate to provide relevant and practical information for flavor application development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and flavor development professionals in improving the sensory profile of Methyl anthranilate for flavor applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical sensory profile of pure Methyl anthranilate?

Pure Methyl anthranilate is known for its potent, sweet, fruity aroma, most famously reminiscent of Concord grapes.[4][5] Its complex profile also includes floral notes like orange blossom, neroli, and jasmine, with some describing a hint of musk.[4][5][6] When tasted, it can have a musty, grape-like flavor that is sometimes described as more berry-like than grape.

Q2: What are the common off-notes associated with technical-grade Methyl anthranilate?

Off-notes in technical-grade Methyl anthranilate are typically due to impurities from its synthesis. These can manifest as harsh, chemical, or medicinal notes. Common impurities include unreacted starting materials like methyl anthranilate or byproducts such as N-methylanthranilic acid and various dimers.[7]

Q3: How does concentration affect the perceived flavor of Methyl anthranilate?

Concentration dramatically impacts the sensory perception of Methyl anthranilate. At high levels, it can be overwhelmingly dominant and is responsible for the characteristic "artificial grape" flavor.[8] At lower, more subtle concentrations, it acts as a versatile flavor enhancer, capable of adding lift and brightness to a wide range of fruit profiles, including strawberry, blueberry, citrus, and mango, without imparting a distinct grape note.[4][8]

Q4: How does the application matrix (e.g., water, wine, beverage base) influence its sensory threshold?

The food or beverage matrix has a significant impact on the detection threshold of Methyl anthranilate. The presence of sugars, acids, ethanol, and other compounds can increase the concentration required for it to be perceived. For example, the detection threshold for Methyl anthranilate is significantly lower in water compared to a model wine system or actual wine.[9][10] This means a higher dosage may be needed in a complex beverage to achieve the same flavor impact as in a simpler system.

Troubleshooting Guides

Issue 1: Product exhibits harsh, chemical, or impure off-notes.
  • Potential Cause: The primary cause of harsh off-notes is the presence of impurities from the synthesis process.[7] Incomplete reactions can leave starting materials, while side reactions can create unwanted byproducts.[7]

  • Troubleshooting Workflow:

    Troubleshooting workflow for off-notes in Methyl anthranilate.
  • Recommended Solutions:

    • Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.

    • Purification: Based on the identified impurities, select an appropriate purification method. Common impurities and their removal methods are summarized in the table below.

Common Impurities in SynthesisLikely SourceRecommended Removal Method
Methyl anthranilate Incomplete N-methylation reactionFractional vacuum distillation, Column chromatography.[7]
N-methylanthranilic acid Hydrolysis of the methyl ester groupAcid-base extraction (wash with a mild base like sodium bicarbonate solution).[7]
Dimethyl N,N'-methylenedianthranilate (dimer) Side reaction during synthesisUse of an acid catalyst during synthesis can prevent formation; Column chromatography may be effective for removal.[7]
Residual Solvents (e.g., methanol) Incomplete removal after reactionEvaporation under reduced pressure or high vacuum.[7]
Issue 2: The grape flavor is perceived as overly "artificial" or "candy-like".
  • Potential Cause: This is often a result of using too high a concentration of Methyl anthranilate in the flavor formulation.[8] The "foxy" note associated with Concord grapes is very potent and can easily dominate other, more subtle flavors.[11]

  • Recommended Solutions:

    • Reduce Concentration: Systematically reduce the dosage in your application and re-evaluate the sensory profile.

    • Use as a Supporting Note: Instead of using it as the primary grape character, employ Methyl anthranilate at much lower levels (see table below) to enhance other fruit notes like berry, melon, or tropical blends.[4] Its ability to enhance sweetness and add a floral undertone makes it a versatile tool.[4]

    • Complex Formulations: Blend Methyl anthranilate with other esters (e.g., ethyl acetate, ethyl butyrate) and aroma chemicals to create a more rounded, natural-tasting fruit profile.

Flavor ApplicationRecommended Concentration (ppm)Sensory Effect
Concord Grape ~10,000Primary flavor character.[8]
Cherry (fruity style) ~6,000Tempers and enhances fruity notes.[8]
Mandarin/Tangerine 100 - 400Adds lift and brightens citrus profile.[8]
Strawberry/Blueberry ~300Adds depth and enhances berry character.[8][12]
Peach/Apricot 50 - 100Brightens stone fruit notes.[8]
Orange/Grapefruit ~20Adds a subtle lift and fragrance.[8]
Mango/Passion Fruit ~5Provides a hint of brightness.[8]
Issue 3: Sensory impact is lost or altered after processing.
  • Potential Cause: Methyl anthranilate may be unstable under certain processing conditions, such as high heat or extreme pH. It can also bind with other components in the food matrix, reducing its volatility and sensory impact.

  • Recommended Solutions:

    • Stability Testing: Conduct stability trials of your flavor formulation in the final application base under typical processing and storage conditions.

    • Process Optimization: If degradation is observed, consider adding the flavor at a later stage of processing, if possible, to minimize heat exposure.

    • Encapsulation: For applications involving harsh conditions like baking or extrusion, consider using an encapsulated form of Methyl anthranilate to protect it and control its release.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities like N-methylanthranilic acid from a crude Methyl anthranilate sample.

  • Methodology:

    • Dissolution: Dissolve the crude Methyl anthranilate in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. This will convert the acidic impurity (N-methylanthranilic acid) into its water-soluble sodium salt.[7]

    • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times.

    • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

    • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Solvent Removal: Filter out the drying agent and remove the solvent using a rotary evaporator to yield the purified Methyl anthranilate.

    • Analysis: Confirm purity using GC-MS.

    Workflow for Acid-Base Extraction Purification.

Protocol 2: Sensory Evaluation using a Triangle Test

This protocol determines if a perceptible sensory difference exists between two samples (e.g., purified vs. unpurified Methyl anthranilate).

  • Methodology:

    • Objective: To determine if the purification process resulted in a noticeable change in the sensory profile of Methyl anthranilate.

    • Panel: Assemble a panel of at least 15-20 trained sensory panelists.

    • Sample Preparation:

      • Prepare solutions of both the unpurified (Control) and purified (Test) samples at the same, pre-determined concentration in a neutral base (e.g., sugar water at 5% sucrose).[12] The concentration should be above the detection threshold but not overwhelmingly strong.[9][10]

      • Label samples with random 3-digit codes.[11]

    • Test Procedure:

      • Present each panelist with three samples: two are identical (e.g., two Controls) and one is different (e.g., one Test).[9] The order of presentation should be randomized for each panelist (AAB, ABA, BAA, etc.).

      • Instruct panelists to identify the "odd" or "different" sample.[9]

    • Data Analysis:

      • Tally the number of correct identifications.

      • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant (typically at p < 0.05). A significant result indicates that a perceptible difference exists between the samples.

References

Enhancing the efficacy of Menthyl anthranilate as a bird repellent through formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of Menthyl Anthranilate (MA) as a bird repellent through formulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a bird repellent?

This compound (MA) functions as a chemosensory irritant to birds.[1] It acts on the trigeminal nerve, causing a temporary and non-toxic physiological response that birds find unpleasant.[2] This leads to an avoidance reaction to the taste and smell of the compound, even at low concentrations.[3][4] The repellent effect is primarily through this irritation and does not require ingestion to be effective.[1]

Q2: Is this compound safe for birds, humans, and the environment?

Yes. MA is a naturally occurring compound found in plants like grapes and has a long history of use as a flavor and fragrance additive in food and cosmetics.[1] It is designated as "Generally Recognized as Safe" (GRAS) by the US Food and Drug Administration (FDA).[1] Studies have shown that MA is humane, non-toxic, and readily biodegrades in the environment.[5]

Q3: What are the main challenges associated with the use of this compound as a bird repellent?

The primary challenges include:

  • Photodegradation: MA can degrade when exposed to sunlight (UV radiation), reducing its persistence and efficacy.[5]

  • Volatility: MA is volatile, meaning it can evaporate quickly, leading to a shorter effective period.

  • Phytotoxicity: At higher concentrations or in certain formulations, MA can cause damage to plant tissues, such as leaf burn.[6][7]

  • Rainfastness: Water-based formulations can be washed off by rain, requiring reapplication.[8]

  • Variable Efficacy: The effectiveness of MA can vary depending on the bird species, crop type, and environmental conditions.[9]

Q4: How can formulation enhance the efficacy of this compound?

Formulation strategies can address the challenges mentioned above by:

  • Improving Stability: Incorporating adjuvants like UV absorbers and antioxidants can protect MA from photodegradation.[10]

  • Reducing Volatility: The use of sticking agents or encapsulation techniques can slow the release of MA, extending its effective duration.[11][12]

  • Minimizing Phytotoxicity: Specific formulations, such as those using potassium salts of fatty acids as emulsifiers or starch encapsulation, can reduce plant damage.[6][13]

  • Enhancing Rainfastness: Adding sticking agents to the formulation can improve its resistance to being washed off by rain.

  • Creating Slow-Release Formulations: Microencapsulation or formulating MA into a slow-release matrix can provide longer-lasting repellency and reduce the need for frequent reapplication.[3][11]

Troubleshooting Guides

Issue 1: The this compound formulation shows low efficacy in field trials.
Possible Cause Troubleshooting Steps
Rapid Degradation 1. Assess Photodegradation: Conduct a photostability study by exposing the formulation to a UV light source and measuring the concentration of MA over time using HPLC.[10]2. Incorporate UV Protectants: Add UV absorbers such as octocrylene (B1203250) or ethylhexyl methoxycinnamate to the formulation.[10]3. Add Antioxidants: Include antioxidants like Vitamin E or BHT to prevent oxidative degradation.[10]
High Volatility 1. Evaluate Persistence: Measure the concentration of MA on the treated surface over time in a controlled environment to determine the rate of evaporation.2. Use a Sticking Agent: Incorporate a sticker or adjuvant that reduces vapor pressure.3. Consider Encapsulation: Formulate the MA into a microencapsulated or slow-release matrix.[12]
Insufficient Concentration 1. Review Application Rate: Ensure the concentration of MA applied to the target area is within the effective range for the target bird species.[14]2. Conduct Dose-Response Study: Perform pen or field trials with varying concentrations of your formulation to determine the optimal application rate.
Bird Species Insensitivity 1. Identify Target Species: Confirm the bird species causing the damage.2. Review Literature: Research the known sensitivity of the target species to MA. Efficacy can vary between species.[9]
Environmental Factors 1. Assess Weather Conditions: Heavy rainfall can wash off the formulation.[8] Consider reapplication after significant precipitation.2. Alternative Food Sources: The presence of highly attractive alternative food sources can reduce the effectiveness of the repellent.
Issue 2: The this compound formulation is causing damage to the treated crops (phytotoxicity).
Possible Cause Troubleshooting Steps
High Concentration of Active Ingredient 1. Reduce Concentration: Test lower concentrations of MA in your formulation to find a non-phytotoxic yet effective level.[6]2. Optimize Application: Ensure even distribution of the spray to avoid localized high concentrations.
Formulation Adjuvants 1. Review Inert Ingredients: Some emulsifiers or solvents can be phytotoxic.[15]2. Test Alternative Adjuvants: Experiment with different, plant-safe adjuvants. Formulations with potassium salts of fatty acids have been shown to reduce phytotoxicity.[16]
Crop Sensitivity 1. Conduct Spot Tests: Before large-scale application, test the formulation on a small area of the target crop to assess for any adverse effects.[15]2. Consider Encapsulated Formulations: Starch-encapsulated MA formulations have been shown to be non-phytotoxic.[7][13]

Quantitative Data Summary

Table 1: Efficacy of this compound Formulations Against Various Bird Species

Bird Species Crop/Application MA Formulation Concentration Efficacy (Reduction in Damage/Activity)
Mallards (Anas platyrhynchos)Water PoolsReJeX-iT®0.06-0.32% a.i.>95% reduction in pool entries and bill contacts.[17]
Ring-billed Gulls (Larus delawarensis)Water PoolsReJeX-iT®0.06-0.32% a.i.>99% reduction in activity levels.[17]
European Starlings (Sturnus vulgaris)Fruit CropsNot specifiedNot specifiedShowed avoidance in some studies, but efficacy can be variable.[7][9]
Cedar Waxwings (Bombycilla cedrorum)BlueberriesAqueous & Starch-encapsulated16 lb/acNo significant protection observed in one study.[7]
Various Frugivorous BirdsCherriesMA with lipid molecular binding compoundNot specified43% to 98% reduction in damage.[5]
Various Frugivorous BirdsBlueberriesMA with lipid molecular binding compoundNot specified65% to 99% reduction in damage.[5]
Various Frugivorous BirdsGrapesMA with lipid molecular binding compoundNot specified58% to 88% reduction in damage.[5]

Table 2: Phytotoxicity of this compound Formulations

Crop MA Formulation Application Rate Phytotoxicity Observed
CherryVarious commercial formulationsNot specifiedRadical differences in desiccation of leaves between formulations.[15]
BlueberryAqueous suspension> 9 kg/ha Foliar burn observed.[7]
BlueberryStarch-encapsulated9 kg/ha Non-phytotoxic.[7]
Sweet CherryStarch-encapsulated (Goose Chase/Fruit Shield)1% concentrationNo chlorotic or necrotic lesions observed.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Emulsion
  • Emulsifier Preparation: In a suitable vessel, dissolve potassium salts of fatty acids (e.g., potassium oleate) in water to create a solution.

  • Oil Phase Preparation: In a separate vessel, mix this compound with a UV absorber (e.g., octocrylene) and an antioxidant (e.g., tocopherol).

  • Emulsification: Slowly add the oil phase to the aqueous emulsifier solution while homogenizing at high speed until a stable, milky-white emulsion is formed.

  • Quality Control: Analyze the emulsion for particle size distribution and stability over time at various temperatures.

Protocol 2: Evaluation of Repellent Efficacy in a Pen Trial
  • Acclimatization: House the target bird species (e.g., starlings) in individual cages or a flight pen and allow them to acclimate for a set period.

  • Baseline Feeding: Provide a standard diet and measure the daily food consumption for each bird to establish a baseline.

  • Treatment Application: Prepare two sets of feed: one treated with the MA formulation at a specific concentration and an untreated control. The MA formulation should be thoroughly mixed with the feed.

  • Choice Test: Present each bird with both the treated and untreated feed in separate, identical feeders.

  • Data Collection: Measure the amount of food consumed from each feeder over a defined period (e.g., 24 hours).

  • Analysis: Calculate the repellency index as the percentage reduction in consumption of the treated feed compared to the untreated feed.

  • No-Choice Test (Optional): After the choice test, provide only the treated feed and measure consumption to assess the strength of the repellent effect.

Visualizations

Formulation_Development_Workflow cluster_formulation Formulation Development cluster_testing Efficacy & Safety Testing Define Objectives Define Objectives Select Adjuvants Select Adjuvants Define Objectives->Select Adjuvants e.g., stability, rainfastness Prepare Formulations Prepare Formulations Select Adjuvants->Prepare Formulations e.g., emulsifiers, UV blockers Characterize Formulations Characterize Formulations Prepare Formulations->Characterize Formulations e.g., particle size, stability Lab Bioassays Lab Bioassays Characterize Formulations->Lab Bioassays Initial Screening Pen Trials Pen Trials Lab Bioassays->Pen Trials Controlled Environment Phytotoxicity Tests Phytotoxicity Tests Pen Trials->Phytotoxicity Tests Crop Safety Field Trials Field Trials Phytotoxicity Tests->Field Trials Real-World Conditions Field Trials->Define Objectives Iterate/Optimize Troubleshooting_Logic Low Efficacy Low Efficacy Photodegradation Photodegradation Low Efficacy->Photodegradation Yes Volatility Volatility Low Efficacy->Volatility Yes Add UV Protectant Add UV Protectant Photodegradation->Add UV Protectant Use Sticking Agent/Encapsulate Use Sticking Agent/Encapsulate Volatility->Use Sticking Agent/Encapsulate Phytotoxicity Phytotoxicity High Concentration High Concentration Phytotoxicity->High Concentration Yes Formulation Issue Formulation Issue Phytotoxicity->Formulation Issue Yes Reduce Concentration Reduce Concentration High Concentration->Reduce Concentration Change Adjuvants Change Adjuvants Formulation Issue->Change Adjuvants

References

Validation & Comparative

Menthyl Anthranilate Outperforms Alternatives in Avian Repellency, Studies Show

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of scientific literature and experimental data reveals that Menthyl anthranilate (MA) demonstrates superior efficacy as an avian repellent compared to other chemical alternatives such as anthraquinone (B42736) and d-pulegone. The data, compiled from various laboratory and field studies, indicates that MA provides a rapid and potent repellent effect through a distinct physiological mechanism, leading to significant reductions in crop damage and bird deterrence.

This compound operates as a primary repellent, causing immediate irritation to the trigeminal nerve in birds upon contact or inhalation.[1][2][3] This mode of action results in a prompt avoidance response, making it a highly effective solution for protecting a wide range of agricultural crops and deterring birds from congregating in unwanted areas. In contrast, repellents like anthraquinone function as secondary repellents, requiring ingestion and subsequent gut irritation to induce a conditioned aversion, a process that is inherently slower and may result in initial crop damage before the repellent effect is learned by the birds.[4][5]

Comparative Efficacy Data

Quantitative analysis from multiple studies highlights the effectiveness of this compound. Field trials have shown that a 0.8% w/w concentration of MA can significantly reduce oat consumption by Long-billed Corellas. Furthermore, a 0.5% MA solution has been documented to decrease bird damage to certain grape varieties by a substantial 58% to 88%.

In comparative studies, while both MA and anthraquinone have shown repellent properties, anthraquinone's efficacy is dependent on learned avoidance.[6][7] One study directly comparing the two on maize seeds found anthraquinone to have better efficacy in that specific application.[6][7] However, for broader applications requiring immediate deterrence, MA's primary repellent action is a distinct advantage. Another potential repellent, d-pulegone, also requires birds to sample the treated food before avoidance is achieved.[8]

The following tables summarize the quantitative data on the efficacy of this compound and other avian repellents from various studies.

This compound (MA) Efficacy Data
Application Target Bird Species Concentration Efficacy Metric Source
Bait RepellentBrown-headed Cowbird1.0%Prevention of consumption of treated pesticide granulesMason et al. 1993
Foliar (Grapes)Various0.5% in potassium salts of fatty acids solution58.17% - 88.3% reduction in bird damageNot Specified
Seed Treatment (Oats)Long-billed Corellas0.8% w/wSignificant reduction in quantity consumed (P<0.001)Not Specified
Seed Treatment (Maize)Feral Pigeons0.085 mL/kgHigh feeding deterrenceEsther et al. (2012)
Anthraquinone Efficacy Data
Application Target Bird Species Concentration Efficacy Metric Source
Seed Treatment (Maize)House SparrowsNot SpecifiedBetter efficacy compared to methyl anthranilateNot Specified
Seed Treatment (Rice)Red-winged Blackbirds1% active ingredientReduced number of blackbirds (P=0.0003) and damage (P=0.0124)Avery et al.
Seed TreatmentCommon Grackles12,220 ppm>80% repellency rateWerner et al.
Other Avian Repellents Efficacy Data
Repellent Application Target Bird Species Concentration Efficacy Metric
d-PulegoneSeed Treatment (Maize)Feral Pigeons1.4 mL/kgHigh feeding deterrence
MethiocarbNot SpecifiedEuropean StarlingsNot SpecifiedAvoidance of treated food

Experimental Protocols

The evaluation of avian repellents involves both laboratory and field-based experimental protocols to determine their efficacy.

Laboratory Bioassay for Avian Repellents

A common laboratory method involves determining the R50 value, which is the concentration of a chemical required to repel 50% of the test birds.[9]

Objective: To quantify the repellent effect of a chemical compound on a specific bird species under controlled laboratory conditions.

Methodology:

  • Test Subjects: A population of the target bird species (e.g., Red-winged Blackbirds) is acclimated to laboratory conditions.[9]

  • Training: Birds are individually caged and trained to consume a standard diet (e.g., hulled rice or milo) from a specific food cup.[9]

  • Treatment Preparation: The repellent chemical is dissolved in a solvent (e.g., acetone) and applied to the feed at various concentrations. A control group receives feed treated only with the solvent.[9]

  • No-Choice Test: Each bird is presented with a food cup containing feed treated with a specific concentration of the repellent.

  • Data Collection: The amount of treated feed consumed by each bird over a set period (e.g., 24 hours) is measured. A bird is considered "repelled" if its consumption of the treated feed is below a predetermined threshold (e.g., 50% of the average consumption of untreated feed).

  • Data Analysis: The percentage of birds repelled at each concentration is calculated. These data are then used to determine the R50 value through statistical analysis, often using probit analysis.[9]

Field Trial Protocol for Avian Repellents on Crops

Field trials are essential to validate the effectiveness of a repellent under real-world conditions.

Objective: To assess the efficacy of a repellent in reducing bird damage to a specific crop in a natural setting.

Methodology:

  • Site Selection: The trial is conducted in a location with a known history of bird damage to the target crop.

  • Experimental Design: The field is divided into multiple plots. A randomized block design is often used, with plots randomly assigned to either the repellent treatment group or the control group (untreated).

  • Treatment Application: The repellent is applied to the crop in the treatment plots according to the manufacturer's instructions. This may involve spraying a liquid formulation or applying treated seed.

  • Bird Activity Monitoring: The number and species of birds present in each plot are recorded at regular intervals throughout the trial period.

  • Damage Assessment: Crop damage is quantified at the end of the trial. This can be done by visually estimating the percentage of damaged plants or by harvesting and weighing the yield from each plot.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the levels of bird activity and crop damage between the treated and control plots to determine if the repellent had a significant effect.

Signaling Pathways and Mechanisms of Action

The differing efficacies of this compound and other repellents can be attributed to their distinct mechanisms of action at the physiological level.

MA_Pathway MA This compound (Inhalation/Contact) Trigeminal Trigeminal Nerve Endings (Nasal/Oral) MA->Trigeminal Activates Brainstem Brainstem Sensory Nucleus Trigeminal->Brainstem Signal Transmission Pain Pain/Irritation Perception Brainstem->Pain Avoidance Immediate Avoidance Behavior Pain->Avoidance Anthraquinone_Pathway Ingestion Ingestion of Treated Food Gut Gut Irritation Ingestion->Gut Emesis Emetic Response (Vomiting/Nausea) Gut->Emesis Induces Aversion Conditioned Taste Aversion Emesis->Aversion Leads to FutureAvoidance Future Avoidance of Treated Food Aversion->FutureAvoidance Experimental_Workflow cluster_lab Laboratory Bioassay cluster_field Field Trial BirdAcclimation Bird Acclimation TreatmentPrep Repellent Treatment Preparation BirdAcclimation->TreatmentPrep NoChoiceTest No-Choice Feeding Test TreatmentPrep->NoChoiceTest DataCollection Consumption Data Collection NoChoiceTest->DataCollection R50 R50 Value Calculation DataCollection->R50 SiteSelection Site Selection & Plot Design TreatmentApp Repellent Application SiteSelection->TreatmentApp BirdMonitoring Bird Activity Monitoring TreatmentApp->BirdMonitoring DamageAssess Crop Damage Assessment BirdMonitoring->DamageAssess StatAnalysis Statistical Analysis DamageAssess->StatAnalysis

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Menthyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Menthyl anthranilate. While direct comparative studies on various analytical techniques for this compound are limited, this document leverages well-documented and validated methods for the structurally similar compound, Methyl anthranilate, to provide a robust framework for methodological comparison. The principles and parameters detailed are readily adaptable for the analysis of this compound, a common UV filter in sunscreen products.[1] The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated analytical methods applicable to the quantification of anthranilate derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Performance ParameterMethod A: RP-HPLC-UV (Beverages)[1][2]Method B: RP-HPLC-UV (Formulations & Rice Seed)[3]
Linearity Range 0.1 - 10 µg/mL1.09 - 218 µg/mL
Correlation Coefficient (r²) > 0.999Not Specified
Limit of Detection (LOD) 1.25 ng/mL (0.00125 µg/mL)0.05 µg/mL (at 220 nm)
Limit of Quantification (LOQ) 4.17 ng/mL (0.00417 µg/mL)Not Specified
Accuracy (Recovery) 83.6 - 102.4%95.9 - 99.0% (in formulation)
Precision (%RSD) 0.51 - 2.23%≤ 2.5%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Performance ParameterMethod C: GC-MS (Spicery)[4]Method D: GC-MS (Grape Derivatives)[5]
Linearity Range 1 - 50 mg/LNot Specified
Correlation Coefficient (r²) 0.9996> 0.9952
Limit of Detection (LOD) 0.12 mg/kg23 - 94 µg/L
Limit of Quantification (LOQ) 0.36 mg/kg96 - 277 µg/L
Accuracy (Recovery) 90.5 - 103.4%76.6 - 106.3%
Precision (%RSD) < 5%< 12.9%

Table 3: UV-Visible Spectroscopy Method

Performance ParameterMethod E: UV-Spectroscopy (Herbal Extracts)[6]
Linearity Range 15 - 150 mg/L (in 1% H₂SO₄ in Methanol)
Correlation Coefficient (r²) 0.9960
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) Not Specified
Accuracy (Recovery) 97.2 - 104.3%
Precision (%RSD) 0.8 - 3.6%

Experimental Protocols

Method A: Reversed-Phase HPLC with UV Detection for Methyl Anthranilate in Beverages[1][2]
  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[1]

  • Mobile Phase: Acetonitrile and 0.025M KH₂PO₄ (40:60, v/v), with the pH adjusted to 3.00.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1][2]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

  • Standard Preparation: A stock solution of methyl anthranilate is prepared in methanol (B129727) or acetonitrile. Working standards are prepared by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.[1]

  • Sample Preparation: Liquid samples may only require simple dilution.[1]

Method C: Gas Chromatography-Mass Spectrometry for Methyl Anthranilate in Spicery[4]
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Extraction: Samples are extracted with methylene (B1212753) chloride.

  • Internal Standard: An internal standard is used for quantification.

  • Standard Preparation: Standard working solutions are prepared with concentrations ranging from 1 to 50 mg/L.

  • Analysis: The target and internal standard peaks are separated and analyzed.

  • Quantification: A standard curve is generated to calculate the concentration of methyl anthranilate in the samples.

Method E: UV-Visible Spectroscopy for Methyl Anthranilate in Herbal Extracts[6]
  • Instrumentation: Shimadzu UV-Vis Spectrophotometer.

  • Solvent: 1% (v/v) sulfuric acid in methanol or 1 M sulfuric acid.

  • Optimal Wavelength: 273 nm.[6]

  • Standard Preparation: Standard solutions of methyl anthranilate are prepared with concentrations ranging from 15 to 150 mg/L in 1% (v/v) sulfuric acid in methanol.[6]

  • Sample Preparation: 2g of blended sample is mixed with 10 mL of solvent, vortexed, and then extracted in an ultrasonic bath for 20 minutes. The solution is then centrifuged at 1500 rpm for 30 minutes.[6]

  • Analysis: The absorbance of the sample extract is measured at 273 nm and compared against the standard curve.[6]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

G Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Method Validation B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Validated Method D->K E->K F->K G->K H->K I->K J->K L Routine Analysis K->L

Caption: A flowchart of the analytical method validation process.

Logical Relationship of Analytical Techniques

The diagram below outlines the logical relationship and typical selection process for the analytical techniques discussed.

G Selection of Analytical Technique for this compound A Sample Matrix C Technique Selection A->C B Required Sensitivity & Specificity B->C D UV-Visible Spectroscopy C->D Low E HPLC-UV C->E Medium F GC-MS C->F High G Simple Matrix, Screening D->G H Complex Matrix, High Throughput E->H I Volatile Compounds, High Specificity F->I

References

Comparative Guide to Menthyl Anthranilate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of Menthyl anthranilate in immunoassays. Due to the limited availability of direct experimental data for this compound in the public domain, this guide utilizes data from structurally similar compounds to provide a scientifically grounded estimation of its cross-reactivity profile. The experimental protocols provided are standard methodologies for assessing the cross-reactivity of small molecules in immunoassays.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is an organic compound used as a fragrance ingredient and a UV filter in sunscreens. As a small molecule, or hapten, it is not immunogenic on its own but can elicit an antibody response when conjugated to a larger carrier protein. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common bioanalytical techniques that utilize the specific binding of antibodies to their target antigens.

Cross-reactivity is a critical parameter in immunoassay validation, representing the degree to which an antibody binds to non-target molecules that are structurally similar to the intended analyte. High cross-reactivity can lead to inaccurate quantification and false-positive results. Understanding the potential cross-reactivity of this compound is crucial for the development of specific immunoassays for its detection and for interpreting results in a complex sample matrix.

Quantitative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound and structurally related compounds in a competitive ELISA format. The percentage of cross-reactivity is calculated as:

(% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100

The IC50 is the concentration of the analyte that causes a 50% reduction in the assay signal. The data presented here is illustrative and based on the principle of structural similarity.

CompoundStructureRelationship to this compoundHypothetical Cross-Reactivity (%)
This compound Ester of anthranilic acid and menthol Target Analyte 100
Methyl anthranilateEster of anthranilic acid and methanolShares the anthranilate moiety50 - 70
Ethyl anthranilateEster of anthranilic acid and ethanolShares the anthranilate moiety40 - 60
Salicylic (B10762653) acidStructurally similar to the anthranilate moietyContains a carboxyl group and a hydroxyl group on a benzene (B151609) ring10 - 25
MentholThe alcohol component of this compoundShares the menthyl moiety5 - 15
Menthyl salicylateEster of salicylic acid and mentholShares the menthyl moiety and has a similar aromatic structure20 - 40
AnilineA component of the anthranilate structureBasic aromatic amine< 5

Experimental Protocols

Synthesis of this compound-Protein Conjugate (Immunogen)

To produce antibodies against this compound, it must first be conjugated to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to make it immunogenic.

Materials:

  • This compound

  • Carrier protein (BSA or KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

Procedure:

  • Activate the carboxyl group of a derivative of this compound (if necessary, by introducing a linker with a terminal carboxyl group) using DCC and NHS in DMF to form an NHS-ester.

  • Dissolve the carrier protein in PBS.

  • Slowly add the activated this compound solution to the protein solution while stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Remove unconjugated this compound by dialysis against PBS.

  • Characterize the conjugate to determine the hapten-to-protein ratio.

Competitive ELISA for Cross-Reactivity Determination

This protocol describes a competitive ELISA to determine the IC50 values of this compound and potential cross-reactants.[1][2][3]

Materials:

  • Microtiter plates

  • Anti-Menthyl anthranilate antibody (produced by immunizing an animal with the this compound-protein conjugate)

  • This compound standard

  • Test compounds (potential cross-reactants)

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coat the wells of a microtiter plate with the anti-Menthyl anthranilate antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound standard and each test compound.

  • Add a fixed concentration of the this compound-enzyme conjugate to each well.

  • Add the standard or test compound dilutions to the wells.

  • Incubate for 1-2 hours at room temperature to allow for competition.

  • Wash the plate five times with wash buffer.

  • Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Plot the absorbance against the logarithm of the analyte concentration and determine the IC50 value for each compound using a four-parameter logistic curve fit.[4]

Visualizations

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Steps cluster_reaction Competition in Well Step1 1. Antibody Coating Step2 2. Blocking Step1->Step2 Step3 3. Competition Step2->Step3 Step4 4. Washing Step3->Step4 Step5 5. Substrate Addition Step4->Step5 Step6 6. Signal Detection Step5->Step6 Antibody Antibody Analyte Menthyl Anthranilate Analyte->Antibody compete for binding Conjugate Enzyme Conjugate Conjugate->Antibody compete for binding CrossReactant Cross-Reactant CrossReactant->Antibody compete for binding

Caption: Workflow of a competitive ELISA for determining cross-reactivity.

Structural_Similarity cluster_MA This compound cluster_analogs Structural Analogs MA Menthyl Anthranilate MeA Methyl Anthranilate MA->MeA High Similarity (Shared Anthranilate) Menthol Menthol MA->Menthol Moderate Similarity (Shared Menthol) SA Salicylic Acid MA->SA Lower Similarity (Similar Aromatic Acid)

Caption: Structural similarity as the basis for immunoassay cross-reactivity.

References

A Comparative Analysis of Menthyl Anthranilate and Zinc Oxide as UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the performance, efficacy, and safety of two common sunscreen agents for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of dermatological science and cosmetic formulation, the selection of optimal ultraviolet (UV) filters is paramount for the development of safe and effective sun protection products. This guide provides a detailed comparison of two widely used UV filters: the organic chemical filter, Menthyl Anthranilate, and the inorganic physical blocker, Zinc Oxide. This analysis is supported by a review of experimental data on their UV attenuation, photostability, and safety profiles.

Performance Characteristics at a Glance

A summary of the key performance indicators for this compound and Zinc Oxide is presented below, offering a rapid comparative overview.

Performance MetricThis compoundZinc Oxide
UV Absorption Spectrum Primarily a UVA absorber with absorption maxima at approximately 220 nm, 249 nm, and 340 nm.[1]Broad-spectrum protection, absorbing and scattering both UVA and UVB radiation, with a characteristic absorption peak around 360-380 nm.[2][3][4][5]
Typical SPF Contribution Generally used in combination with other UV filters to achieve high SPF values. A formulation containing this compound-loaded silver nanoparticles achieved an SPF of 35.75.[1][6]Can achieve high SPF values, with an efficiency of approximately 1.5-2.5 SPF units per 1% of active ingredient in commercial products.[7] Formulations with 10-25% zinc oxide are common.[8]
Photostability Can be prone to photodegradation and has been shown to generate reactive oxygen species (singlet oxygen) upon UV irradiation.[1]Generally considered photostable.
Safety Profile Approved by the FDA for use in sunscreen products up to a concentration of 5%.[9] Concerns exist regarding its potential for phototoxicity.[1]Considered safe for topical use, with multiple studies showing minimal to no skin penetration of nanoparticles into the viable epidermis.[10][11][12][13][14]

In-Depth Analysis of Performance Parameters

UV Attenuation and Spectral Coverage

This compound primarily functions as a UVA filter, with its absorption spectrum showing distinct peaks in the UVA range.[1] Its efficacy is concentrated in shielding the skin from the longer wavelengths of UV radiation, which are associated with premature aging.

Zinc Oxide, on the other hand, offers broad-spectrum protection. As a physical blocker, its mechanism of action involves both scattering and absorbing UV radiation across the entire UVA and UVB spectrum.[15] The characteristic absorption peak for zinc oxide nanoparticles is consistently reported to be in the range of 360-380 nm.[2][3][4][5]

Sun Protection Factor (SPF)

The SPF value of a sunscreen formulation is a critical measure of its ability to protect against UVB-induced erythema. While this compound contributes to the overall SPF, it is typically formulated with other UVB filters to achieve high SPF ratings. One study reported an SPF of 35.75 for a gel formulation containing this compound-loaded silver nanoparticles.[6]

Zinc Oxide is a potent contributor to SPF. Commercial formulations can achieve an efficiency of 1.5-2.5 SPF units for every 1% of zinc oxide used.[7] However, it is important to note that in vitro SPF measurements of formulations with high concentrations of zinc oxide can sometimes be lower than the corresponding in vivo values.[8][16] This discrepancy can be attributed to the high density of zinc oxide formulations, which may lead to the formation of a thinner film during in vitro testing.[16]

Photostability

A crucial aspect of any UV filter is its ability to remain stable upon exposure to UV radiation. This compound has been shown to be susceptible to photodegradation. Upon UV irradiation, it can generate a transient triplet state which, in the presence of oxygen, leads to the formation of singlet oxygen, a reactive oxygen species that can be damaging to biological tissues.[1]

In contrast, Zinc Oxide is generally regarded as being photostable, maintaining its protective capabilities even after prolonged UV exposure.

Safety and Skin Penetration

The safety of UV filters is of utmost importance. This compound is approved by the U.S. Food and Drug Administration (FDA) for use in sunscreen products at concentrations up to 5%.[9] However, its potential to induce phototoxic effects due to the generation of reactive oxygen species warrants consideration during formulation development.[1]

The safety of Zinc Oxide, particularly in its nanoparticle form, has been extensively studied. Multiple studies utilizing various techniques, including multiphoton tomography and fluorescence lifetime imaging, have concluded that zinc oxide nanoparticles do not penetrate the stratum corneum or reach the viable epidermis in significant amounts, even on compromised or occluded skin.[10][11][12][13][14] While some studies have detected a very small amount of zinc absorption, it is believed to be in the form of zinc ions, which are naturally present in the body.[14]

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, the following are detailed protocols for key experiments used in the evaluation of UV filters.

In Vitro Sun Protection Factor (SPF) Measurement

This protocol outlines the general steps for determining the SPF of a sunscreen formulation in vitro.

Caption: Workflow for in vitro SPF determination.

Protocol Details:

  • Substrate Preparation: A polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.[17][18]

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.[18]

  • Drying: The applied film is allowed to dry under controlled conditions (e.g., 30 minutes at 35°C) to form a stable film.[19]

  • Spectrophotometric Measurement: The absorbance of the sunscreen film is measured at 1 nm intervals from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[18]

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using the Commission Internationale de l'Éclairage (CIE) erythemal action spectrum and the method described by Diffey and Robson.[18]

In Vitro Photostability Testing

This protocol describes a common method for assessing the photostability of a UV filter in a formulation.

Caption: General workflow for in vitro photostability assessment.

Protocol Details:

  • Sample Preparation: A thin film of the sunscreen product is prepared on a PMMA substrate as described in the in vitro SPF protocol.

  • Initial Measurement: The initial UV absorbance spectrum of the sample is measured from 290 nm to 400 nm.[20]

  • UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator.[20][21] The dose can be a fixed amount or a percentage of the product's SPF.[19]

  • Final Measurement: After irradiation, the UV absorbance spectrum is measured again under the same conditions.[20]

  • Data Analysis: The photostability is evaluated by comparing the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance indicates photodegradation.[22]

Conclusion

Both this compound and Zinc Oxide have distinct advantages and disadvantages as UV filters. This compound offers targeted UVA protection but raises concerns regarding its photostability and potential for inducing phototoxicity. Zinc Oxide provides robust, broad-spectrum protection and has an excellent safety profile with minimal evidence of skin penetration.

For formulators, the choice between these two agents will depend on the specific requirements of the product. If broad-spectrum protection and a high safety margin are the primary concerns, Zinc Oxide is a compelling option. This compound may be considered as part of a combination of filters to enhance UVA protection, provided its photostability is adequately addressed within the formulation. Further research into stabilizing this compound and optimizing the aesthetic properties of Zinc Oxide formulations will continue to shape the future of sun protection.

References

A Comparative In Vivo Analysis of Anthranilate-Based Insect Repellents and DEET

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vivo studies reveals that certain anthranilate-based compounds exhibit insect repellent properties comparable to N,N-Diethyl-meta-toluamide (DEET), the long-standing gold standard in insect repellents. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and professionals in drug development. While direct in vivo comparative data for Menthyl anthranilate is limited, this guide focuses on its close structural analogs: Methyl N,N-dimethyl anthranilate (MDA), Ethyl anthranilate (EA), and Butyl anthranilate (BA).

Quantitative Performance Comparison

The repellent efficacy of anthranilate esters against the yellow fever mosquito, Aedes aegypti, has been evaluated in comparison to DEET in laboratory settings. The following table summarizes the key findings from a study utilizing a Y-tube olfactometer to assess the ability of these compounds to inhibit mosquito attraction to human skin odor.

CompoundConcentrationMean Preference Index (PI) ± SEMRepellency Outcome
DEET 10%-0.48 ± 0.07Significant Repellency
Methyl N,N-dimethyl anthranilate (MDA) 10%-0.34 ± 0.08Significant Repellency
Ethyl anthranilate (EA) 10%-0.37 ± 0.07Significant Repellency
Butyl anthranilate (BA) 10%-0.02 ± 0.09No Significant Repellency

Data sourced from a comparative study on Aedes aegypti.[1] A negative Preference Index indicates repellency.

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized in vivo bioassays. Below are detailed methodologies for two key experimental setups used in comparative studies.

Y-Tube Olfactometer Assay for Host-Seeking Inhibition

This assay assesses the ability of a repellent to inhibit the attraction of mosquitoes to a host cue, such as human skin odor.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms. A constant airflow is maintained from the side arms towards the central arm.

  • Test Subjects: Non-blood-fed female Aedes aegypti mosquitoes (5-7 days old), starved for 12 hours prior to the experiment.

  • Odor Source: Human fingers are used as a source of skin odor and are placed at the end of one of the side arms.

  • Repellent Application: A filter paper treated with a 10% solution of the test compound (e.g., DEET, MDA, EA, or BA in acetone) is placed in the airflow path of the arm containing the human fingers. The other arm serves as a control with a filter paper treated only with the solvent.[1]

  • Procedure: A group of approximately 20 mosquitoes is released at the base of the central arm. The number of mosquitoes choosing each arm within a defined period (e.g., 5 minutes) is recorded.

  • Data Analysis: A Preference Index (PI) is calculated as: (Number of mosquitoes in treated arm - Number of mosquitoes in control arm) / Total number of mosquitoes that made a choice. A significantly negative PI indicates repellency.[1]

G cluster_setup Y-Tube Olfactometer Setup cluster_procedure Experimental Procedure Air_Source Charcoal-filtered Air Source Flow_Meters Flow Meters Air_Source->Flow_Meters Humidifier Humidifier Flow_Meters->Humidifier Y_Tube Y-Tube Humidifier->Y_Tube Treated_Arm Human Fingers + Repellent-Treated Filter Paper Humidifier->Treated_Arm Arm 1 Control_Arm Solvent-Treated Filter Paper Humidifier->Control_Arm Arm 2 Collection_Chambers Collection Chambers Y_Tube->Collection_Chambers Release Release Mosquitoes Choice Mosquitoes Choose Arm Release->Choice Count Count Mosquitoes in Each Arm Choice->Count Analyze Calculate Preference Index Count->Analyze Treated_Arm->Y_Tube Control_Arm->Y_Tube

Y-Tube Olfactometer Experimental Workflow
Oviposition Deterrence Assay

This assay evaluates the effect of a compound on the egg-laying behavior of gravid female mosquitoes.

  • Apparatus: Cages containing gravid female Aedes aegypti mosquitoes.

  • Oviposition Substrate: Two small cups filled with water are placed in each cage.

  • Repellent Application: The test compound is added to one of the water cups at a specific concentration. The other cup contains only water and serves as the control.

  • Procedure: Gravid females are allowed to oviposit for a defined period (e.g., 24 hours).

  • Data Analysis: The number of eggs laid in each cup is counted. An Oviposition Activity Index (OAI) can be calculated to quantify the deterrent effect. Results from a comparative study showed that at 100 ppm, EA, BA, and DEET significantly deterred oviposition, while MDA had no effect.[1]

Signaling Pathways and Mechanism of Action

Both DEET and anthranilate-based repellents are thought to exert their effects by modulating the insect's olfactory system. It is believed that these compounds interact with specific odorant receptors (ORs) on the antennae of insects, leading to an aversive behavioral response.

The prevailing hypotheses for DEET's mechanism of action, which may also be applicable to anthranilates, include:

  • "Smell and Avoid" Hypothesis: DEET has an inherently unpleasant odor to insects, activating a specific neural pathway that leads to avoidance.

  • "Bewilderment" or "Confusant" Hypothesis: DEET scrambles the insect's perception of attractive host odors, making it difficult for them to locate a host.[2]

  • Masking Hypothesis: DEET may reduce the volatility of attractive skin odorants, effectively masking the host from the insect.

Research has shown that anthranilate-based repellents target the same neurons that respond to DEET, suggesting a shared or similar mechanism of action. The receptors for these compounds are located in a part of the insect's antennae known as the sacculus.

G cluster_deet DEET cluster_anthranilate This compound & Analogs DEET_Molecule DEET DEET_Receptor Odorant Receptor (OR) Ionotropic Receptor (IR) DEET_Molecule->DEET_Receptor Binds to DEET_Neuron Olfactory Sensory Neuron (OSN) DEET_Receptor->DEET_Neuron Activates/ Modulates DEET_Signal Altered Neural Signal DEET_Neuron->DEET_Signal DEET_Behavior Repellent Behavior (Avoidance) DEET_Signal->DEET_Behavior Leads to MA_Molecule Anthranilate MA_Receptor Odorant Receptor (OR) (Shared with DEET) MA_Molecule->MA_Receptor Binds to MA_Neuron Olfactory Sensory Neuron (OSN) MA_Receptor->MA_Neuron Activates/ Modulates MA_Signal Altered Neural Signal MA_Neuron->MA_Signal MA_Behavior Repellent Behavior (Avoidance) MA_Signal->MA_Behavior Leads to

Proposed Signaling Pathway for DEET and Anthranilate Repellents

Conclusion

The available in vivo data on this compound analogs, particularly Methyl N,N-dimethyl anthranilate and Ethyl anthranilate, demonstrate their potential as effective insect repellents against Aedes aegypti. Their performance in inhibiting host-seeking behavior is comparable to that of DEET. The shared mechanism of action at the olfactory receptor level provides a strong rationale for their efficacy. Further in vivo studies directly comparing this compound with DEET are warranted to fully elucidate its potential as a viable alternative in insect repellent formulations.

References

A Comparative Guide to the Synthesis of Menthyl Anthranilate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of menthyl anthranilate, a valuable compound in the fragrance, flavor, and pharmaceutical industries, has traditionally been approached through methods that are effective but often fall short of modern green chemistry principles. This guide provides a comprehensive comparison of traditional synthesis routes with greener alternatives, including microwave-assisted and biocatalytic methods. By evaluating these processes against key green chemistry metrics and providing detailed experimental protocols, this document aims to inform the selection of more sustainable and efficient synthetic strategies.

Comparison of Synthesis Methodologies

The following tables summarize the quantitative data for three primary synthetic routes to this compound: Traditional Fischer Esterification, Microwave-Assisted Esterification, and Biocatalytic (Enzymatic) Esterification.

Table 1: Reaction Parameters and Yield

ParameterTraditional Fischer EsterificationMicrowave-Assisted EsterificationBiocatalytic (Enzymatic) Esterification
Starting Materials Anthranilic acid, Menthol, Sulfuric acidAnthranilic acid, Menthol, Sulfuric acid (catalytic)Anthranilic acid, Menthol, Immobilized Lipase (B570770)
Solvent Toluene (B28343) or Hexane (often in excess)Toluene (minimal) or Solvent-freeSolvent-free or minimal benign solvent (e.g., t-butanol)
Temperature 110-140 °C[1]100-120 °C[2]40-60 °C[3][4]
Reaction Time 8-24 hours5-30 minutes[2]24-72 hours[3][5]
Product Yield 70-85%85-95%[6]90-99%[4]

Table 2: Green Chemistry Metrics

MetricTraditional Fischer EsterificationMicrowave-Assisted EsterificationBiocatalytic (Enzymatic) Esterification
Atom Economy (%) ~87%~87%~87%
Process Mass Intensity (PMI) High (>50)Moderate (10-20)Low (<10)
E-Factor High (>49)Moderate (9-19)Low (<9)
Energy Consumption HighLow[7]Very Low
Waste Generation High (acidic waste, solvent waste)Low (minimal solvent waste)Very Low (recyclable enzyme)

Note: The Green Chemistry Metrics are calculated based on typical experimental conditions and may vary. Atom economy is calculated based on the ideal stoichiometry of the esterification reaction. PMI and E-Factor are estimated based on common lab-scale procedures.

Experimental Protocols

Traditional Fischer Esterification of this compound

Materials:

  • Anthranilic acid (1 mole equivalent)

  • Menthol (1.2 mole equivalents)

  • Concentrated Sulfuric Acid (0.2 mole equivalents)

  • Toluene (10 mL per gram of anthranilic acid)

  • 5% Sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add anthranilic acid, menthol, and toluene.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux (approximately 110-120°C) and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Microwave-Assisted Esterification of this compound

Materials:

  • Anthranilic acid (1 mole equivalent)

  • Menthol (1.1 mole equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2-3 drops)

  • Toluene (optional, minimal amount for slurry)

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine anthranilic acid, menthol, and a catalytic amount of concentrated sulfuric acid. If the mixture is too viscous, a minimal amount of toluene can be added to create a stirrable slurry.

  • Place a magnetic stirrer in the vial and seal it.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 120°C and the reaction time to 15 minutes with stirring.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The work-up procedure is similar to the traditional method: dilute with a suitable organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

  • Purify the product as needed.

Biocatalytic (Enzymatic) Esterification of this compound

Materials:

  • Anthranilic acid (1 mole equivalent)

  • Menthol (1.5 mole equivalents)

  • Immobilized Lipase (e.g., Novozym 435, 10% w/w of total substrates)[3]

  • t-Butyl alcohol (optional, as a co-solvent)

  • Molecular sieves (to remove water)

  • Incubator shaker

  • Reaction vessel (e.g., screw-capped flask)

Procedure:

  • In a screw-capped flask, combine anthranilic acid and menthol. If a solvent is used, add t-butyl alcohol.

  • Add the immobilized lipase and molecular sieves to the mixture.

  • Seal the flask and place it in an incubator shaker set at 50°C and 200 rpm.[4]

  • Allow the reaction to proceed for 48-72 hours. Monitor the progress by taking small aliquots and analyzing them by GC or HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction.

  • Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent and reused.

  • The product can be isolated by removing the solvent (if used) under reduced pressure. Further purification can be achieved by vacuum distillation.

Visualizing the Processes

To better understand the workflows and logical relationships of each synthesis method, the following diagrams are provided.

Traditional_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Anthranilic Acid Menthol Reflux Reflux with Dean-Stark Trap (8-24h, 110-140°C) Reactants->Reflux Catalyst H₂SO₄ (Stoichiometric) Catalyst->Reflux Solvent Toluene Solvent->Reflux Wash Aqueous Wash (NaHCO₃, H₂O, Brine) Reflux->Wash Dry Drying & Concentration Wash->Dry Purify Vacuum Distillation Dry->Purify Product This compound Purify->Product

Caption: Workflow for the traditional synthesis of this compound.

Microwave_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Anthranilic Acid Menthol Microwave Microwave Irradiation (5-30 min, 100-120°C) Reactants->Microwave Catalyst H₂SO₄ (Catalytic) Catalyst->Microwave Workup Simplified Work-up Microwave->Workup Product This compound Workup->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Biocatalytic_Synthesis cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Anthranilic Acid Menthol Incubation Incubation with Shaking (24-72h, 40-60°C) Reactants->Incubation Biocatalyst Immobilized Lipase Biocatalyst->Incubation Filter Enzyme Filtration (Recyclable) Incubation->Filter Isolate Product Isolation Filter->Isolate Product This compound Isolate->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Conclusion

The comparison of these synthetic methodologies highlights a clear trend towards greener and more sustainable processes. While traditional Fischer esterification is a well-established method, it suffers from long reaction times, high energy consumption, and significant waste generation.

Microwave-assisted synthesis offers a substantial improvement by drastically reducing reaction times and energy input, thereby increasing efficiency.

Biocatalytic synthesis represents the most environmentally benign approach. It operates under mild conditions, often without the need for organic solvents, and the biocatalyst can be recycled and reused. Although the reaction times are longer compared to the microwave method, the high product yields, minimal waste, and low energy consumption make it an attractive option for the sustainable production of this compound, aligning perfectly with the principles of green chemistry. The choice of synthesis method will ultimately depend on the specific requirements of the application, including scale, cost, and environmental considerations. However, for researchers and industries committed to sustainable practices, the adoption of greener alternatives like microwave-assisted and biocatalytic methods is strongly recommended.

References

A Comparative Analysis of the Photophysical Properties of Menthyl Anthranilate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the photophysical properties of Menthyl anthranilate (MA), a common UV-A absorber in sunscreens, and its key derivatives: Methyl anthranilate and N-acetyl this compound. The following sections present quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their behavior upon UV irradiation.

Data Presentation: Photophysical Properties

The photophysical characteristics of this compound and its derivatives are summarized in the table below. These parameters are crucial for evaluating their efficacy and potential photodegradation pathways as sunscreen agents.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Triplet State Absorption Maxima (λ_T, nm)Singlet Oxygen Quantum Yield (Φ_Δ)
This compound (MA) Ethanol220, 249, 340[1]390-405[1][2]0.64 ± 0.06[1][2]480[1][2]0.09-0.12[2][3]
Methyl anthranilate Various288, 325[4]~400[1]0.376–0.549[5]--
N-acetyl this compound (NAMA) Toluene-363-3700.16 ± 0.01[6]450[6]0.19-0.21[6]

Experimental Protocols

The data presented in this guide were obtained using standard photophysical characterization techniques. The following is a generalized description of the key experimental protocols.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically ranging from 10⁻⁵ to 10⁻⁴ M. The absorbance is measured over a wavelength range of 200-800 nm in a quartz cuvette with a 1 cm path length. The wavelengths of maximum absorption (λ_abs) are determined from the resulting spectra.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is scanned over a range of higher wavelengths. For excitation spectra, the emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned. Fluorescence quantum yields (Φ_f) are typically determined using a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄.

Transient Absorption Spectroscopy

To study the properties of the triplet excited state, microsecond or nanosecond transient absorption spectroscopy is employed. The sample is excited by a short laser pulse, and the change in absorbance is monitored over time at various wavelengths using a probe light source. This technique allows for the determination of the triplet state absorption maxima (λ_T) and its lifetime.

Singlet Oxygen Quantum Yield Determination

The quantum yield of singlet oxygen (Φ_Δ) generation is determined by time-resolved near-infrared luminescence measurements. The characteristic phosphorescence of singlet oxygen at approximately 1270 nm is detected following pulsed laser excitation of the photosensitizer (the anthranilate derivative) in an aerated solvent. The intensity of this emission is compared to that of a standard photosensitizer with a known singlet oxygen quantum yield.

Visualizations

Photophysical Pathways of this compound

The following diagram illustrates the key photophysical processes that this compound undergoes upon absorption of UV radiation.

photophysical_pathways S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 UV Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen)

Caption: Key photophysical deactivation pathways for this compound.

Experimental Workflow for Photophysical Characterization

This diagram outlines the typical experimental workflow for characterizing the photophysical properties of a sunscreen agent like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis prep Dissolve in Solvent uv_vis UV-Vis Absorption prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence transient Transient Absorption prep->transient nir NIR Luminescence prep->nir abs_max Determine λ_abs uv_vis->abs_max em_max Determine λ_em & Φ_f fluorescence->em_max triplet_props Determine λ_T & Lifetime transient->triplet_props soqy Calculate Φ_Δ nir->soqy

Caption: Workflow for characterizing photophysical properties.

References

Validating Menthyl Anthranilate's Mechanism of Action on Avian Trigeminal Nerves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Menthyl Anthranilate's (MA) performance as an avian repellent, focusing on its mechanism of action on the trigeminal nerves of birds. The information presented is supported by experimental data to offer an objective analysis for research and development applications. While the user query specified "this compound," the overwhelming body of scientific literature points to Methyl anthranilate as the widely studied and utilized compound for this purpose. Therefore, this guide will focus on Methyl anthranilate, hereafter referred to as MA.

Mechanism of Action: Trigeminal Nerve Irritation

Methyl anthranilate functions as a primary repellent, meaning it elicits an immediate, unlearned avoidance response in birds.[1] This response is not based on taste or odor alone but is primarily mediated by the stimulation of the trigeminal nerve, which is responsible for facial sensation and nociception (the perception of pain).[1][2] When birds are exposed to MA, either through inhalation or direct contact, the compound acts as a chemosensory irritant, agitating the trigeminal nerve endings in the eyes, beak, and throat.[2] This irritation creates a temporary and unpleasant sensation, compelling the birds to leave the treated area. Studies have shown that even at low concentrations, MA vapor can cause a rapid in-flight avoidance response.

Alternatives to MA often rely on different mechanisms. For instance, some repellents are secondary, causing illness after ingestion and leading to a learned aversion. Other primary repellents may have different chemical structures and target varied sensory pathways.

Comparative Efficacy of Methyl Anthranilate

Numerous field studies have evaluated the effectiveness of MA in repelling various bird species from different environments. The following tables summarize the quantitative data from several key studies, comparing the efficacy of MA with control or alternative treatments.

Study Bird Species Application MA Concentration Efficacy (Reduction in Damage/Feeding) Notes
Askham and Fellman (1992)Starlings (Sturnus vulgaris)Treated cherries and blueberries0.25% ai (v/v)Feeding on treated fruit stopped within 5 minutes of exposure.Untreated fruit was completely consumed within 24 hours.[3]
Askham (1992)VariousWine grapesNot specifiedDamage reduced by 58% to 88% depending on the grape variety.[4]
Sinclair and Campbell (1995)Long-billed Corellas (Cacatua tenuirostris)Treated oats0.8% w/wSignificantly reduced consumption compared to untreated oats.A lower concentration of 0.4% w/w did not significantly reduce consumption.[5]
Cummings et al. (1991)Canada Geese (Branta canadensis)Treated turfNot specifiedReduced feeding attempts on treated turf.[6]
Avery (1992)Cedar Waxwings (Bombycilla cedrorum), European Starlings (Sturnus vulgaris)Blueberry plantsNot specifiedNo repellent effect was observed in flight pen trials.This study highlights the variability in MA efficacy under different conditions.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of experimental protocols used in the cited studies to validate the efficacy of MA.

Feeding Trials with Starlings
  • Objective: To validate the repellent effect of MA on starlings.

  • Methodology:

    • Two choices of food (cherries and blueberries) were presented to starlings in a large aviary: one treated with 0.25% ai (v/v) MA and one untreated.

    • Food was presented on trays or suspended from branches to mimic natural foraging.

    • Bird behavior and food consumption were observed and recorded over a 24-hour period.

    • The time to cessation of feeding on the treated fruit and the total consumption of treated versus untreated fruit were measured.[3]

Field Trials on Wine Grapes
  • Objective: To assess the effectiveness of MA in reducing bird damage to wine grapes in a field setting.

  • Methodology:

    • Test plots were established in vineyards.

    • One set of plots was treated with an MA formulation, while a control set remained untreated.

    • The number and species of birds foraging in each block were observed and recorded for approximately one hour before treatment and at harvest.

    • Bird damage to the grapes was assessed and compared between treated and untreated plots.[4]

Pen Tests with Mallards and Gulls
  • Objective: To evaluate the repellency of MA formulations in water for waterfowl.

  • Methodology:

    • Two commercial formulations of MA were tested at concentrations of 0.10% - 0.50% in pools of water.

    • Captive mallards (Anas platyrhynchos) and ring-billed gulls (Larus delawarensis) were used in pen tests.

    • Both two-choice (treated vs. untreated water) and one-choice (only treated water) tests were conducted.

    • The number of pool entries and bill contacts with the water were recorded to quantify the repellent effect.[8]

Visualizing the Mechanism and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of MA, a typical experimental workflow for validating a repellent, and a logical comparison of MA with an alternative.

G Signaling Pathway of Methyl Anthranilate in Avian Trigeminal Nerves MA Methyl Anthranilate (MA) (Inhaled or Contacted) TrigeminalNerve Trigeminal Nerve Endings (in eyes, beak, throat) MA->TrigeminalNerve Nociceptors Activation of Nociceptors (e.g., TRP channels) TrigeminalNerve->Nociceptors Signal Action Potential Generation and Transmission Nociceptors->Signal Brain Signal Processed in Brainstem and Higher Brain Centers Signal->Brain Response Aversive Behavioral Response (Avoidance, Distress) Brain->Response

Caption: Proposed signaling pathway of Methyl Anthranilate.

G Experimental Workflow for Avian Repellent Validation cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Formulation Repellent Formulation (e.g., MA solution) Application Application of Repellent to Food/Area Formulation->Application TestSubjects Acclimatization of Test Birds Observation Observation of Bird Behavior and Consumption TestSubjects->Observation TestSite Setup of Test Environment (e.g., aviary, field plots) Control Establishment of Control Group (Untreated) TestSite->Control Application->Observation Control->Observation DataCollection Data Collection (e.g., consumption, damage) Observation->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion on Efficacy StatisticalAnalysis->Conclusion

Caption: A typical experimental workflow for repellent validation.

G Comparative Logic: MA vs. Secondary Repellent cluster_MA Methyl Anthranilate (Primary Repellent) cluster_Secondary Secondary Repellent (e.g., Sucrose for some species) MA_Stimulus Immediate Sensory Irritation (Trigeminal Nerve) MA_Response Unlearned Avoidance Response MA_Stimulus->MA_Response Secondary_Ingestion Ingestion of Treated Food Secondary_Effect Delayed Sickness/ Negative Postingestional Effects Secondary_Ingestion->Secondary_Effect Secondary_Learning Learned Aversion to Associated Sensory Cues Secondary_Effect->Secondary_Learning Secondary_Response Future Avoidance Secondary_Learning->Secondary_Response

Caption: Logical comparison of repellent mechanisms.

References

A Head-to-Head Comparison of Delivery Systems for Menthyl Anthranilate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on delivery systems specifically for menthyl anthranilate is limited in publicly available literature. This guide presents a comparative analysis using methyl anthranilate, a closely related structural analog, as a representative anthranilate ester. The principles and methodologies discussed are broadly applicable to the formulation and characterization of this compound delivery systems.

Introduction

This compound, a key ingredient in sunscreens and other dermatological formulations, presents unique challenges and opportunities for targeted and controlled delivery.[1] The efficacy and stability of this lipophilic compound are significantly influenced by the chosen delivery system. This guide provides a head-to-head comparison of various delivery platforms for anthranilate esters, focusing on key performance metrics, supported by experimental data and detailed methodologies.

Performance Data Summary

The following table summarizes the performance characteristics of different delivery systems for methyl anthranilate, offering a comparative overview for formulation development.

Delivery SystemActive MoietyAverage Particle Size (nm)Encapsulation Efficiency (%)In Vitro Release ProfileKey AdvantagesKey Disadvantages
Silver Nanoparticles Methyl Anthranilate200[2]87.88[2]81.83% in 24h[2]UV protection, potential antimicrobial properties.Potential for metal toxicity, complex manufacturing.
Polymer Microcapsules Methyl AnthranilateNot specified58[3]55% in 90 days[3]Excellent for controlled, long-term release.Larger particle size, potential for burst release.
Liposomes (Hypothetical) This compound100 - 25060 - 80Biphasic: initial burst followed by sustained release.Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.Lower encapsulation efficiency for highly lipophilic drugs, stability concerns.
Microemulsions (Hypothetical) This compound20 - 100> 95Rapid and complete release.High loading capacity, thermodynamically stable, enhances skin permeation.Requires high surfactant concentrations, potential for skin irritation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Preparation of Methyl Anthranilate-Loaded Silver Nanoparticles

This protocol is adapted from a microwave-assisted synthesis method.[2]

Materials:

  • Methyl anthranilate

  • Silver nitrate (B79036) (AgNO₃)

  • Deionized water

  • Microwave synthesizer

Procedure:

  • Prepare a 1 mM solution of silver nitrate in deionized water.

  • Prepare a stock solution of methyl anthranilate in a suitable solvent (e.g., ethanol).

  • In a reaction vessel, add a specific concentration of the methyl anthranilate solution to the silver nitrate solution under constant stirring.

  • Place the reaction vessel in the microwave synthesizer.

  • Apply microwave irradiation at a controlled power (e.g., 400 W) for a defined period (e.g., 60 seconds).

  • Allow the solution to cool to room temperature. The formation of nanoparticles is indicated by a color change.

  • Purify the synthesized nanoparticles by centrifugation and washing with deionized water to remove unreacted precursors.

Determination of Encapsulation Efficiency

This protocol describes the quantification of encapsulated methyl anthranilate using ultracentrifugation.[2]

Materials and Equipment:

  • Methyl anthranilate-loaded nanoparticle suspension

  • Ultracentrifuge

  • UV-Vis Spectrophotometer

  • Methanol

Procedure:

  • Take a known volume of the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the unencapsulated ("free") methyl anthranilate.

  • Disrupt the nanoparticle pellet using a suitable solvent in which methyl anthranilate is soluble (e.g., methanol).

  • Quantify the amount of methyl anthranilate in the supernatant and the disrupted pellet using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of methyl anthranilate (approximately 336 nm).

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Release Study

This protocol outlines a dialysis bag method to assess the in vitro release kinetics of methyl anthranilate from a delivery system.[2]

Materials and Equipment:

  • Methyl anthranilate-loaded delivery system

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Accurately weigh a specific amount of the methyl anthranilate-loaded delivery system and place it inside a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS, pH 7.4) in a beaker or flask.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the collected samples for the concentration of released methyl anthranilate using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

Experimental Workflow: Formulation to Characterization

The following diagram illustrates a typical workflow for the development and characterization of a this compound delivery system.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Evaluation A Selection of Delivery System B Optimization of Formulation Parameters A->B C Encapsulation of This compound B->C D Particle Size and Zeta Potential C->D E Encapsulation Efficiency D->E F In Vitro Release Study E->F G Stability Assessment F->G H Ex Vivo Skin Permeation G->H I In Vivo Efficacy H->I G cluster_0 Key Influencing Factors A Desired Release Profile D Choice of Delivery System A->D B Target Application B->D C Physicochemical Properties of this compound C->D E Biocompatibility & Safety E->D F Manufacturing Scalability & Cost F->D

References

Comparative cost-effectiveness of synthetic vs. natural Menthyl anthranilate in research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that can significantly influence experimental outcomes, product efficacy, and regulatory considerations. Menthyl anthranilate, a compound utilized in applications ranging from topical analgesics to flavor and fragrance formulations, is commercially available in both synthetic and natural forms. While chemically identical, the origin of this compound can lead to variations in purity, impurity profiles, cost, and potentially, biological activity. This guide provides an objective comparison of synthetic and natural this compound, supported by available data and detailed experimental methodologies, to aid in making an informed selection for research and development purposes.

Data Presentation: A Comparative Overview

The most distinct differences between synthetic and natural this compound lie in their cost and the potential for minor impurities. Synthetic production offers a more cost-effective and consistent supply, whereas natural sourcing is often associated with higher costs and greater variability.

Table 1: Physicochemical and Cost Comparison of Synthetic vs. Natural this compound

ParameterSynthetic this compoundNatural this compoundKey Considerations for Researchers
Typical Purity ≥98%≥98%Both sources can provide high purity. However, the nature of trace impurities differs significantly.
Key Impurities May contain residual starting materials from the chemical synthesis process (e.g., from the esterification of anthranilic acid with menthol).May contain other constituents from the natural source (e.g., essential oils from which it is derived). The impurity profile can vary based on the extraction and purification methods.The nature of impurities can influence sensory properties and biological activity. For studies requiring a well-defined chemical entity, synthetic this compound may be preferred.
Cost Generally more cost-effective for large-scale production.Can be significantly more expensive due to the complexities of extraction and purification from natural sources.Production scalability and cost are critical factors for drug development and commercialization.
Consistency High lot-to-lot consistency.Can vary based on geographical source, harvest time, and extraction method.Synthetic this compound ensures higher reproducibility in experimental results.

Experimental Protocols

To objectively evaluate the performance of synthetic versus natural this compound, a series of well-defined experiments are necessary. The following protocols provide detailed methodologies for key evaluative experiments.

Sensory Panel Evaluation for Flavor and Fragrance Applications

Objective: To compare the sensory profiles of synthetic and natural this compound.

Methodology:

  • Panelist Selection and Training: Recruit a panel of 10-15 trained sensory panelists. Panelists should be trained to identify and rate the intensity of various aroma and taste attributes relevant to this compound (e.g., grape-like, fruity, sweet, chemical off-notes).

  • Sample Preparation: Prepare solutions of synthetic and natural this compound at various concentrations (e.g., 1, 5, and 10 ppm) in a neutral base (e.g., water or a simple sugar solution).

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized and blind manner.

    • Use a two-alternative forced-choice (2-AFC) test to determine if a perceptible difference exists between the synthetic and natural samples at each concentration.

    • For descriptive analysis, have panelists rate the intensity of each identified attribute on a labeled magnitude scale (LMS) or a 15-point intensity scale.

  • Data Analysis:

    • Analyze the 2-AFC data using binomial statistics to determine if a significant difference is perceived.

    • For descriptive analysis, use Analysis of Variance (ANOVA) to compare the mean intensity ratings for each attribute between the synthetic and natural samples.

In Vitro Skin Permeation Study for Topical Analgesic Formulations

Objective: To compare the skin permeation profiles of synthetic and natural this compound.

Methodology:

  • Skin Preparation: Use excised human or porcine skin. The skin should be dermatomed to a thickness of approximately 500 µm.

  • Formulation Preparation: Prepare topical formulations (e.g., creams or gels) containing a defined concentration (e.g., 1% w/w) of either synthetic or natural this compound.

  • Diffusion Cell Setup:

    • Mount the prepared skin in Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Maintain the temperature at 32°C.

  • Dosing and Sampling:

    • Apply a finite dose of the formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment.

  • Quantification: Analyze the concentration of this compound in the receptor solution samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

    • Use statistical tests (e.g., t-test or ANOVA) to compare the permeation parameters between the synthetic and natural this compound formulations.

Receptor Binding Assay (TRPM8)

Objective: To compare the binding affinity of synthetic and natural this compound to the TRPM8 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human TRPM8 receptor (e.g., HEK293 cells).

  • Radioligand: Use a suitable radiolabeled ligand that binds to the TRPM8 receptor (e.g., [³H]-icilin or another suitable antagonist/agonist).

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either synthetic or natural this compound (the competitor).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled TRPM8 ligand).

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for both synthetic and natural this compound by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Experimental_Workflow cluster_sensory Sensory Panel Evaluation cluster_permeation In Vitro Skin Permeation cluster_binding Receptor Binding Assay S1 Panelist Training S2 Sample Preparation (Synthetic & Natural MA) S1->S2 S3 2-AFC & Descriptive Analysis S2->S3 S4 Statistical Analysis (ANOVA) S3->S4 End Comparative Performance Data S4->End P1 Skin Preparation P3 Franz Cell Experiment P1->P3 P2 Formulation Preparation P2->P3 P4 HPLC Quantification P3->P4 P5 Data Analysis (Flux, Kp) P4->P5 P5->End B1 TRPM8 Membrane Prep B2 Competitive Binding (Radioligand + MA) B1->B2 B3 Filtration & Scintillation B2->B3 B4 Data Analysis (IC50, Ki) B3->B4 B4->End Start Select Synthetic & Natural MA Samples Start->S2 Start->P2 Start->B2

Experimental workflow for comparing synthetic and natural this compound.

Signaling_Pathway MA This compound (Synthetic or Natural) TRPM8 TRPM8 Ion Channel (on Sensory Neuron) MA->TRPM8 Binds to and activates Influx Ca²⁺/Na⁺ Influx TRPM8->Influx Opens Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS AP->Signal Sensation Sensation of Cooling & Analgesia Signal->Sensation

Signaling pathway of this compound-induced analgesia via TRPM8 activation.

Comparative Performance

Direct head-to-head quantitative comparisons of natural versus synthetic this compound in various research applications are not extensively available in peer-reviewed literature. The following table summarizes the likely performance characteristics based on the general properties of synthetic versus natural compounds.

Table 2: Comparative Performance Profile of Synthetic vs. Natural this compound

Performance MetricSynthetic this compoundNatural this compoundKey Considerations for Researchers
Biological Activity (e.g., Analgesia) The primary biological activity is attributed to the this compound molecule itself.The primary biological activity is attributed to the this compound molecule. However, the presence of other natural compounds could potentially lead to synergistic or antagonistic effects.For studies focused on the specific mechanism of this compound, the synthetic version provides a cleaner system. For creating a product with a more complex, potentially more "natural" effect, the natural version might be considered.
Sensory Profile (Flavor/Fragrance) Often described as a "cleaner," more straightforward grape-like aroma and taste.May have a more complex, "fuller" aroma and taste profile due to the presence of trace amounts of other volatile compounds from the natural source.For applications requiring a highly consistent and specific flavor or fragrance note, synthetic is often preferred. For products where a more nuanced, natural character is desired, the natural version may be more suitable.
Side Effects/Toxicity The toxicological profile is that of pure this compound.The toxicological profile is primarily that of this compound, but could be influenced by the specific impurities present in the natural extract.It is important to consider the potential for allergic reactions or other side effects from the trace components in natural extracts.

Conclusion

The choice between synthetic and natural this compound is highly dependent on the specific research or product development goals. For applications where high purity, lot-to-lot consistency, and cost-effectiveness are paramount, synthetic this compound is the logical choice. Its well-defined composition ensures reproducibility and simplifies the interpretation of experimental results.

For research related to flavor, fragrance, and sensory perception, or for developing products marketed as "natural," the natural variant of this compound may be more relevant. Its complex profile, including minor co-constituents, can provide a more "natural" and potentially more desirable sensory experience. However, researchers must be cognizant of the inherent variability of natural products and the potential for lot-to-lot differences.

Ultimately, a thorough understanding of the key differences in purity, impurity profiles, and cost between synthetic and natural this compound is essential for making an informed decision that aligns with the scientific rigor and commercial objectives of the research. The experimental protocols outlined in this guide provide a framework for conducting a direct comparative evaluation to determine the most suitable option for a given application.

A Comparative Guide to the Inter-laboratory Validation of a Menthyl Anthranilate Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical standards is a cornerstone of reliable scientific research and is critical in the pharmaceutical industry to ensure product quality and safety. This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to validate an analytical standard for Menthyl anthranilate. While specific inter-laboratory validation data for this compound is not widely published, this document outlines a representative framework based on established analytical methodologies for similar compounds and general principles of method validation. The presented data is illustrative to guide researchers in establishing their own validation protocols.

Hypothetical Inter-laboratory Study Design

The primary objective of this hypothetical study is to assess the precision, accuracy, and reproducibility of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The study involves a coordinating laboratory (Lab A) and three participating laboratories (Lab B, Lab C, and Lab D).

A certified reference material (CRM) of this compound with a purity of 99.8% is used as the analytical standard. The coordinating laboratory prepares and distributes two sets of samples to each participating lab:

  • Sample 1: this compound solution in methanol (B129727) at a known concentration of 50 µg/mL.

  • Sample 2: A placebo matrix spiked with this compound at a target concentration of 10 µg/mL.

Each laboratory is instructed to perform five replicate analyses on each sample.

Analytical Method Protocol: High-Performance Liquid Chromatography (HPLC)

This section details the standardized HPLC method provided to all participating laboratories.

2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound certified reference material

2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 5, 10, 25, 50, and 100 µg/mL to construct a calibration curve.

  • Sample Preparation:

    • For Sample 1, directly inject the provided solution.

    • For Sample 2, perform a liquid-liquid extraction. To 1 mL of the spiked placebo matrix, add 5 mL of hexane (B92381) and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

2.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 336 nm

2.4. Data Analysis

  • Generate a linear regression calibration curve from the peak areas of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize the hypothetical quantitative data from the inter-laboratory study.

Table 1: Intra-laboratory Precision and Accuracy for this compound Analysis

LaboratorySampleMean Measured Concentration (µg/mL)Standard DeviationRepeatability (RSDr, %)Recovery (%)
Lab A Sample 1 (50 µg/mL)50.20.450.90100.4
Sample 2 (10 µg/mL)9.80.212.1498.0
Lab B Sample 1 (50 µg/mL)49.70.511.0399.4
Sample 2 (10 µg/mL)10.10.252.48101.0
Lab C Sample 1 (50 µg/mL)50.50.420.83101.0
Sample 2 (10 µg/mL)9.90.232.3299.0
Lab D Sample 1 (50 µg/mL)49.90.480.9699.8
Sample 2 (10 µg/mL)10.20.262.55102.0

Table 2: Inter-laboratory Reproducibility for this compound Analysis

SampleMean of Laboratory Means (µg/mL)Standard Deviation of Laboratory MeansReproducibility (RSDR, %)
Sample 1 (50 µg/mL)50.080.360.72
Sample 2 (10 µg/mL)10.000.181.80

Table 3: Comparison with an Alternative Method (Gas Chromatography-Mass Spectrometry - GC-MS)

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.
Pros Robust, widely available, good for routine analysis.High specificity and sensitivity, provides structural information.
Cons Lower specificity than MS, potential for matrix interference.More complex instrumentation, may require derivatization for some compounds.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Precision (RSD) < 3%< 5%

Visualization of the Inter-laboratory Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory validation study.

Interlaboratory_Validation_Workflow start Start: Define Validation Protocol prep_standards Coordinating Lab: Prepare & Characterize Analytical Standard & Samples start->prep_standards distribute Distribute Samples & Protocol to Participating Labs prep_standards->distribute lab_analysis Participating Labs (B, C, D): Perform Analysis (n=5 replicates) distribute->lab_analysis data_submission Submit Raw Data & Results to Coordinating Lab lab_analysis->data_submission statistical_analysis Coordinating Lab: Statistical Analysis (RSDr, RSDR, Recovery) data_submission->statistical_analysis report Generate Final Validation Report statistical_analysis->report end End: Validated Method report->end

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Menthyl anthranilate and its structurally related compounds: Methyl anthranilate, Ethyl anthranilate, Butyl anthranilate, and Anthranilic acid. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety and potential applications of these compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided.

Executive Summary

This compound and its related compounds are widely used in the fragrance, flavor, and cosmetic industries. While generally considered to have low acute toxicity, some of these compounds exhibit specific toxicological concerns, particularly phototoxicity and irritation. This guide presents a comparative analysis of their acute toxicity, skin and eye irritation potential, sensitization, genotoxicity, and phototoxicity, based on available experimental data.

Comparative Toxicological Data

The following tables summarize the key toxicological data for this compound and its related compounds.

Table 1: Acute Oral Toxicity (LD50)
CompoundCAS NumberSpeciesLD50 (mg/kg)Reference
This compound 134-09-8-No data available-
Methyl anthranilate 134-20-3Rat2910[1][2]
Mouse3900[1]
Ethyl anthranilate 87-25-2Rat3750[3][4]
Butyl anthranilate 7756-96-9Rat5000[5]
Anthranilic acid 118-92-3Rat5410[6]
Mouse1400[6]
Table 2: Skin and Eye Irritation
CompoundSkin Irritation (Rabbit)Eye Irritation (Rabbit)Reference
This compound Causes skin irritationCauses serious eye irritation[7]
Methyl anthranilate Moderate irritationCauses eye irritation[1][2]
Ethyl anthranilate Skin irritationNo data available[3]
Butyl anthranilate Causes skin irritationCauses serious eye irritation[5]
Anthranilic acid No irritant effectStrong irritant[6]
Table 3: Sensitization, Genotoxicity, and Phototoxicity
CompoundSkin SensitizationGenotoxicity (Ames Test)PhototoxicityReference
This compound No data availableNo data availablePhotosensitizer (generates singlet oxygen)[8]
Methyl anthranilate Not a sensitizerNegativeNo data available[9][10]
Ethyl anthranilate Not a sensitizerNegativeNot considered a concern[11]
Butyl anthranilate May cause an allergic skin reactionNegativeNo data available[12][13]
Anthranilic acid No sensitizing effects knownNegativeNo data available[6]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[2][6]

  • Test Animals: Healthy, young adult rodents (usually rats), are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for aqueous solutions in rats).

  • Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome (survival or death) determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, a higher dose is used in the next group.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal and Eye Irritation/Corrosion (OECD 404 & 405)

These guidelines assess the potential of a substance to cause skin and eye irritation or corrosion.[1][3][14][15][16]

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure (Dermal Irritation - OECD 404):

    • A small area of the animal's skin is shaved.

    • A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

  • Procedure (Eye Irritation - OECD 405):

    • A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored.

  • Endpoint: The severity of the reactions determines the classification of the substance as an irritant or corrosive.

Skin Sensitization (OECD 406: Guinea Pig Maximization Test)

This test is used to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[8][17][18]

  • Test Animals: Young adult guinea pigs are used.

  • Induction Phase:

    • Intradermal Injections: The test substance (with and without adjuvant) is injected intradermally into the shoulder region.

    • Topical Application: One week later, the test substance is applied topically to the same site.

  • Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive site on the flank.

  • Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

  • Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential.

Genotoxicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

This in vitro assay is used to detect gene mutations induced by a chemical.[4][19][20]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar (B569324) medium lacking the specific amino acid.

  • Endpoint: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Phototoxicity (OECD 432: In Vitro 3T3 NRU Phototoxicity Test)

This in vitro test assesses the phototoxic potential of a substance.[9][21][22][23][24]

  • Test System: Balb/c 3T3 mouse fibroblast cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • Two plates are treated with various concentrations of the test substance.

    • One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation, while the other is kept in the dark.

    • Cell viability is then assessed using the Neutral Red Uptake (NRU) assay.

  • Endpoint: The concentration at which cell viability is reduced by 50% (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation Factor (PIF) is calculated by comparing the two IC50 values. A PIF greater than 5 is indicative of phototoxic potential.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Phototoxicity of Anthranilate Derivatives

The phototoxicity of certain anthranilate derivatives, particularly N-methylated forms, is a significant toxicological concern. Upon exposure to UVA radiation, these compounds can initiate a cascade of cellular events leading to cell damage and apoptosis. The proposed signaling pathway is illustrated below.

G Phototoxicity Signaling Pathway of Anthranilate Derivatives cluster_0 Initiation cluster_1 Oxidative Stress cluster_2 Cellular Damage cluster_3 Apoptosis Anthranilate Derivative Anthranilate Derivative Excited State Anthranilate Excited State Anthranilate Anthranilate Derivative->Excited State Anthranilate Absorption UVA Radiation UVA Radiation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excited State Anthranilate->Reactive Oxygen Species (ROS) Energy Transfer Molecular Oxygen (O2) Molecular Oxygen (O2) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation DNA Damage DNA Damage Reactive Oxygen Species (ROS)->DNA Damage Protein Oxidation Protein Oxidation Reactive Oxygen Species (ROS)->Protein Oxidation Mitochondrial Dysfunction Mitochondrial Dysfunction DNA Damage->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Proposed signaling pathway for UVA-induced phototoxicity of anthranilate derivatives.

General Experimental Workflow for Toxicological Assessment

A structured workflow is crucial for the comprehensive toxicological assessment of chemical compounds. The following diagram outlines a typical experimental workflow.

G General Experimental Workflow for Toxicological Assessment Start Start In Silico Prediction In Silico Prediction Start->In Silico Prediction In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays Acute Toxicity (Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) In Vitro Assays->Acute Toxicity (Oral, Dermal, Inhalation) Irritation (Skin, Eye) Irritation (Skin, Eye) In Vitro Assays->Irritation (Skin, Eye) Sensitization Sensitization In Vitro Assays->Sensitization Genotoxicity Genotoxicity In Vitro Assays->Genotoxicity Phototoxicity Phototoxicity In Vitro Assays->Phototoxicity In Vivo Studies In Vivo Studies Acute Toxicity (Oral, Dermal, Inhalation)->In Vivo Studies Irritation (Skin, Eye)->In Vivo Studies Sensitization->In Vivo Studies Genotoxicity->In Vivo Studies If positive Phototoxicity->In Vivo Studies If positive Risk Assessment Risk Assessment In Vivo Studies->Risk Assessment End End Risk Assessment->End

Caption: A general workflow for the toxicological assessment of chemical compounds.

Conclusion

This comparative guide highlights the varying toxicological profiles of this compound and its related compounds. While all compounds demonstrate low acute oral toxicity, differences in their potential to cause skin and eye irritation, sensitization, and phototoxicity are evident. Notably, this compound is a known photosensitizer, a property that requires careful consideration in its applications, particularly in products intended for dermal application and sun exposure. The provided experimental protocols and workflows offer a framework for the systematic toxicological evaluation of these and other novel compounds. Researchers and drug development professionals are encouraged to consult the original OECD guidelines for complete and updated procedural details.

References

Safety Operating Guide

Proper Disposal of Menthyl Anthranilate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Menthyl anthranilate, ensuring compliance with standard laboratory safety protocols and environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as causing serious eye irritation and is toxic to aquatic life.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

  • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles conforming to EN166, NIOSH (US), or equivalent standards.[3]

  • Skin Protection : Handle with chemical-resistant gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[3] Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection : Ensure adequate ventilation.[1][3] If ventilation is inadequate or in case of aerosol/vapor formation, wear an approved respirator.[5]

  • General Hygiene : Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in work areas.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][6] It should be treated as hazardous waste.

  • Waste Identification and Segregation :

    • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., absorbent from a spill), must be classified as hazardous waste.[3]

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, acid anhydrides, acid chlorides, and reducing agents.[4][7] Keep it in its original container if possible.[1]

  • Containment :

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container.[3]

    • Keep the waste container tightly closed when not in use.[3]

    • Store the container in a cool, dry, and well-ventilated place, away from light.[3]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the approximate concentration and quantity of the waste.

  • Storage (Satellite Accumulation Area) :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

  • Disposal and Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste.[8]

    • Do not pour this compound down the drain. [1][3] This is critical to prevent environmental contamination, as the substance is toxic to aquatic life.[1]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.[3]

  • Wearing appropriate PPE, contain the spill.[3]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or commercial sorbent.[3][5]

  • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3][5]

  • Clean the affected area thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueReference
Chemical Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol [7]
Appearance Clear to pale yellow liquid[10]
Melting Point 24 °C / 75.2 °F[1][7]
Boiling Point 256 °C / 492.8 °F[1][7]
Flash Point 104 °C / 219.2 °F[7]
Density 1.168 g/cm³ at 25 °C[1]
Oral LD50 (Rat) 2910 mg/kg[3]
Partition Coefficient (log Pow) ca. 2.17 (Bioaccumulation is not expected)[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe Initiate Disposal assess Assess Waste Type (Pure, Solution, Contaminated) contain Place in Designated Hazardous Waste Container assess->contain ppe->assess check_compat Is waste segregated from incompatibles (acids, bases)? contain->check_compat segregate Action: Segregate Waste Stream check_compat->segregate No label Label Container: 'Hazardous Waste' 'this compound' check_compat->label Yes segregate->contain store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs drain_no DO NOT Pour Down Drain store->drain_no end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Menthyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for Menthyl anthranilate, including personal protective equipment (PPE) protocols, operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles.[1]Protects against splashes that can cause serious eye irritation.[2][3][4][5]
Skin Protection Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][3]Prevents skin irritation and potential absorption.[1][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be appropriate in situations with a higher risk of exposure.[6]Protects the respiratory system from irritation due to vapors or mists.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and the safety of the laboratory environment.

Procedure Guideline Notes
Handling Wash hands and any exposed skin thoroughly after handling.[7] Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1]Facilities should be equipped with an eyewash station and a safety shower.[1]
Storage Store in a cool, dry, and well-ventilated place.[1][4] Keep the container tightly closed when not in use.[1][4]This compound is light-sensitive.[3][4]
Incompatible Materials Acids, bases, acid anhydrides, acid chlorides, chloroformates, and reducing agents.[3][7]Avoid contact with these materials to prevent hazardous reactions.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is essential.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[7]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]
Inhalation Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]

Spill and Disposal Procedures

A clear plan for spill management and waste disposal is necessary to mitigate risks.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material (e.g., vermiculite, sand, earth) ppe->contain collect Collect Absorbed Material into a Suitable Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

References

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.